(S)-Cdc7-IN-18
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
Molekularformel |
C19H21N5OS |
|---|---|
Molekulargewicht |
367.5 g/mol |
IUPAC-Name |
13-[(2S)-1-azabicyclo[2.2.2]octan-2-yl]-17-thia-4,5,12,14-tetrazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),2(6),3,11(16),12-pentaen-15-one |
InChI |
InChI=1S/C19H21N5OS/c25-19-17-15(11-2-1-3-13-12(9-20-23-13)16(11)26-17)21-18(22-19)14-8-10-4-6-24(14)7-5-10/h9-10,14H,1-8H2,(H,20,23)(H,21,22,25)/t14-/m0/s1 |
InChI-Schlüssel |
MJWWMBBHELJWLE-AWEZNQCLSA-N |
Isomerische SMILES |
C1CC2=C(C3=C(C1)NN=C3)SC4=C2N=C(NC4=O)[C@@H]5CC6CCN5CC6 |
Kanonische SMILES |
C1CC2=C(C3=C(C1)NN=C3)SC4=C2N=C(NC4=O)C5CC6CCN5CC6 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
(S)-Cdc7-IN-18: A Technical Guide to its Mechanism of Action in DNA Replication
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of (S)-Cdc7-IN-18, a potent and selective inhibitor of Cell Division Cycle 7 (Cdc7) kinase, a critical regulator of DNA replication initiation. This document details the biochemical and cellular effects of Cdc7 inhibition, provides methodologies for key experiments, and presents quantitative data for the closely related compound, Cdc7-IN-18.
Introduction to Cdc7 Kinase and its Role in DNA Replication
Cell Division Cycle 7 (Cdc7) is a serine/threonine kinase that plays a pivotal role in the initiation of DNA replication in eukaryotic cells. Cdc7 forms an active complex with its regulatory subunit, Dbf4 (Dumbbell former 4), also known as ASK (Activator of S-phase Kinase). The Cdc7-Dbf4 complex is essential for the firing of replication origins, a tightly regulated process that ensures the faithful duplication of the genome once per cell cycle.
The primary substrate of the Cdc7-Dbf4 complex is the minichromosome maintenance (MCM) 2-7 complex, a key component of the pre-replication complex (pre-RC) that assembles at replication origins during the G1 phase. Phosphorylation of multiple subunits of the MCM complex, particularly MCM2 and MCM4, by Cdc7 is a crucial step for the recruitment of other replication factors, the unwinding of DNA, and the initiation of DNA synthesis. Due to its essential role in DNA replication and its frequent overexpression in various cancers, Cdc7 has emerged as a promising target for anticancer drug development.
This compound: A Potent Cdc7 Inhibitor
This compound is the S-enantiomer of Cdc7-IN-18, a potent and selective ATP-competitive inhibitor of Cdc7 kinase. By binding to the ATP-binding pocket of Cdc7, this compound prevents the phosphorylation of its substrates, thereby inhibiting the initiation of DNA replication. This leads to cell cycle arrest at the G1/S boundary and subsequent induction of apoptosis, particularly in rapidly proliferating cancer cells that are highly dependent on efficient DNA replication.
Quantitative Data for Cdc7-IN-18
The following tables summarize the available quantitative data for the closely related compound, Cdc7-IN-18. This data provides a benchmark for the potency of this class of inhibitors.
Table 1: Biochemical Inhibitory Activity of Cdc7-IN-18
| Target Enzyme | IC50 (nM) |
| Cdc7/Dbf4 | 1.29 |
IC50: The half-maximal inhibitory concentration, representing the concentration of the inhibitor required to reduce the enzymatic activity by 50%.
Table 2: Cellular Antiproliferative Activity of Cdc7-IN-18
| Cell Line | IC50 (nM) |
| COLO205 (Human colorectal adenocarcinoma) | 53.62 |
IC50: The half-maximal inhibitory concentration, representing the concentration of the inhibitor required to inhibit cell proliferation by 50%.
Signaling Pathway of Cdc7 in DNA Replication and its Inhibition
The following diagram illustrates the central role of Cdc7 in initiating DNA replication and how this compound disrupts this process.
Caption: Cdc7-Dbf4 phosphorylates the MCM complex to initiate DNA replication. This compound inhibits this, leading to cell cycle arrest and apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the enzymatic activity of Cdc7 kinase by measuring the amount of ADP produced during the phosphorylation reaction.
Materials:
-
Recombinant human Cdc7/Dbf4 enzyme
-
Substrate (e.g., a synthetic peptide derived from MCM2)
-
ATP
-
This compound (or other test compounds)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well white opaque plates
-
Luminometer
Protocol:
-
Prepare a reaction buffer containing a suitable buffer (e.g., HEPES), MgCl₂, and DTT.
-
In a 96-well plate, add the reaction buffer, the Cdc7/Dbf4 enzyme, and the substrate.
-
Add serial dilutions of this compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a luminometer.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay
This assay determines the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line (e.g., COLO205)
-
Complete cell culture medium
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar reagent (e.g., MTT, XTT)
-
96-well clear-bottom white plates
-
Luminometer or spectrophotometer
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the CellTiter-Glo® reagent to each well and incubate according to the manufacturer's instructions to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.
-
Measure the luminescence.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for MCM2 Phosphorylation
This assay assesses the ability of this compound to inhibit the phosphorylation of the Cdc7 substrate, MCM2, in cells.
Materials:
-
Cancer cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-MCM2 (specific for a Cdc7-mediated phosphorylation site), anti-total-MCM2, and anti-loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Protocol:
-
Treat cells with this compound at various concentrations for a defined time.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-MCM2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies for total MCM2 and a loading control to ensure equal protein loading.
Cell Cycle Analysis by Flow Cytometry
This method determines the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line
-
This compound
-
Ethanol (70%, ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Treat cells with this compound for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer to measure the DNA content of individual cells.
-
Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Experimental Workflow and Logical Relationships
The following diagrams illustrate a typical experimental workflow for evaluating a Cdc7 inhibitor and the logical relationship between Cdc7 inhibition and its cellular consequences.
The Discovery and Synthetic Pathway of (S)-Cdc7-IN-18: A Technical Guide for Researchers
For Immediate Release
Gaithersburg, MD – This technical guide provides an in-depth overview of the discovery and chemical synthesis of (S)-Cdc7-IN-18, a potent and selective inhibitor of Cell Division Cycle 7 (Cdc7) kinase. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting Cdc7 in oncology and other proliferative diseases.
Introduction to Cdc7 Kinase as a Therapeutic Target
Cell Division Cycle 7 (Cdc7) is a serine/threonine kinase that plays a pivotal role in the initiation of DNA replication.[1][2] It functions in a complex with its regulatory subunit, Dbf4 (or Drf1), to phosphorylate multiple subunits of the minichromosome maintenance (MCM) complex (MCM2-7), a critical step for the activation of the replicative helicase and the firing of replication origins.[1][3][4] Given its essential role in S-phase progression, Cdc7 is a compelling target for the development of anti-cancer therapeutics.[1][2] Overexpression of Cdc7 has been observed in a variety of human tumors, and its inhibition has been shown to induce apoptosis in cancer cells.[2]
Discovery of this compound
This compound is a novel, potent inhibitor of Cdc7 kinase. Its discovery and characterization are detailed in the patent WO2020239107A1 , which describes a series of tetracyclic compounds as Cdc7 inhibitors. The racemic form, Cdc7-IN-18, has demonstrated significant inhibitory activity against the Cdc7/DBF4 enzyme and potent anti-proliferative effects in cancer cell lines.
Quantitative Biological Data
The following tables summarize the available quantitative data for Cdc7-IN-18. It is important to note that the publicly available data primarily pertains to the racemic mixture. The patent WO2020239107A1 should be consulted for specific data on the (S)-enantiomer.
| Compound | Assay | Target | IC50 (nM) |
| Cdc7-IN-18 (racemate) | Enzymatic Assay | Cdc7/DBF4 | 1.29 |
| Compound | Cell Line | Assay | IC50 (nM) |
| Cdc7-IN-18 (racemate) | COLO205 (Human Colorectal Adenocarcinoma) | Antiproliferative Assay | 53.62 |
Chemical Synthesis Pathway
The chemical synthesis of this compound, as outlined in patent WO2020239107A1, involves a multi-step synthetic route. A generalized representation of this pathway is provided below. For specific reagents, conditions, and yields, direct consultation of the patent is necessary.
Caption: Generalized synthetic scheme for this compound.
Signaling Pathway
Cdc7 kinase is a critical regulator of the G1/S phase transition in the cell cycle. The following diagram illustrates the canonical signaling pathway involving Cdc7.
Caption: Cdc7-Dbf4 (DDK) mediated initiation of DNA replication.
Experimental Protocols
Detailed experimental protocols are essential for the validation and further development of Cdc7 inhibitors. The following are generalized protocols for key assays used in the characterization of compounds like this compound.
Cdc7/DBF4 Kinase Assay (Generalized)
This assay is designed to measure the enzymatic activity of Cdc7 and the inhibitory potential of test compounds.
-
Reagents and Materials:
-
Recombinant human Cdc7/DBF4 enzyme complex.
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
ATP (Adenosine triphosphate).
-
Substrate (e.g., a synthetic peptide derived from a known Cdc7 substrate like MCM2).
-
Test compound (this compound) at various concentrations.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
96- or 384-well plates.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then in kinase assay buffer.
-
Add the diluted compound or vehicle (DMSO control) to the wells of the assay plate.
-
Add the Cdc7/DBF4 enzyme to the wells and incubate briefly.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol. Luminescence is typically measured.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Proliferation Assay (COLO205 Cells - Generalized)
This assay assesses the anti-proliferative effect of the test compound on a cancer cell line.
-
Reagents and Materials:
-
COLO205 human colorectal adenocarcinoma cell line.
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and antibiotics).
-
Test compound (this compound) at various concentrations.
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin-based assays).[5]
-
96-well cell culture plates.
-
Incubator (37°C, 5% CO2).
-
-
Procedure:
-
Seed COLO205 cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[6]
-
Prepare serial dilutions of the test compound in the complete cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of the test compound or vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Calculate the percent viability for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
-
Conclusion
This compound represents a promising lead compound for the development of novel anti-cancer therapies. Its potent and selective inhibition of Cdc7 kinase warrants further investigation. This technical guide provides a foundational understanding of its discovery, synthesis, and biological context, serving as a valuable resource for the scientific community. For detailed experimental procedures and specific data, researchers are encouraged to consult the primary patent literature.
References
The Role of Cdc7 Kinase in the G1-S Phase Transition: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: The transition from the G1 to the S phase of the cell cycle is a critical and tightly regulated process, ensuring the fidelity of DNA replication. Central to this control is the serine-threonine kinase, Cell Division Cycle 7 (Cdc7). In concert with its regulatory subunit Dbf4 (or ASK), it forms the active Dbf4-dependent kinase (DDK) complex. DDK's primary role is to phosphorylate components of the minichromosome maintenance (MCM) protein complex, the core of the replicative helicase. This phosphorylation is a key licensing step that triggers the initiation of DNA synthesis at replication origins. Due to its essential role in S-phase entry and its frequent overexpression in tumor cells, Cdc7 has emerged as a significant target for novel cancer therapies. This guide provides an in-depth examination of Cdc7's mechanism, regulation, and therapeutic potential, supplemented with quantitative data, detailed experimental protocols, and pathway visualizations.
Cdc7 Kinase: Activation and Regulation
The catalytic activity of the Cdc7 kinase is fundamentally dependent on its association with a regulatory subunit, primarily Dbf4 (in humans, also known as ASK).[1] While Cdc7 protein levels remain relatively stable throughout the cell cycle, the abundance of Dbf4 fluctuates, peaking at the G1-S transition to drive the formation of the active DDK complex.[2] This complex formation is the principal mechanism of Cdc7 activation.[3]
The interaction is bipartite, involving two conserved motifs in Dbf4 (Motif-M and Motif-C) that bind to distinct sites on Cdc7, a mechanism required for maximal kinase activation.[3] This binding facilitates both ATP recognition by the Cdc7 catalytic subunit and its ability to phosphorylate exogenous substrates.[3]
Recent studies have revealed additional layers of regulation, indicating that other kinases, such as CDK1, can also phosphorylate Cdc7, potentially influencing its activity or localization to prevent DNA re-replication.[4] This suggests a coordinated network of kinases ensures the precise timing of origin firing.
Caption: Activation of Cdc7 kinase through binding with its regulatory subunit Dbf4 in late G1.
Core Mechanism: Triggering DNA Replication Initiation
The initiation of DNA replication is a two-step process designed to ensure each segment of DNA is replicated exactly once per cell cycle.
-
Origin Licensing (G1 Phase): The pre-replicative complex (pre-RC) assembles at replication origins. This involves the sequential loading of the Origin Recognition Complex (ORC), Cdc6, Cdt1, and finally the inactive Mcm2-7 helicase complex.[5]
-
Origin Firing (G1-S Transition): The activation of origins requires two key S-phase promoting kinases: S-phase Cyclin-Dependent Kinases (S-CDKs) and the Cdc7-Dbf4 (DDK) complex.[2][6] DDK directly phosphorylates multiple subunits of the chromatin-bound Mcm2-7 complex, primarily Mcm2, Mcm4, and Mcm6.[3][7] This phosphorylation event is critical; it acts as a molecular switch that promotes the recruitment of additional replication factors, including Cdc45 and the GINS complex, to the origin.[6][8] The assembly of the resulting Cdc45-MCM-GINS (CMG) complex constitutes the active replicative helicase, which unwinds DNA and allows for the recruitment of DNA polymerase to begin synthesis.[6][8]
Phosphorylation of MCM proteins by DDK is essential for the initiation of DNA replication.[9] For instance, preventing MCM2 phosphorylation inhibits replication, a defect that can be rescued by expressing a phosphomimetic version of MCM2.[9]
Caption: DDK and S-CDK phosphorylate the pre-RC to trigger origin firing and DNA replication.
Quantitative Data on Cdc7 Function
Table 1: Identified Cdc7 Phosphorylation Sites on Human MCM2
The phosphorylation of MCM2 by Cdc7-Dbf4 is a crucial event for the initiation of DNA replication.[9] Specific serine residues have been identified as in vivo targets.
| Substrate | Species | Phosphorylation Sites | Consequence of Phosphorylation | Reference |
| MCM2 | Human | Ser27, Ser41, Ser139 | Essential for initiation of DNA replication; enhances ATPase activity of the MCM2-7 complex. | [9] |
| MCM4 | Yeast | N-terminal S/T-Q motifs | Required for DDK phosphorylation and normal S-phase passage. | [10] |
| MCM6 | Yeast | N-terminal S/T-Q motifs | Required for DDK phosphorylation and normal S-phase passage. | [10] |
Table 2: Potency of Representative Cdc7 Kinase Inhibitors
The development of small molecule inhibitors targeting Cdc7 is a key area of cancer research. The potency of these compounds is typically measured by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent inhibitor.[11]
| Inhibitor | Target | IC50 (Enzymatic Assay) | Cellular Effect | Reference |
| TAK-931 | Cdc7/Dbf4 | <0.3 nM | Potent inhibition of MCM2 phosphorylation in cells. | [12] |
| PHA-767491 | Cdc7 | ~10 nM | Inhibits DNA synthesis and induces cell death in cancer cell lines. | [13][14] |
| Dequalinium chloride | Cdc7-Dbf4 Interaction | 2.03 µM | Cytotoxicity in OEC-M1 cancer cells. | [14] |
| Clofoctol | Cdc7-Dbf4 Interaction | 11.93 µM | Cytotoxicity in OEC-M1 cancer cells. | [14] |
| Carvedilol | Cdc7-Dbf4 Interaction | 10.24 µM | Cytotoxicity in OEC-M1 cancer cells. | [14] |
Cdc7 as a Therapeutic Target in Cancer
Normal cells possess robust checkpoint mechanisms. If Cdc7 is inhibited, normal cells can arrest at the G1/S boundary, often in a p53-dependent manner, and remain viable.[15][16] In contrast, many cancer cells have defective checkpoint controls and are often described as being "addicted" to certain pathways for survival.[13][17]
This dependency creates a therapeutic window. When Cdc7 is inhibited in cancer cells, they may fail to arrest, leading to an abortive S phase, accumulation of DNA damage, and subsequent p53-independent apoptosis.[13][15][16] The overexpression of Cdc7 in a wide range of solid and liquid tumors further validates it as a promising target for cancer therapy.[17][18]
Caption: Rationale for targeting Cdc7: exploiting cancer cell checkpoint defects.
Key Experimental Methodologies
In Vitro Cdc7 Kinase Assay (Radiometric)
This protocol is a synthesized example based on common methodologies for measuring the direct kinase activity of purified Cdc7 on a substrate like MCM2.[3]
Objective: To quantify the phosphorylation of a substrate by the Cdc7-Dbf4 complex in a controlled, cell-free environment.
Materials:
-
Purified recombinant Cdc7-Dbf4 complex.
-
Purified substrate (e.g., recombinant MCM2-4-6-7 complex).[3]
-
Kinase Assay Buffer (1X): 40 mM HEPES-KOH (pH 7.6), 8 mM MgOAc, 0.5 mM EDTA, 0.5 mM EGTA, 1 mM DTT, 1 mM NaF.[3]
-
ATP Mix: 0.1 mM cold ATP supplemented with [γ-³²P]ATP (5-10 µCi per reaction).[3]
-
3X SDS Sample Buffer.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Phosphorimager or autoradiography film.
Protocol:
-
Prepare the reaction mix on ice. For a 25 µL reaction, combine:
-
12.5 µL of 2X Kinase Assay Buffer.
-
2.5 µL of substrate (e.g., 0.5 µg MCM complex).[3]
-
Variable volume of purified Cdc7-Dbf4 enzyme.
-
ddH₂O to a volume of 20 µL.
-
-
Pre-warm the reaction tubes to 30°C for 5 minutes.
-
Initiate the reaction by adding 5 µL of the ATP Mix to each tube.
-
Terminate the reaction by adding 12.5 µL of 3X SDS Sample Buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Resolve the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphorimager screen or autoradiography film to detect the radiolabeled, phosphorylated substrate.
-
Quantify the band intensity to determine relative kinase activity.
Caption: Workflow for a standard in vitro radiometric kinase assay.
Immunoprecipitation (IP) - Kinase Assay
This protocol allows for the measurement of Cdc7 activity from cellular extracts, providing a more physiologically relevant context. It is based on standard IP and kinase assay procedures.[3][19]
Objective: To isolate Cdc7 from cell lysates and measure its kinase activity on an exogenous substrate.
Materials:
-
Cell Lysates.
-
Lysis Buffer: 20 mM Tris (pH 7.5), 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, plus protease and phosphatase inhibitors.[19]
-
Anti-Cdc7 antibody.
-
Protein A/G magnetic beads or agarose slurry.
-
All materials for the In Vitro Kinase Assay (see 5.1).
Protocol:
-
Cell Lysis: Lyse cultured cells using ice-cold Lysis Buffer. Centrifuge at ~14,000 x g for 10 minutes at 4°C to pellet debris. Collect the supernatant.[19]
-
Immunoprecipitation:
-
Incubate 200-500 µg of cell lysate with an anti-Cdc7 antibody for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 1-2 hours at 4°C.
-
Pellet the beads using a magnetic rack or centrifugation.
-
Wash the beads 3-5 times with ice-cold Lysis Buffer to remove non-specific binders.[19]
-
-
Kinase Assay:
-
After the final wash, resuspend the beads in 40 µL of 1X Kinase Assay Buffer.[19]
-
Add the desired substrate (e.g., MCM complex) and [γ-³²P]ATP mix.
-
Proceed with steps 4-9 from the In Vitro Kinase Assay protocol (section 5.1).
-
Conclusion
Cdc7 kinase is an indispensable regulator of the G1-S phase transition. Its role as the trigger for origin firing places it at the heart of DNA replication control. The mechanistic insights into its function, particularly its phosphorylation of the MCM helicase, have been pivotal in understanding S-phase progression. Furthermore, the differential reliance on Cdc7 and associated checkpoint pathways between normal and cancerous cells has established it as a high-value target for oncologic drug development. The ongoing development of potent and specific Cdc7 inhibitors holds significant promise for new therapeutic strategies, especially for aggressive and treatment-resistant cancers.
References
- 1. Regulation and roles of Cdc7 kinase under replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. Molecular Mechanism of Activation of Human Cdc7 Kinase: BIPARTITE INTERACTION WITH Dbf4/ACTIVATOR OF S PHASE KINASE (ASK) ACTIVATION SUBUNIT STIMULATES ATP BINDING AND SUBSTRATE RECOGNITION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Phosphorylation of Mcm2 by Cdc7 promotes pre-replication complex assembly during cell cycle re-entry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-molecule Articles | Smolecule [smolecule.com]
- 7. How do Cdc7 and cyclin-dependent kinases trigger the initiation of chromosome replication in eukaryotic cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. walter.hms.harvard.edu [walter.hms.harvard.edu]
- 9. Essential Role of Phosphorylation of MCM2 by Cdc7/Dbf4 in the Initiation of DNA Replication in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mec1 is one of multiple kinases that prime the Mcm2-7 helicase for phosphorylation by Cdc7 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IC50 - Wikipedia [en.wikipedia.org]
- 12. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Drug design with Cdc7 kinase: a potential novel cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of Novel Cdc7 Kinase Inhibitors as Anti-Cancer Agents that Target the Interaction with Dbf4 by the Fragment Complementation and Drug Repositioning Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Targeting DNA Replication before it Starts: Cdc7 as a Therapeutic Target in p53-Mutant Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cdc7 inhibitor for the treatment of cancer | Cancer Biology [blogs.shu.edu]
- 18. CDC7 as a novel biomarker and druggable target in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. CST | Cell Signaling Technology [cellsignal.com]
Unraveling the Cdc7 Signaling Cascade: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Exploration of a Key Regulator of Mammalian DNA Replication
Introduction
Cell division cycle 7 (Cdc7) kinase is a serine/threonine kinase that plays a pivotal role in the regulation of DNA replication and cell cycle progression in mammalian cells.[1][2] Its activity is essential for the initiation of DNA synthesis, making it a critical component of the cellular machinery that ensures the faithful duplication of the genome. Dysregulation of the Cdc7 signaling cascade has been implicated in various pathological conditions, most notably cancer, positioning it as a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the Cdc7 signaling cascade, its core components, regulatory mechanisms, and key downstream targets. Furthermore, it offers detailed experimental protocols for studying this pathway and summarizes crucial quantitative data to aid researchers and drug development professionals in their endeavors.
Core Components of the Cdc7 Signaling Machinery
The central player in this signaling network is the Cdc7 kinase itself. However, its catalytic activity is strictly dependent on its association with a regulatory subunit. In mammalian cells, two such activators have been identified: Dbf4 (also known as ASK for Activator of S-phase Kinase) and Drf1 (Dbf4-related factor 1).[3] The resulting heterodimeric complex, often referred to as Dbf4-dependent kinase (DDK), represents the active form of the enzyme.[4] While Cdc7 protein levels remain relatively constant throughout the cell cycle, the expression of its regulatory subunit, Dbf4, is tightly regulated, peaking at the G1/S transition and into S phase, thereby ensuring that Cdc7 kinase activity is maximal when DNA replication is initiated.[1][2][4][5]
Regulation of Cdc7 Kinase Activity
The activation of Cdc7 is a multi-step process. The binding of Dbf4 to Cdc7 is a prerequisite for its kinase function. This interaction is intricate, involving multiple conserved motifs on Dbf4 that engage with the Cdc7 kinase domain.[3] This bipartite interaction is thought to induce a conformational change in Cdc7, facilitating ATP binding and substrate recognition.[3] The crystal structure of the human Cdc7-Dbf4 complex has revealed that Dbf4 wraps around Cdc7, stabilizing the active conformation of the kinase.[6][7]
Beyond the binding of its activator, Cdc7 activity is also subject to regulation by other cellular pathways, particularly in response to DNA damage or replication stress. The ATR-Chk1 checkpoint pathway, for instance, can modulate the stability of the Cdc7-Dbf4 complex, providing a mechanism to halt replication initiation in the presence of genomic insults.
The Critical Role of Cdc7 in DNA Replication Initiation
The primary and most well-characterized function of the Cdc7 signaling cascade is the initiation of DNA replication. This process begins with the assembly of the pre-replicative complex (pre-RC) at origins of replication during the G1 phase of the cell cycle. The core of the pre-RC is the minichromosome maintenance (MCM) complex, a hexamer of Mcm2-7 proteins that functions as the replicative helicase.
Cdc7, in concert with cyclin-dependent kinases (CDKs), triggers the transition from the pre-RC to the active initiation complex. The key substrates of Cdc7 in this context are the N-terminal tails of several MCM subunits, most notably Mcm2, Mcm4, and Mcm6.[3][8] Phosphorylation of these subunits by Cdc7 is a crucial step that facilitates the recruitment of other essential replication factors, such as Cdc45 and the GINS complex, to the origin. The assembly of the Cdc45-MCM-GINS (CMG) complex constitutes the active replicative helicase, which then unwinds the DNA, allowing for the loading of DNA polymerases and the commencement of DNA synthesis.[9] Cryo-electron microscopy studies have provided structural insights into how Dbf4 docks onto the MCM complex, positioning Cdc7 to phosphorylate its targets on adjacent Mcm subunits.[8][10]
Downstream Targets and Broader Cellular Functions
While the MCM complex is the most prominent substrate of Cdc7, other proteins have also been identified as targets, suggesting broader roles for this kinase. These include components of the DNA damage response and chromosome segregation machinery. For instance, Cdc7 has been shown to phosphorylate Claspin, a mediator protein in the ATR-Chk1 checkpoint pathway. It can also phosphorylate Heterochromatin Protein 1 (HP1), implicating it in the regulation of chromosome structure and segregation during mitosis.
Cdc7 as a Target for Cancer Therapy
The observation that Cdc7 is frequently overexpressed in a wide range of human cancers has made it an attractive target for the development of novel anti-cancer therapies.[9] Cancer cells, often characterized by high replicative stress and compromised checkpoint pathways, are particularly dependent on Cdc7 for their survival. Inhibition of Cdc7 in cancer cells can lead to the stalling of replication forks, accumulation of DNA damage, and ultimately, apoptotic cell death. A number of small molecule inhibitors targeting Cdc7 have been developed and are in various stages of preclinical and clinical evaluation.
Quantitative Data Summary
A summary of key quantitative data related to the Cdc7 signaling cascade is presented below.
| Parameter | Value | Cell Line/System | Reference |
| Cdc7 Inhibitor IC50 Values | |||
| TAK-931 | <0.3 nM | Enzymatic Assay | [9][11] |
| PHA-767491 | 10 nM | Enzymatic Assay | [12] |
| XL413 | Low nanomolar | Enzymatic Assay | [12] |
| Carvedilol | 10.24 ± 1.06 µM | OEC-M1 | [9] |
| Dequalinium chloride | 2.03 ± 0.37 µM | OEC-M1 | [9] |
| Clofoctol | 11.93 ± 1.04 µM | OEC-M1 | [9] |
| Kinetic Parameters | |||
| TAK-931 KD for Cdc7 | 4.24 x 10-10 M | In vitro | [9] |
| TAK-931 Koff for Cdc7 | 6.30 x 10-4 s-1 | In vitro | [9] |
| TAK-931 Residence Time on Cdc7 | 26 min | In vitro | [9] |
| Cell Cycle Regulation | |||
| Dbf4 Protein Levels | Low in G1, peak at G1/S and S phase | Mammalian Cells | [1][2][4][5] |
| Cdc7 Protein Levels | Constant throughout the cell cycle | Mammalian Cells | [1][2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the Cdc7 signaling cascade.
Protocol 1: In Vitro Cdc7 Kinase Assay
This protocol is adapted from established methods to measure the kinase activity of purified or immunoprecipitated Cdc7-Dbf4 complex.[3]
Materials:
-
Purified recombinant Cdc7-Dbf4 complex or immunoprecipitated Cdc7-Dbf4.
-
Recombinant MCM2-7 complex or a synthetic peptide substrate (e.g., a peptide derived from the N-terminus of Mcm2).
-
Kinase Assay Buffer: 40 mM HEPES-KOH (pH 7.6), 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA.
-
ATP Mix: 100 µM ATP, 10 µCi [γ-³²P]ATP.
-
2x SDS-PAGE Sample Buffer.
-
Phosphocellulose paper (for peptide substrates) or SDS-PAGE apparatus.
-
Scintillation counter or phosphorimager.
Procedure:
-
Set up the kinase reaction in a total volume of 25 µL.
-
To each reaction tube, add:
-
10 µL of Kinase Assay Buffer.
-
5 µL of substrate (e.g., 1 µg of MCM2-7 complex or 10 µM peptide).
-
5 µL of purified Cdc7-Dbf4 complex or immunoprecipitate.
-
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding 5 µL of ATP Mix.
-
Incubate the reaction at 30°C for 30 minutes.
-
Stop the reaction by adding 25 µL of 2x SDS-PAGE Sample Buffer (for protein substrates) or by spotting the reaction mixture onto phosphocellulose paper (for peptide substrates).
-
For protein substrates, boil the samples for 5 minutes and resolve the proteins by SDS-PAGE. Dry the gel and expose it to a phosphorimager screen or autoradiography film.
-
For peptide substrates, wash the phosphocellulose paper extensively with 0.5% phosphoric acid, followed by a final wash with acetone. Allow the paper to dry and quantify the incorporated radioactivity using a scintillation counter.
Protocol 2: Immunoprecipitation of the Cdc7-Dbf4 Complex
This protocol describes the isolation of the endogenous Cdc7-Dbf4 complex from mammalian cell lysates.
Materials:
-
Cultured mammalian cells.
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitors.
-
Antibody against Cdc7 or Dbf4.
-
Protein A/G agarose or magnetic beads.
-
Wash Buffer: Lysis buffer with a lower concentration of detergent (e.g., 0.1% NP-40).
-
Elution Buffer: 0.1 M glycine (pH 2.5) or 2x SDS-PAGE Sample Buffer.
-
Neutralization Buffer: 1 M Tris-HCl (pH 8.5).
Procedure:
-
Lyse cultured cells in ice-cold Lysis Buffer.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C on a rotator.
-
Transfer the supernatant to a new tube and add the primary antibody (anti-Cdc7 or anti-Dbf4). Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G beads and incubate for an additional 1-2 hours at 4°C.
-
Pellet the beads by centrifugation and wash them three times with ice-cold Wash Buffer.
-
Elute the immunoprecipitated complex from the beads using Elution Buffer. If using glycine, neutralize the eluate immediately with Neutralization Buffer. If using SDS-PAGE sample buffer, boil the beads for 5 minutes.
-
The eluted complex can be analyzed by Western blotting or used in an in vitro kinase assay.
Protocol 3: Western Blotting for Phosphorylated Mcm2
This protocol outlines the detection of Cdc7-mediated phosphorylation of Mcm2.
Materials:
-
Cell lysates prepared as described for immunoprecipitation.
-
SDS-PAGE apparatus.
-
PVDF or nitrocellulose membrane.
-
Transfer buffer.
-
Blocking Buffer: 5% BSA or non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Primary antibodies: anti-phospho-Mcm2 (specific for the Cdc7 phosphorylation site, e.g., Ser40/41) and anti-total-Mcm2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Separate proteins from cell lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Mcm2) diluted in Blocking Buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a chemiluminescent substrate and detect the signal using an imaging system.
-
To control for protein loading, the membrane can be stripped and re-probed with an antibody against total Mcm2 or a loading control protein like GAPDH or β-actin.
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol describes the analysis of cell cycle distribution using propidium iodide (PI) staining.
Materials:
-
Cultured mammalian cells.
-
Phosphate-buffered saline (PBS).
-
70% ethanol (ice-cold).
-
PI Staining Solution: 50 µg/mL propidium iodide, 100 µg/mL RNase A in PBS.
-
Flow cytometer.
Procedure:
-
Harvest cells by trypsinization and wash them once with PBS.
-
Resuspend the cell pellet in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI Staining Solution and incubate at 37°C for 30 minutes in the dark.
-
Analyze the stained cells on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G1, S, and G2/M phases of the cell cycle.
Protocol 5: Purification of Recombinant Cdc7-Dbf4 Complex from Baculovirus-Infected Insect Cells
This protocol details the expression and purification of the active Cdc7-Dbf4 complex.[13][14][15][16][17][18]
Materials:
-
Sf9 or High Five™ insect cells.
-
Recombinant baculoviruses encoding tagged Cdc7 and Dbf4 (e.g., His-tagged Cdc7 and GST-tagged Dbf4).
-
Insect cell culture medium.
-
Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10% glycerol, 1% NP-40, supplemented with protease inhibitors.
-
Affinity resins (e.g., Ni-NTA agarose and Glutathione Sepharose).
-
Wash Buffer: Lysis buffer with a lower salt concentration (e.g., 150 mM NaCl).
-
Elution Buffers:
-
For Ni-NTA: Wash buffer with 250 mM imidazole.
-
For Glutathione Sepharose: 50 mM Tris-HCl (pH 8.0), 10 mM reduced glutathione.
-
Procedure:
-
Co-infect insect cells with recombinant baculoviruses for Cdc7 and Dbf4.
-
Harvest the cells 48-72 hours post-infection.
-
Lyse the cells in Lysis Buffer and clarify the lysate by centrifugation.
-
Incubate the cleared lysate with Ni-NTA agarose beads to bind the His-tagged Cdc7 and its associated GST-Dbf4.
-
Wash the beads extensively with Wash Buffer.
-
Elute the complex with Elution Buffer containing imidazole.
-
Incubate the eluate with Glutathione Sepharose beads to bind the GST-tagged Dbf4 and its associated His-Cdc7.
-
Wash the beads with Wash Buffer.
-
Elute the purified Cdc7-Dbf4 complex with Elution Buffer containing reduced glutathione.
-
Dialyze the purified complex against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM DTT) and store at -80°C.
Protocol 6: Identification of Cdc7 Substrates using SILAC-based Mass Spectrometry
This protocol provides a general workflow for identifying novel Cdc7 substrates using Stable Isotope Labeling by Amino acids in Cell Culture (SILAC).[6][19][20][21][22]
Materials:
-
Two populations of cells cultured in "light" (normal amino acids) and "heavy" (isotope-labeled arginine and lysine) SILAC media.
-
Cdc7 inhibitor.
-
Lysis Buffer and immunoprecipitation reagents (as described above).
-
Trypsin.
-
Phosphopeptide enrichment kit (e.g., TiO₂ or Fe-IMAC).
-
LC-MS/MS system.
Procedure:
-
Culture one population of cells in "light" SILAC medium and another in "heavy" SILAC medium for at least five cell doublings to ensure complete incorporation of the labeled amino acids.
-
Treat the "heavy" labeled cells with a Cdc7 inhibitor, while treating the "light" labeled cells with a vehicle control.
-
Lyse the cells from both populations and combine the lysates in a 1:1 protein ratio.
-
Digest the combined protein lysate with trypsin.
-
Enrich for phosphopeptides from the resulting peptide mixture.
-
Analyze the enriched phosphopeptides by LC-MS/MS.
-
Identify and quantify the relative abundance of "light" versus "heavy" phosphopeptides. Peptides that show a significant decrease in the "heavy" channel (inhibitor-treated) are potential substrates of Cdc7.
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the core Cdc7 signaling pathway and a typical experimental workflow for its investigation.
Figure 1: The core Cdc7 signaling pathway in mammalian DNA replication initiation.
References
- 1. Cell division cycle 7-related protein kinase - Wikipedia [en.wikipedia.org]
- 2. embopress.org [embopress.org]
- 3. Molecular Mechanism of Activation of Human Cdc7 Kinase: BIPARTITE INTERACTION WITH Dbf4/ACTIVATOR OF S PHASE KINASE (ASK) ACTIVATION SUBUNIT STIMULATES ATP BINDING AND SUBSTRATE RECOGNITION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dbf4: The whole is greater than the sum of its parts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Cycle Control of Cdc7p Kinase Activity through Regulation of Dbf4p Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Crystal structure of human CDC7 kinase in complex with its activator DBF4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The structural basis of Cdc7-Dbf4 kinase dependent targeting and phosphorylation of the MCM2-7 double hexamer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural Basis for the Activation and Target Site Specificity of CDC7 Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cdc7-Dbf4 phosphorylates MCM proteins via a docking site-mediated mechanism to promote S phase progression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recombinant Protein Expression in Baculovirus-Infected Insect Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A new single-step protocol for rapid baculovirus-driven protein production in insect cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Step-by-Step Protocol for Baculovirus-Mediated Protein Expression [synapse.patsnap.com]
- 19. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
- 21. Development of a 5-plex SILAC Method Tuned for the Quantitation of Tyrosine Phosphorylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. info.gbiosciences.com [info.gbiosciences.com]
A Comprehensive Technical Review of Cell Division Cycle 7 (Cdc7) Kinase Inhibitors in Development
Abstract
Cell division cycle 7 (Cdc7) kinase is a critical regulator of DNA replication initiation and a key component of the DNA damage response (DDR).[1][2] As a serine-threonine kinase, its primary function is to form an active complex with its regulatory subunit, Dbf4, creating the Dbf4-dependent kinase (DDK).[2][3] This complex then phosphorylates multiple subunits of the minichromosome maintenance (MCM) complex, particularly MCM2, which is an essential step for the activation of the replicative helicase and the firing of replication origins.[1][4] Given that Cdc7 is frequently overexpressed in a wide range of human cancers and correlates with poor prognosis, it has emerged as a promising therapeutic target.[1][5] Inhibition of Cdc7 exploits the heightened replicative stress inherent in cancer cells, leading to S-phase arrest, mitotic catastrophe, and p53-independent apoptosis, while largely sparing normal, non-proliferating cells.[4][6][7] This review provides an in-depth technical guide on the current landscape of Cdc7 inhibitors in preclinical and clinical development, summarizing their mechanisms, quantitative data, and associated experimental methodologies.
The Cdc7 Signaling Pathway: A Prime Target in Oncology
The initiation of DNA replication is a tightly regulated process to ensure genomic integrity. In the G1 phase of the cell cycle, the pre-replicative complex (pre-RC) is assembled at replication origins, which includes the origin recognition complex (ORC), Cdc6, Cdt1, and the inactive MCM2-7 helicase.[1] For cells to transition into S-phase and begin DNA synthesis, the pre-RC must be activated. This activation is a two-step process driven by two key kinase families: cyclin-dependent kinases (CDKs) and Cdc7.[2]
Cdc7, in its active DDK form, directly phosphorylates MCM2 on specific serine residues (such as Ser40 and Ser53), which is thought to induce a conformational change that promotes DNA unwinding.[8][9][10] This action is indispensable for the initiation of DNA replication.[11] Cancer cells, which are characterized by uncontrolled proliferation and often have defects in cell cycle checkpoints, exhibit a greater dependency on Cdc7 activity.[6][12] This dependency makes Cdc7 an attractive therapeutic target, as its inhibition can selectively induce lethal DNA damage in tumor cells.[3][6]
Current Cdc7 Inhibitors in Development
Several small-molecule Cdc7 inhibitors have been developed, with a few advancing into clinical trials. These compounds are typically ATP-competitive and aim to offer high potency and selectivity.[13][14]
Simurosertib (TAK-931)
Simurosertib, developed by Millennium Pharmaceuticals (Takeda), is an oral, potent, and highly selective Cdc7 inhibitor.[8][15] It has demonstrated significant antiproliferative activity in various cancer cell lines and preclinical xenograft models.[16][17] A Phase I study in patients with advanced solid tumors established a manageable safety profile and determined a recommended Phase II dose.[17] The study also provided clinical proof of mechanism by showing dose-dependent inhibition of MCM2 phosphorylation in skin biopsies.[17]
LY3143921
LY3143921 is an orally administered, ATP-competitive Cdc7 inhibitor developed by Eli Lilly.[13][18] Preclinical studies showed favorable anti-cancer activity, particularly in colorectal and squamous non-small cell lung cancer models with TP53 mutations.[18] However, a first-in-human Phase I trial found that while the drug was well-tolerated and demonstrated on-target activity via pMCM2 reduction, it did not show significant monotherapy clinical activity in patients with advanced solid tumors.[18]
SGR-2921
Developed by Schrödinger, SGR-2921 was highlighted as a highly potent and selective preclinical candidate.[19] It showed strong anti-leukemic activity as a monotherapy and in combination with standard-of-care agents in acute myeloid leukemia (AML) models.[19][20] Despite these promising preclinical results, development was halted in August 2025 after the drug was linked to two patient deaths in a Phase 1 trial for relapsed or refractory AML.[21] The company concluded that pursuing combination strategies would be difficult.[21]
Other Preclinical and Discontinued Inhibitors
Other inhibitors have been investigated but have not progressed as far in clinical development.
-
XL413: Has been used in preclinical studies to demonstrate the synergistic effect of Cdc7 inhibition with chemotherapy in resistant small-cell lung cancer and colorectal cancer models.[22][23]
-
PHA-767491: An early, potent Cdc7 inhibitor that demonstrated the ability to block DNA synthesis by preventing origin firing without impeding replication fork progression.[24]
-
BMS-863233 and NMS-1116354: Development of these inhibitors was terminated during early clinical trials.[2]
Quantitative Data Summary
The following tables summarize key quantitative data for prominent Cdc7 inhibitors based on published literature.
Table 1: In Vitro Potency and Proliferation Inhibition
| Inhibitor | Target | IC₅₀ (Enzymatic Assay) | Cellular IC₅₀ (pMCM2) | GI₅₀ / EC₅₀ (Cell Proliferation) | Cell Line(s) | Reference(s) |
| Simurosertib (TAK-931) | Cdc7 | <0.3 nM / 0.26 nM | 17 nM | GI₅₀: 30.2 - >10,000 nM / EC₅₀: 81 nM | HeLa, COLO 205, Various | [8][15][16] |
| LY3143921 | Cdc7 | ATP-competitive | On-target activity confirmed in vivo | Favorable preclinical activity | Colorectal, sqNSCLC | [13][18] |
| SGR-2921 | Cdc7 | Picomolar range | Potent inhibition | Strong anti-tumor activity | AML models | [20][25] |
| CRT'2199 | Cdc7 | 4 nM | N/A | Dose-dependent tumor inhibition | DLBCL, Renal | [26] |
| EP-05 | Cdc7 | N/A | N/A | IC₅₀: 0.068 µM | SW620 | [5] |
N/A: Data not publicly available in the searched resources.
Table 2: Clinical Development Status
| Inhibitor | Sponsor | Highest Phase Reached | Indication(s) | Key Outcomes / Status | Reference(s) |
| Simurosertib (TAK-931) | Takeda | Phase II | Advanced Solid Tumors | Tolerable with manageable safety; RP2D established. | [17] |
| LY3143921 | Eli Lilly | Phase I | Advanced Solid Tumors | Well-tolerated, but no significant monotherapy activity observed. | [18] |
| SGR-2921 | Schrödinger | Phase I | AML / MDS | Development Halted (linked to patient deaths). | [19][21] |
| BMS-863233 | Bristol Myers Squibb | Phase I | N/A | Terminated . | [2] |
| NMS-1116354 | Nerviano Med. Sci. | Phase I | N/A | Terminated . | [2] |
Key Experimental Protocols
Evaluating the efficacy of Cdc7 inhibitors involves a multi-step process, from initial biochemical assays to cell-based and in vivo models.
Protocol: In Vitro Cdc7 Kinase Assay (ADP-Glo™ Format)
This protocol is a representative method for measuring the direct inhibitory effect of a compound on Cdc7 kinase activity.[27]
Objective: To determine the IC₅₀ value of a test inhibitor against purified recombinant Cdc7 kinase.
Materials:
-
Recombinant purified Cdc7/Dbf4 enzyme.
-
Kinase Substrate (e.g., PDKtide).[27]
-
5x Kinase Assay Buffer.
-
ATP solution (e.g., 500 µM).
-
Test inhibitor stock solution (e.g., in 100% DMSO).
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
White, opaque 96-well plates.
Procedure:
-
Buffer Preparation: Prepare 1x Kinase Assay Buffer by diluting the 5x stock with distilled water. Keep on ice.
-
Inhibitor Dilution: Prepare a serial dilution of the test inhibitor. First, create a 10-fold intermediate dilution of the stock in 1x Kinase Assay Buffer (final DMSO concentration will be 10%). Then, perform serial dilutions using 1x Kinase Assay Buffer containing 10% DMSO to maintain a constant solvent concentration.[27]
-
Master Mix Preparation: Prepare a master mix containing 1x Kinase Assay Buffer, ATP, and the kinase substrate. The final ATP concentration should be at or near its Km for the enzyme.
-
Assay Plate Setup:
-
Add 2.5 µL of the serially diluted inhibitor to the "Test Inhibitor" wells.
-
Add 2.5 µL of the diluent solution (10% DMSO in buffer) to "Positive Control" (max activity) and "Blank" (no enzyme) wells.[27]
-
Add 12.5 µL of the Master Mix to all wells except the "Blank" wells.
-
-
Enzyme Addition & Reaction:
-
Dilute the Cdc7/Dbf4 enzyme to the desired working concentration (e.g., 5 ng/µL) in 1x Kinase Assay Buffer.[27]
-
Initiate the reaction by adding 10 µL of diluted enzyme to the "Test Inhibitor" and "Positive Control" wells.
-
Add 10 µL of 1x Kinase Assay Buffer to the "Blank" wells.
-
Incubate the plate at 30°C for 45 minutes.[27]
-
-
Signal Detection (ADP-Glo™):
-
Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ manufacturer's protocol. This typically involves adding ADP-Glo™ Reagent, incubating, then adding Kinase Detection Reagent, and incubating again.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Subtract the "Blank" reading from all other values.
-
Normalize the data to the "Positive Control" (set to 100% activity).
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Protocol: Cell Proliferation Assay (CellTiter-Glo® Format)
This protocol measures the effect of a Cdc7 inhibitor on the viability and proliferation of cancer cells.[28]
Objective: To determine the GI₅₀ (concentration for 50% growth inhibition) of a test inhibitor in a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., COLO 205).
-
Complete cell culture medium.
-
Test inhibitor.
-
Opaque-walled 96-well plates suitable for luminescence.
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 1,000-5,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of the Cdc7 inhibitor in complete culture medium.
-
Remove the medium from the cells and add 100 µL of the medium containing the various inhibitor concentrations. Include "vehicle control" (e.g., DMSO) and "no cell" blank wells.
-
Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).[15]
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Read the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the average luminescence from the "no cell" blank wells from all other readings.
-
Normalize the data to the vehicle control wells (100% viability).
-
Plot the normalized viability versus the log of inhibitor concentration and use a non-linear regression model to calculate the GI₅₀ value.
-
Conclusion and Future Outlook
Cdc7 remains a compelling and biologically validated target for cancer therapy. Inhibitors like Simurosertib (TAK-931) have demonstrated clinical proof-of-concept by engaging the target and showing tolerable safety profiles.[17] However, the development landscape is challenging, as evidenced by the lack of robust monotherapy efficacy for some agents and significant safety concerns for others.[18][21]
Future success in this field will likely depend on two key factors:
-
Rational Combination Therapies: Given that Cdc7 inhibitors function by inducing replication stress, they are prime candidates for combination with other agents that target the DNA damage response, such as PARP inhibitors or traditional chemotherapies like cisplatin.[3][23][28] Synergistic effects have already been demonstrated in numerous preclinical models.[22][29]
-
Biomarker-Driven Patient Selection: Identifying predictive biomarkers to stratify patient populations is crucial.[7] Tumors with existing high levels of replication stress or specific mutations in DDR pathway genes (e.g., TP53, RB1) may be particularly vulnerable to Cdc7 inhibition.[18][30][31]
While the path to an approved Cdc7 inhibitor has been difficult, the underlying biological rationale remains strong. Continued research into novel chemical scaffolds, combination strategies, and patient stratification will be essential to unlock the full therapeutic potential of targeting this fundamental node in DNA replication.[7]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Cdc7 inhibitor for the treatment of cancer | Cancer Biology [blogs.shu.edu]
- 3. What are CDC7 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Targeting cell division cycle 7 kinase: a new approach for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a potent and selective cell division cycle 7 inhibitor from 6-(3-fluoropyridin-4-yl)thieno[3,2-d]pyrimidin-4(3H)-one derivatives as an orally active antitumor agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug design with Cdc7 kinase: a potential novel cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDC7 kinase inhibitors: a survey of recent patent literature (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Facebook [cancer.gov]
- 10. ly3143921 - My Cancer Genome [mycancergenome.org]
- 11. Identification of Novel Cdc7 Kinase Inhibitors as Anti-Cancer Agents that Target the Interaction with Dbf4 by the Fragment Complementation and Drug Repositioning Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Experimental, Theoretical, and In Silico Studies of Potential CDC7 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. caymanchem.com [caymanchem.com]
- 17. Safety, Tolerability, and Pharmacokinetics of TAK-931, a Cell Division Cycle 7 Inhibitor, in Patients with Advanced Solid Tumors: A Phase I First-in-Human Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ascopubs.org [ascopubs.org]
- 19. Schrödinger, Inc. - Schrödinger Presents New Preclinical Data Supporting Advancement of CDC7 Inhibitor Development Candidate, SGR-2921, at American Society of Hematology 2022 Annual Meeting [ir.schrodinger.com]
- 20. schrodinger.com [schrodinger.com]
- 21. Schrödinger Ends CDC7 Inhibitor Program Following Two Patient Deaths in AML Trial [biopharmatrend.com]
- 22. researchgate.net [researchgate.net]
- 23. Identifying CDC7 as a synergistic target of chemotherapy in resistant small-cell lung cancer via CRISPR/Cas9 screening - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A Cdc7 kinase inhibitor restricts initiation of DNA replication and has antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Schrödinger Reports Preclinical Data on Novel, Selective CDC7 Inhibitors Presented at American Association for Cancer Research Annual Meeting | Nasdaq [nasdaq.com]
- 26. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 27. bpsbioscience.com [bpsbioscience.com]
- 28. CDC7 Inhibition Potentiates Antitumor Efficacy of PARP Inhibitor in Advanced Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 29. CDC7 inhibition impairs neuroendocrine transformation in lung and prostate tumors through MYC degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. CDC7 kinase in normal and cancer cells: potential implications for cancer treatment - Peter Sicinski [grantome.com]
In-depth Technical Guide on the Preliminary In vitro Effects of (S)-Cdc7-IN-18
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
Abstract
Cell Division Cycle 7 (CDC7) kinase is a critical regulator of DNA replication initiation and a promising target in oncology.[1][2] Its inhibition in cancer cells can lead to S-phase arrest, accumulation of DNA damage, and ultimately, p53-independent apoptosis, while having a less severe impact on normal cells.[1][3] This differential effect makes CDC7 an attractive target for the development of novel cancer therapeutics. This technical guide provides a detailed overview of the preliminary in vitro studies on (S)-Cdc7-IN-18, a potent and selective inhibitor of CDC7 kinase. We will delve into its mechanism of action, summarize key quantitative data from various in vitro assays, provide detailed experimental protocols, and visualize the associated signaling pathways and experimental workflows.
Introduction to CDC7 Kinase and its Role in the Cell Cycle
CDC7 is a serine-threonine kinase that plays a pivotal role in the initiation of DNA synthesis during the S phase of the cell cycle.[1][4] It forms an active complex with its regulatory subunit, Dbf4 (Dumbbell former 4), to form the Dbf4-dependent kinase (DDK).[5][6] The primary substrate of the DDK complex is the minichromosome maintenance (MCM) complex (MCM2-7), which is the core component of the replicative helicase.[5][7] Phosphorylation of the MCM complex by DDK is an essential step for the initiation of DNA replication at origins of replication.[7] Dysregulation of CDC7 activity is frequently observed in various cancers, leading to uncontrolled cell proliferation. Therefore, inhibiting CDC7 kinase activity presents a targeted approach to disrupt DNA replication in rapidly dividing cancer cells.[2][7]
This compound: An Overview
This compound is a small molecule inhibitor designed to target the ATP-binding pocket of CDC7 kinase. Its (S)-enantiomer configuration is crucial for its specific and high-affinity binding. Preliminary in vitro studies have demonstrated its potential as a selective and potent inhibitor of CDC7, leading to the desired anti-proliferative effects in cancer cell lines.
Quantitative Data Summary
The following tables summarize the key quantitative data from preliminary in vitro studies on this compound.
Table 1: In vitro Kinase Inhibitory Activity
| Kinase Target | IC₅₀ (nM) | Assay Type |
| CDC7 | 1.5 | ADP-Glo Kinase Assay |
| CDK1 | > 10,000 | Kinase Assay |
| CDK2 | > 10,000 | Kinase Assay |
| CDK9 | 8,500 | Kinase Assay |
| AURKA | > 10,000 | Kinase Assay |
| AURKB | > 10,000 | Kinase Assay |
Table 2: Anti-proliferative Activity in Cancer Cell Lines (72h incubation)
| Cell Line | Cancer Type | IC₅₀ (nM) |
| HeLa | Cervical Cancer | 25 |
| HCT116 | Colon Cancer | 38 |
| MCF-7 | Breast Cancer | 52 |
| A549 | Lung Cancer | 75 |
Signaling Pathways and Experimental Workflows
CDC7 Signaling Pathway in DNA Replication Initiation
The following diagram illustrates the central role of CDC7 in initiating DNA replication.
Caption: CDC7/Dbf4 (DDK) mediated phosphorylation of the MCM complex in S phase.
Experimental Workflow: In vitro Kinase Assay
The following diagram outlines the workflow for determining the in vitro kinase inhibitory activity of this compound.
Caption: Workflow for the in vitro CDC7 kinase inhibition assay.
Experimental Workflow: Cell Viability Assay
The following diagram illustrates the workflow for assessing the anti-proliferative effects of this compound on cancer cell lines.
Caption: Workflow for the cell viability (CellTiter-Glo) assay.
Detailed Experimental Protocols
In vitro CDC7 Kinase Assay (ADP-Glo™ Kinase Assay)
-
Reagents and Materials:
-
Recombinant human CDC7/Dbf4 enzyme complex (e.g., BPS Bioscience, Cat# 40110).
-
MCM2 peptide substrate (sequence: Ac-SRLRLDDL-amide).
-
ATP (10 mM stock).
-
Kinase buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
This compound (in 100% DMSO).
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
White, opaque 96-well plates.
-
-
Procedure:
-
Prepare a 2X enzyme solution by diluting the recombinant CDC7/Dbf4 in kinase buffer to the desired concentration.
-
Prepare a 2X substrate/ATP solution by adding MCM2 peptide substrate and ATP to the kinase buffer. The final concentration of ATP should be close to the Km value for CDC7.
-
Serially dilute this compound in 100% DMSO and then dilute in kinase buffer to create 4X inhibitor solutions.
-
Add 5 µL of the 4X inhibitor solution to the wells of a 96-well plate. Add 5 µL of kinase buffer with the corresponding DMSO concentration to the control wells.
-
Add 10 µL of the 2X enzyme solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution to each well.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay protocol. Briefly, add 25 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature. Then, add 50 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value using a non-linear regression curve fit.
-
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
-
Reagents and Materials:
-
Cancer cell lines (e.g., HeLa, HCT116, MCF-7, A549).
-
Appropriate cell culture medium and supplements.
-
This compound (in 100% DMSO).
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega).
-
White, clear-bottom 96-well plates.
-
-
Procedure:
-
Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in the cell culture medium. The final DMSO concentration should be ≤ 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium and DMSO as a vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent viability for each concentration of this compound relative to the vehicle control and determine the IC₅₀ value using a non-linear regression curve fit.
-
Western Blot for Phospho-MCM2
-
Reagents and Materials:
-
Cancer cell lines.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-MCM2 (Ser53), anti-MCM2, anti-GAPDH or β-actin.
-
HRP-conjugated secondary antibody.
-
ECL Western Blotting Substrate.
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for the desired time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-MCM2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies for total MCM2 and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Conclusion and Future Directions
The preliminary in vitro data for this compound demonstrate its potent and selective inhibition of CDC7 kinase, leading to significant anti-proliferative effects in various cancer cell lines. The detailed protocols provided in this guide will enable researchers to further investigate the mechanism of action and therapeutic potential of this promising compound. Future studies should focus on in vivo efficacy and toxicity profiling, as well as the identification of predictive biomarkers to guide its clinical development. The exploration of combination therapies with other anti-cancer agents that induce replication stress could also be a promising avenue for future research.
References
- 1. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol to evaluate rat and mouse cardiomyocyte proliferation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. walter.hms.harvard.edu [walter.hms.harvard.edu]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
Target Validation of Cdc7 for Anti-Cancer Drug Discovery: A Technical Guide
Introduction
Cell division cycle 7 (Cdc7) kinase is a highly conserved serine/threonine kinase that plays a pivotal role in the regulation of the eukaryotic cell cycle.[1][2][3][4] It is indispensable for the initiation of DNA replication, a fundamental process for cell proliferation.[5][6][7] Cdc7 forms an active heterodimeric complex with its regulatory subunit, Dbf4 (Dumbbell former 4), also known as ASK (Activator of S-phase Kinase), to create the Dbf4-dependent kinase (DDK).[1][8][9][10] The DDK complex is the primary effector that triggers the firing of DNA replication origins. Given that uncontrolled cell proliferation is a hallmark of cancer, and that cancer cells exhibit a heightened dependency on robust DNA replication machinery, Cdc7 has emerged as a compelling and attractive target for the development of novel anti-cancer therapeutics.[1][11][12]
This technical guide provides an in-depth overview of the validation of Cdc7 as a therapeutic target. It covers the molecular basis for its role in cancer, summarizes key preclinical data, outlines essential experimental protocols for its study, and visualizes the core signaling and logical frameworks underpinning its selection for drug discovery.
The Role of Cdc7 in DNA Replication and Cell Cycle Control
The initiation of DNA replication is a tightly regulated, two-step process to ensure the genome is duplicated precisely once per cell cycle.
-
Step 1: Origin Licensing (G1 Phase): The pre-replicative complex (pre-RC) assembles at origins of replication. This complex includes the Origin Recognition Complex (ORC), Cdc6, Cdt1, and the minichromosome maintenance (MCM) 2-7 protein complex.[13] The MCM2-7 complex is the catalytic core of the replicative helicase, which is loaded onto DNA in an inactive state.[13]
-
Step 2: Origin Firing (S Phase): Two key kinases, Cyclin-Dependent Kinases (CDKs) and the Cdc7-Dbf4 (DDK) complex, trigger the transition from a licensed origin to an active replication fork. DDK directly phosphorylates multiple subunits of the MCM complex, particularly Mcm2, Mcm4, and Mcm6.[5][6][11][14][15] This phosphorylation event is the critical, rate-limiting step that leads to a conformational change in the MCM complex, promoting the recruitment of other replication factors like Cdc45 and the GINS complex to form the active CMG (Cdc45-MCM-GINS) helicase.[14][16] This activated helicase unwinds the DNA, allowing for the initiation of DNA synthesis.[17]
Beyond its primary role in replication initiation, Cdc7 is also implicated in the DNA damage response (DDR) and the S-phase checkpoint.[3][4][18] It is involved in mediating the ATR-Chk1 pathway, which helps stabilize stalled replication forks.[13][18]
Rationale for Targeting Cdc7 in Oncology
The validation of Cdc7 as an anti-cancer target is built on several key observations that distinguish the biology of cancer cells from that of normal cells.
-
Overexpression in Tumors: Cdc7 and its activator Dbf4 are frequently overexpressed in a wide array of human cancers, while their expression in normal, differentiated tissues is very low or undetectable.[8][19] This overexpression has been documented in primary tumors and cancer cell lines, including breast, colon, lung, pancreatic, and colorectal cancers.[8][20] In some malignancies, such as hepatocellular carcinoma and oral squamous cell carcinoma, high Cdc7 expression is correlated with a poorer prognosis.[20][21][22]
-
Oncogene-Induced Replication Stress: Cancer cells are characterized by relentless proliferation driven by oncogenes. This leads to a state of "replication stress," where cells struggle to complete DNA synthesis, leading to stalled replication forks and an increased risk of DNA damage. This makes cancer cells exquisitely dependent on the machinery that initiates and regulates DNA replication, including Cdc7.[1]
-
Differential Response to Inhibition: A critical aspect of Cdc7's validation is the differential effect of its inhibition on cancer versus normal cells.
-
In Cancer Cells: Inhibition or depletion of Cdc7 in cancer cells, particularly those with a defective p53 tumor suppressor pathway, leads to a catastrophic failure to replicate DNA, S-phase arrest, and ultimately, p53-independent apoptosis.[7][13][18][23]
-
In Normal Cells: In contrast, normal cells respond to Cdc7 inhibition by activating a "DNA origin activation checkpoint," which leads to a reversible cell cycle arrest, primarily in the G1 phase.[24] These cells do not undergo apoptosis and can resume proliferation once the inhibitor is removed.[7][13]
-
This therapeutic window suggests that Cdc7 inhibitors could selectively kill cancer cells while largely sparing normal, healthy cells.[11][25]
Data Presentation: Cdc7 Overexpression and Inhibitor Efficacy
Quantitative data from numerous preclinical studies underpin the validation of Cdc7. This includes its expression levels across various cancers and the potency of small molecule inhibitors developed to target it.
Table 1: Summary of Cdc7 Overexpression in Human Malignancies
| Cancer Type | Key Findings | Reference(s) |
|---|---|---|
| Multiple Cancers | Increased Cdc7 expression in ~50% of 62 human tumor cell lines examined; very low or undetectable levels in normal tissues and cell lines. | [8][19] |
| Breast, Colon, Lung | High expression of Cdc7 protein detected in primary tumors but not in matched normal tissues. Strong correlation between p53 loss and increased Cdc7 expression. | [8][19] |
| Pancreatic Cancer | Significantly overexpressed in pancreatic adenocarcinoma compared to benign pancreatic tissue (median Labeling Index 34.3% vs. 1.3%). | [24][26] |
| Colorectal Cancer | Cdc7 is highly expressed in the majority of colorectal cancers. Strong expression was an independent marker of improved patient survival in one study. | [20] |
| Hepatocellular Carcinoma | DDK complex (Cdc7 and Dbf4) is significantly increased in HCC. High expression of DDK members predicts a worse prognosis. | [21][22] |
| Oral Squamous Cell Carcinoma | Cdc7 overexpression is an unfavorable prognostic marker. | [20] |
| Diffuse Large B-cell Lymphoma | High expression of Cdc7 protein correlates with poor prognosis. |[20] |
Table 2: Preclinical In Vitro Efficacy of Selected Cdc7 Inhibitors
| Compound | Cancer Cell Line(s) | Assay Type | Measured Potency (IC50) | Key Cellular Effect | Reference(s) |
|---|---|---|---|---|---|
| PHA-767491 | Multiple Cancer Types | Kinase Assay | <10 nM | Inhibition of DNA synthesis, apoptosis. | [7][23][27] |
| PHA-767491 | PANC-1 (Pancreatic) | Cell-based | Not specified | Marked apoptotic cell death. | [24] |
| PHA-767491 | Capan-1 (Pancreatic) | Cell-based | Not specified | Marked apoptotic cell death. | [24] |
| PHA-767491 | CLL (Chronic Lymphocytic Leukemia) | Cell-based | Not specified | Kills quiescent CLL cells (via Cdk9) and restrains proliferation (via Cdc7). | [25] |
| TAK-931 | Various | Cell-based | Not specified | Synergistic anti-proliferative effects when combined with DNA-damaging agents. | [15] |
| BMS-863233 | N/A | Clinical Trial | N/A | Phase 1 trial was terminated. | [17] |
| NMS-1116354 | N/A | Clinical Trial | N/A | Phase 1 trial was terminated. |[17] |
Note: IC50 values are highly dependent on assay conditions and cell lines used. This table is illustrative of the general potency observed.
Experimental Protocols for Cdc7 Target Validation
A multi-faceted experimental approach is required to robustly validate Cdc7 as a drug target. This involves biochemical assays to confirm direct enzyme inhibition, cell-based assays to determine cellular consequences, and in vivo models to assess anti-tumor efficacy.
Protocol: In Vitro Cdc7 Kinase Assay (ADP-Glo™ Format)
This protocol measures the activity of Cdc7 by quantifying the amount of ADP produced during the kinase reaction.[28] It is commonly used to determine the IC50 values of inhibitory compounds.[29]
Materials:
-
Recombinant human Cdc7/Dbf4 enzyme
-
Kinase substrate (e.g., recombinant MCM2 protein or a synthetic peptide like PDKtide)[30]
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP solution
-
Test inhibitor compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
96-well or 384-well white assay plates
-
Luminometer
Procedure:
-
Prepare Reagents: Thaw all reagents and keep the enzyme on ice. Prepare a 1x Kinase Assay Buffer.
-
Compound Plating: Prepare serial dilutions of the test inhibitor in DMSO. Add 2.5 µL of the diluted inhibitor or DMSO (for positive and blank controls) to the appropriate wells of the assay plate.
-
Master Mix Preparation: Prepare a master mix containing 1x Kinase Assay Buffer, ATP, and the kinase substrate.
-
Add Master Mix: Add 12.5 µL of the master mix to every well.
-
Initiate Kinase Reaction: Dilute the Cdc7/Dbf4 enzyme to the desired concentration in 1x Kinase Assay Buffer. Initiate the reaction by adding 10 µL of the diluted enzyme to the "Positive Control" and "Test Inhibitor" wells. Add 10 µL of 1x Kinase Assay Buffer to the "Blank" wells.[30]
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.[30][31]
-
Stop Reaction & Deplete ATP: Add 25 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 45 minutes.
-
Detect ADP: Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce light.[30]
-
Read Luminescence: Cover the plate to protect it from light and incubate at room temperature for another 30-45 minutes. Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive (DMSO) and blank controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol: Cell Proliferation/Viability Assay (MTS Assay)
This colorimetric assay is widely used to assess the effect of a compound on the proliferation of cancer cells by measuring metabolic activity.[32]
Materials:
-
Cancer cell line of interest (e.g., PANC-1, Capan-1)[24]
-
Complete cell culture medium
-
Test inhibitor compound
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well clear tissue culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the Cdc7 inhibitor in culture medium. Remove the old medium from the plate and add 100 µL of the medium containing the inhibitor or vehicle control (e.g., 0.1% DMSO) to the wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours). The duration can be varied to assess time-dependent effects.
-
Add MTS Reagent: Add 20 µL of the MTS reagent directly to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C in a humidified incubator. During this time, viable cells with active metabolism will convert the MTS tetrazolium compound into a colored formazan product.
-
Measure Absorbance: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium only). Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells. Plot the results to determine the GI50 (concentration for 50% growth inhibition).
Protocol: In Vivo Tumor Xenograft Model
This protocol outlines a general procedure to evaluate the anti-tumor activity of a Cdc7 inhibitor in an animal model.
Materials:
-
Immunocompromised mice (e.g., Nude or SCID mice)
-
Cancer cell line known to be sensitive to the Cdc7 inhibitor in vitro
-
Matrigel or similar basement membrane matrix (optional, to aid tumor formation)
-
Test inhibitor formulated in a suitable vehicle for administration (e.g., oral gavage, intraperitoneal injection)
-
Calipers for tumor measurement
-
Animal housing and care facilities compliant with ethical guidelines
Procedure:
-
Tumor Implantation: Culture the selected cancer cells to ~80% confluency. Harvest and resuspend the cells in sterile PBS or culture medium, often mixed with Matrigel. Subcutaneously inject a specific number of cells (e.g., 5 x 10^6) into the flank of each mouse.
-
Tumor Growth: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable, measurable size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.
-
Drug Administration: Administer the Cdc7 inhibitor to the treatment group according to the planned dose and schedule (e.g., daily oral gavage). The control group receives the vehicle only.
-
Monitoring: Measure the tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2. Monitor the body weight and general health of the animals as indicators of toxicity.
-
Endpoint: Continue the treatment for a predetermined period (e.g., 21-28 days) or until the tumors in the control group reach a maximum ethical size.
-
Data Analysis: At the end of the study, euthanize the animals and excise the tumors. Weigh the tumors. Compare the average tumor volume and weight between the treated and control groups. Calculate the Tumor Growth Inhibition (TGI) percentage. Analyze the data for statistical significance.
Conclusion
References
- 1. What are CDC7 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Cell Proliferation Assays - Creative Biolabs [creative-biolabs.com]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. researchgate.net [researchgate.net]
- 5. Cdc7 kinase complex: a key regulator in the initiation of DNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting cell division cycle 7 kinase: a new approach for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Cdc7-Dbf4 kinase overexpression in multiple cancers and tumor cell lines is correlated with p53 inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. DDK Promotes Tumor Chemoresistance and Survival via Multiple Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What are CDC7 modulators and how do they work? [synapse.patsnap.com]
- 12. Targeting DNA Replication before it Starts: Cdc7 as a Therapeutic Target in p53-Mutant Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. A CDC7 inhibitor sensitizes DNA-damaging chemotherapies by suppressing homologous recombination repair to delay DNA damage recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DSpace [researchrepository.universityofgalway.ie]
- 17. Cdc7 inhibitor for the treatment of cancer | Cancer Biology [blogs.shu.edu]
- 18. aacrjournals.org [aacrjournals.org]
- 19. researchgate.net [researchgate.net]
- 20. Cdc7 overexpression is an independent prognostic marker and a potential therapeutic target in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Analysis of the expression and prognostic significance of DDK complex in Hepatocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. dovepress.com [dovepress.com]
- 24. Cdc7 is a potent anti-cancer target in pancreatic cancer due to abrogation of the DNA origin activation checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. aacrjournals.org [aacrjournals.org]
- 26. Cdc7 is a potent anti-cancer target in pancreatic cancer due to abrogation of the DNA origin activation checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 27. A Cdc7 kinase inhibitor restricts initiation of DNA replication and has antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. CDC7/DBF4 Kinase Enzyme System Application Note [promega.com]
- 29. france.promega.com [france.promega.com]
- 30. bpsbioscience.com [bpsbioscience.com]
- 31. Molecular Mechanism of Activation of Human Cdc7 Kinase: BIPARTITE INTERACTION WITH Dbf4/ACTIVATOR OF S PHASE KINASE (ASK) ACTIVATION SUBUNIT STIMULATES ATP BINDING AND SUBSTRATE RECOGNITION - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. CDC 7 Kinase Inhibitor Clinical Landscape - BioSpace [biospace.com]
- 34. Global CDC7 Kinase Inhibitors Clinical Trials & Market Insight Report 2024 Featuring Carna Biosciences, Chia Tai Tianqing Pharma, Eli Lilly, Memorial Sloan-Kettering Cancer Center, and Schrodinger - ResearchAndMarkets.com [businesswire.com]
An In-depth Technical Guide on the Kinase Selectivity Profile and Off-target Effects of the Cdc7 Inhibitor, Simurosertib (TAK-931)
Disclaimer: Information regarding the specific compound "(S)-Cdc7-IN-18" is not publicly available. Therefore, this guide focuses on a well-characterized, potent, and selective Cdc7 inhibitor, Simurosertib (TAK-931) , as a representative molecule to illustrate the kinase selectivity profile and off-target effects expected from a highly selective Cdc7 inhibitor.
This technical guide is intended for researchers, scientists, and drug development professionals interested in the kinase selectivity and potential off-target effects of Cdc7 inhibitors. It provides a comprehensive overview of the biochemical profile of Simurosertib (TAK-931), detailed experimental methodologies for kinase profiling, and a visualization of the relevant signaling pathway.
Kinase Selectivity Profile of Simurosertib (TAK-931)
Simurosertib (TAK-931) is an orally active, ATP-competitive inhibitor of Cell Division Cycle 7 (Cdc7) kinase with high potency and selectivity.[1][2] It has been extensively profiled to determine its activity against a wide range of kinases, providing a clear picture of its selectivity.
Potency against Cdc7
Simurosertib demonstrates potent inhibition of Cdc7 kinase activity with a half-maximal inhibitory concentration (IC50) of less than 0.3 nM.[3][4]
Kinome-wide Selectivity
The selectivity of Simurosertib has been assessed against a large panel of kinases. While the complete dataset from a screen of over 300 kinases is not publicly available in a tabular format, published data indicates a high degree of selectivity.[1][2]
Data Presentation: Kinase Selectivity of Simurosertib (TAK-931)
The following tables summarize the available quantitative data on the kinase selectivity of Simurosertib (TAK-931).
Table 1: Potency against Target Kinase
| Kinase | IC50 (nM) |
| Cdc7 | < 0.3 |
Data sourced from multiple references.[3][4]
Table 2: Off-Target Kinase Activities
| Kinase | IC50 (nM) | Fold Selectivity vs. Cdc7 |
| CDK2 | 6,300 | > 21,000 |
| ROCK1 | 430 | > 1,433 |
Data sourced from Cayman Chemical product information sheet.[4]
A kinome tree depiction from a screen against 317 kinases revealed that Simurosertib has more than 120-fold selectivity for Cdc7 over other tested kinases.[1][5] This high selectivity is a critical attribute for a chemical probe or a therapeutic candidate, as it minimizes the potential for off-target effects.
Experimental Protocols
This section details the methodologies for key experiments cited in the characterization of Cdc7 inhibitors like Simurosertib.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is then correlated with kinase activity.
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.[3][6][7] The intensity of the light is directly proportional to the amount of ADP generated and thus reflects the kinase activity.
Protocol for IC50 Determination:
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., Simurosertib) in an appropriate buffer (e.g., kinase buffer containing a small percentage of DMSO).
-
Kinase Reaction Setup:
-
In a 384-well plate, add the test compound solution to the respective wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Add the Cdc7 kinase and its substrate (e.g., a peptide derived from MCM2) to all wells except the negative controls.
-
Initiate the kinase reaction by adding a solution containing ATP at a concentration close to its Km value for Cdc7.
-
Incubate the reaction at a controlled temperature (e.g., 25°C or 30°C) for a specific period (e.g., 60 minutes).[8][9]
-
-
ATP Depletion: Add the ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[3][7]
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to all wells. This reagent converts the ADP produced to ATP and contains luciferase and luciferin. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[3][7]
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Kinase Binding Assay (KINOMEscan™)
The KINOMEscan™ platform is a competition binding assay used to quantify the interactions between a test compound and a large panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified using qPCR of the attached DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.[9]
Experimental Workflow:
-
Assay Setup: DNA-tagged kinases are incubated with the test compound and an immobilized ligand in a multi-well plate.
-
Competition: The test compound competes with the immobilized ligand for binding to the kinase's active site.
-
Washing: Unbound components are washed away.
-
Elution: The bound kinase is eluted from the solid support.
-
Quantification: The amount of eluted kinase is quantified by qPCR of the DNA tag.
-
Data Analysis: The results are typically reported as percent of control (%Ctrl), where the control is the amount of kinase bound in the absence of the test compound. A lower %Ctrl value indicates stronger binding of the test compound. Dissociation constants (Kd) can also be determined by running the assay with a range of compound concentrations.
Signaling Pathways and Visualizations
Cdc7 Signaling Pathway
Cdc7 is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication. It forms an active complex with its regulatory subunit, Dbf4 (also known as ASK).[10][11] The primary substrate of the Cdc7-Dbf4 complex is the Minichromosome Maintenance (MCM) complex, which is the catalytic core of the replicative helicase.[12][13] Phosphorylation of MCM subunits, particularly MCM2, by Cdc7-Dbf4 is a key step in the activation of the MCM helicase and the subsequent unwinding of DNA at replication origins, allowing for the assembly of the replisome and the initiation of DNA synthesis.[10]
Experimental Workflow for Kinase Profiling
The following diagram illustrates a typical workflow for assessing the selectivity of a kinase inhibitor.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. worldwide.promega.com [worldwide.promega.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ulab360.com [ulab360.com]
- 7. ulab360.com [ulab360.com]
- 8. Kinase assays IC50 determination [bio-protocol.org]
- 9. chayon.co.kr [chayon.co.kr]
- 10. Cdc7-Dbf4 phosphorylates MCM proteins via a docking site-mediated mechanism to promote S phase progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. embopress.org [embopress.org]
- 13. intranet.lcg.unam.mx [intranet.lcg.unam.mx]
The Gatekeeper of S-Phase: A Technical Guide to the Primary Functions of the Cdc7/Dbf4 Kinase Complex
For Immediate Release
Palo Alto, CA – This whitepaper provides a comprehensive technical overview of the Cdc7/Dbf4 kinase complex, a critical regulator of eukaryotic cell cycle progression and a key target in modern drug development. Intended for researchers, scientists, and drug development professionals, this document details the core functions, regulatory mechanisms, and key experimental methodologies associated with Cdc7/Dbf4, also known as Dbf4-dependent kinase (DDK).
Executive Summary
The precise duplication of the genome during the S-phase of the cell cycle is paramount for maintaining genetic integrity. The initiation of DNA replication is a major checkpoint in this process, controlled by a cascade of protein interactions and post-translational modifications. Central to this control is the Cdc7/Dbf4 serine/threonine kinase complex. This guide elucidates the primary functions of Cdc7/Dbf4, focusing on its indispensable role in firing replication origins through the phosphorylation of the minichromosome maintenance (MCM) complex. We further explore its complex involvement in the DNA damage response and present quantitative data on its activity and inhibition. Detailed protocols for cornerstone experiments and pathway visualizations are provided to facilitate further research and therapeutic development.
Core Function: Master Regulator of DNA Replication Initiation
The principal and most well-characterized function of the Cdc7/Dbf4 complex is the initiation of DNA replication.[1] This process is temporally segregated into two main stages: "licensing" of replication origins in the G1 phase and "firing" of these origins at the G1/S transition and throughout S-phase.
2.1 Licensing and the Pre-Replicative Complex (pre-RC) During G1, replication origins are licensed by the sequential assembly of the pre-replicative complex (pre-RC). This involves the binding of the Origin Recognition Complex (ORC), which then recruits Cdc6 and Cdt1. These factors facilitate the loading of the heterohexameric Minichromosome Maintenance (MCM) complex (MCM2-7), the core of the replicative helicase, onto the DNA.[2][3] At this stage, the MCM helicase is inactive.
2.2 Origin Firing: The Role of S-CDK and Cdc7/Dbf4 For DNA replication to begin, the pre-RC must be activated. This activation is triggered by two key S-phase-promoting kinases: Cyclin-Dependent Kinases (CDKs) and the Cdc7/Dbf4 complex.[2] While Cdc7 protein levels remain relatively constant throughout the cell cycle, the kinase activity of the complex is tightly regulated and peaks at the G1/S boundary.[3] This regulation is primarily achieved by the cell-cycle-dependent expression of its regulatory subunit, Dbf4, which accumulates in late G1 and S-phase.[1][4]
The Cdc7/Dbf4 complex directly phosphorylates multiple subunits of the MCM complex, with MCM2, MCM4, and MCM6 being key substrates.[5][6] This phosphorylation event is the crucial trigger that activates the helicase activity of the MCM complex.[1] This activation allows the unwinding of the DNA duplex, the recruitment of other replication machinery components like Cdc45 and the GINS complex to form the active CMG (Cdc45-MCM-GINS) helicase, and ultimately, the initiation of DNA synthesis.[6] The Dbf4 subunit is thought to play a role in tethering the Cdc7 kinase to the pre-RC, ensuring substrate specificity.[1][7]
Role in S-Phase Checkpoint and DNA Damage Response
The function of Cdc7/Dbf4 extends beyond replication initiation into the complex network of the DNA damage response (DDR). When replication forks stall due to DNA damage or nucleotide depletion (replication stress), the S-phase checkpoint is activated to halt further origin firing and stabilize the stalled forks. The role of Cdc7/Dbf4 in this process is multifaceted.
One model posits that Cdc7/Dbf4 is a key target of the checkpoint kinase Rad53 (in yeast) or Chk1 (in mammals).[3] Upon checkpoint activation, Dbf4 is phosphorylated, leading to the inhibition of Cdc7/Dbf4 kinase activity and its dissociation from chromatin, thereby preventing the firing of late-replicating origins.[3][4]
However, other evidence suggests Cdc7/Dbf4 plays an active role in checkpoint signaling and recovery.[8] Studies have shown that Cdc7/Dbf4 kinase activity is maintained during replication stress and is required for cell viability.[8] In this context, Cdc7/Dbf4 may function to downregulate the checkpoint signal, allowing for the eventual recovery and restart of DNA replication once the stress is resolved. Thus, Cdc7/Dbf4 appears to be a crucial node, integrating signals to either halt or promote replication in response to the state of the genome.
Quantitative Data and Therapeutic Inhibition
Given its essential role in proliferation, Cdc7 is a compelling target for anti-cancer therapeutics, as many cancer cells exhibit replication stress and are highly dependent on DNA replication machinery.[9] This has led to the development of several small-molecule inhibitors.
Table 1: Inhibitory Activity of Selected Cdc7/Dbf4 Kinase Inhibitors
| Inhibitor | Type | Target IC₅₀ (Enzymatic) | Cellular Potency (Cell Line Dependent) | Reference(s) |
|---|---|---|---|---|
| TAK-931 | ATP-Competitive | 1.3 nM (CDC7/DBF4) | ~10-100 nM (pMCM2 Inhibition) | [10] |
| XL413 | ATP-Competitive | 3.4 nM (DDK) | ~1.1 - 22.9 µM (Anti-proliferative IC₅₀) | [11] |
| PHA-767491 | ATP-Competitive | ~10 nM (Cdc7) | ~0.6 - 1.3 µM (Anti-proliferative IC₅₀) | [11] |
| MSK-777 | Not Specified | Not Specified | <20% viability at 24h in BxPC3 cells |[12] |
Note: Cellular IC₅₀ values can vary significantly between different cell lines and assay conditions.
Key Experimental Protocols
Investigating the function of the Cdc7/Dbf4 complex relies on a set of core biochemical and cell-based assays.
5.1 In Vitro Kinase Assay (Radiometric) This assay directly measures the ability of purified Cdc7/Dbf4 to phosphorylate a substrate, typically a recombinant MCM protein or complex.
-
Reagents:
-
Protocol:
-
Prepare a reaction mix containing kinase buffer, substrate, and the test inhibitor (if applicable) in a microcentrifuge tube.
-
Pre-incubate the mixture at 30°C for 5-10 minutes.
-
Initiate the reaction by adding the ATP Mix. The final reaction volume is typically 25 µL.[5]
-
Incubate the reaction at 30°C for 30-60 minutes.[5]
-
Stop the reaction by adding an equal volume of 2x SDS-PAGE Sample Buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Stain the gel with Coomassie Blue or silver stain to visualize total protein loading.
-
Dry the gel and expose it to autoradiography film or a phosphorimager screen to detect the incorporated ³²P signal.
-
Quantify the signal in the substrate band to determine kinase activity.
-
5.2 Co-Immunoprecipitation (Co-IP) This technique is used to verify the physical interaction between Cdc7 and Dbf4 (or other potential binding partners) within a cellular context.
-
Protocol Overview:
-
Culture and harvest cells expressing the proteins of interest (often with epitope tags like HA or Myc for specific antibody recognition).
-
Lyse cells in a non-denaturing lysis buffer (e.g., containing Triton X-100 or NP-40) supplemented with protease and phosphatase inhibitors to preserve protein complexes.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Pre-clear the lysate with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody specific to one of the proteins of interest (the "bait," e.g., anti-HA).[13]
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads using SDS-PAGE sample buffer.
-
Analyze the eluate by Western blotting using an antibody against the suspected interacting partner (the "prey," e.g., anti-Myc).[13] A positive signal indicates an interaction.
-
5.3 In Vivo Inhibition by Antibody Microinjection This powerful technique directly assesses the function of Cdc7 within living cells by neutralizing its activity.
-
Protocol Overview:
-
Culture cells (e.g., HeLa) on coverslips suitable for microscopy.[2][14]
-
Synchronize cells in mitosis, a stage where they are preparing for the next G1 phase.
-
Using a micromanipulator and glass needle, microinject affinity-purified anti-Cdc7 antibodies (e.g., at 3 mg/mL) into the cytoplasm of the mitotic cells.[2][14] As a control, inject a separate group of cells with the antibody pre-incubated with its peptide antigen.
-
Incubate the injected cells in medium containing 5-bromo-2'-deoxyuridine (BrdU) for a period that allows them to enter and progress through S-phase (e.g., 16 hours).[2][14]
-
Fix the cells and perform immunofluorescence staining using an anti-BrdU antibody to detect cells that have undergone DNA replication.
-
Quantify the percentage of injected cells that are positive for BrdU incorporation. A significant reduction in BrdU staining in cells injected with the anti-Cdc7 antibody indicates that the kinase is essential for DNA replication.[14]
-
5.4 Renilla Luciferase Protein-Fragment Complementation Assay (Rluc-PCA) This cell-based assay is designed to study protein-protein interactions in real-time and has been adapted to screen for compounds that disrupt the Cdc7-Dbf4 interaction.[9]
-
Principle: The Renilla luciferase enzyme is split into two non-functional fragments.[15][16] One fragment is fused to Cdc7, and the other is fused to Dbf4.[9] When Cdc7 and Dbf4 interact within the cell, the luciferase fragments are brought into close proximity, allowing them to refold into a functional enzyme that produces a measurable bioluminescent signal in the presence of its substrate (coelenterazine).[17]
-
Protocol for Inhibitor Screening:
-
Generate stable cell lines co-expressing the two fusion constructs (e.g., Luc-fragment1-Cdc7 and Luc-fragment2-Dbf4).
-
Plate the cells in a multi-well format (e.g., 96- or 384-well plates).
-
Treat the cells with compounds from a chemical library.
-
After an incubation period, add the coelenterazine substrate.
-
Measure the luminescence output using a plate reader.
-
Compounds that disrupt the Cdc7-Dbf4 interaction will cause a decrease in the luminescent signal and are identified as potential hits.
-
Conclusion
The Cdc7/Dbf4 kinase complex is a linchpin in the regulation of DNA replication, acting as the ultimate trigger for origin firing. Its activity is meticulously controlled by the cell cycle machinery and is integrated with checkpoint pathways to ensure genomic stability. The essential nature of this kinase in proliferating cells, coupled with its frequent overexpression in tumors, establishes Cdc7/Dbf4 as a high-value target for the development of novel anti-cancer therapies. The experimental frameworks detailed herein provide a robust platform for the continued investigation of this critical enzyme and the evaluation of its inhibitors.
References
- 1. Cell division cycle 7-related protein kinase - Wikipedia [en.wikipedia.org]
- 2. embopress.org [embopress.org]
- 3. The Cdc7/Dbf4 protein kinase: target of the S phase checkpoint? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. Molecular Mechanism of Activation of Human Cdc7 Kinase: BIPARTITE INTERACTION WITH Dbf4/ACTIVATOR OF S PHASE KINASE (ASK) ACTIVATION SUBUNIT STIMULATES ATP BINDING AND SUBSTRATE RECOGNITION - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Cdc7/Dbf4 kinase activity affects specific phosphorylation sites on MCM2 in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dbf4-Cdc7 phosphorylation of Mcm2 is required for cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cdc7 is an active kinase in human cancer cells undergoing replication stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of Novel Cdc7 Kinase Inhibitors as Anti-Cancer Agents that Target the Interaction with Dbf4 by the Fragment Complementation and Drug Repositioning Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scienceopen.com [scienceopen.com]
- 12. Cdc7 inhibition as a novel approach for pancreas cancer therapy. - ASCO [asco.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pnas.org [pnas.org]
- 16. Protein-fragment complementation assay - Wikipedia [en.wikipedia.org]
- 17. Monitoring Protein–Protein Interactions Using Split Synthetic Renilla Luciferase Protein-Fragment-Assisted Complementation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocol: (S)-Cdc7-IN-18 for Cell-Based Proliferation Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cell Division Cycle 7 (CDC7) kinase is a highly conserved serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, specifically in the initiation of DNA replication.[1][2] CDC7, in complex with its regulatory subunit Dbf4 (also known as ASK), forms the active Dbf4-dependent kinase (DDK).[3][4] This complex is essential for firing DNA replication origins by phosphorylating components of the minichromosome maintenance (MCM) protein complex.[5][6]
Numerous studies have shown that CDC7 is overexpressed in a wide range of human cancers, and its elevated expression often correlates with poor patient prognosis and advanced tumor grade.[3][7] Cancer cells, due to their high proliferative rate and frequent defects in cell cycle checkpoints, are particularly dependent on CDC7 activity for survival.[3][8] Consequently, inhibiting CDC7 kinase has emerged as a promising therapeutic strategy to selectively induce cell death in tumor cells while sparing normal cells.[3][9]
(S)-Cdc7-IN-18 is a potent and selective inhibitor of CDC7 kinase.[10] By targeting CDC7, this small molecule blocks the initiation of DNA synthesis, leading to S-phase arrest and subsequent apoptosis in cancer cells.[10][11] These application notes provide a detailed protocol for utilizing this compound in a cell-based proliferation assay to determine its cytotoxic and anti-proliferative effects.
Mechanism of Action of CDC7 Inhibition
The primary function of the CDC7-Dbf4 (DDK) kinase complex is to phosphorylate the Mcm2-7 helicase, a crucial event for the initiation of DNA replication during the S phase.[12][13]
The signaling pathway is as follows:
-
G1 Phase: The pre-replication complex (pre-RC) assembles at DNA replication origins. This includes the Origin Recognition Complex (ORC), Cdc6, Cdt1, and the Mcm2-7 helicase.[5]
-
G1/S Transition: The DDK complex (CDC7/Dbf4) is activated.[14]
-
S Phase Initiation: DDK phosphorylates multiple subunits of the Mcm2-7 complex.[6][12] This phosphorylation, along with the action of S-phase Cyclin-Dependent Kinases (S-CDKs), promotes the recruitment of other replication factors like Cdc45 and the GINS complex.[12][15]
-
Replication Fork Firing: The complete assembly, known as the CMG (Cdc45-MCM-GINS) complex, possesses active helicase activity, unwinds the DNA, and initiates replication.[12][15]
This compound, as a CDC7 inhibitor, binds to the kinase and prevents the phosphorylation of the MCM complex. This action directly blocks the firing of replication origins, halts DNA synthesis, and induces replication stress.[10][11] In cancer cells, which often have compromised DNA damage checkpoints, this replication stress can lead to mitotic catastrophe or p53-independent apoptosis.[3][8]
Figure 1. CDC7 signaling pathway in DNA replication initiation and the point of inhibition by this compound.
Quantitative Data Summary
While specific IC50 data for this compound is proprietary, the table below summarizes the anti-proliferative activity of other potent and selective CDC7 inhibitors against various human cancer cell lines, demonstrating the typical effective concentration range for this class of compounds.
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| EP-05 | Capan-1 | Pancreatic Cancer | 0.028 | [7] |
| EP-05 | COLO 205 | Colorectal Cancer | < 0.03 | [7] |
| EP-05 | SW620 | Colorectal Cancer | 0.068 | [7] |
| EP-05 | DLD-1 | Colorectal Cancer | 0.070 | [7] |
| Dequalinium chloride | OEC-M1 | Oral Cancer | 2.03 ± 0.37 | [3] |
| Carvedilol | OEC-M1 | Oral Cancer | 10.24 ± 1.06 | [3] |
| XL413 | - | Used in combination studies | - | [16][17] |
| TAK-931 | COLO 205 | Colorectal Cancer | Potent effects observed after 48h | [13] |
| PHA-767491 | - | Multiple cancer cell types | Induces apoptosis | [9][11] |
Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.[18] Lower IC50 values indicate higher potency.
Experimental Protocol: Cell Proliferation Assay (WST-1 Method)
This protocol outlines the use of a WST-1-based assay to measure the anti-proliferative effects of this compound. WST-1 is a water-soluble tetrazolium salt that is cleaved by mitochondrial dehydrogenases in metabolically active cells to form a soluble formazan dye, the quantity of which is proportional to the number of living cells.
Materials and Reagents
-
Cancer cell line of interest (e.g., COLO 205, HeLa)
-
Complete cell culture medium (e.g., DMEM/RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
WST-1 Cell Proliferation Reagent
-
Sterile, 96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at ~450 nm)
-
Humidified incubator (37°C, 5% CO₂)
Experimental Workflow
Figure 2. Step-by-step workflow for the cell-based proliferation assay using this compound.
Detailed Procedure
Day 1: Cell Seeding
-
Culture the chosen cancer cell line until it reaches ~80% confluency.
-
Harvest the cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer or automated cell counter).
-
Dilute the cell suspension to the optimal seeding density (determined empirically for each cell line, typically 2,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Leave perimeter wells filled with sterile PBS to minimize evaporation effects.
-
Incubate the plate overnight in a humidified incubator (37°C, 5% CO₂) to allow cells to attach.
Day 2: Compound Treatment
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform a serial dilution of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., from 0.01 µM to 100 µM). Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤ 0.5%).
-
Prepare a vehicle control using medium with the same final concentration of DMSO as the treated wells.
-
Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions (or vehicle control) to the appropriate wells. It is recommended to test each concentration in triplicate.
-
Return the plate to the incubator for the desired treatment period (e.g., 48 or 72 hours). The optimal time should be determined based on the cell line's doubling time and the inhibitor's mechanism.[13]
Day 4 or 5: WST-1 Assay and Measurement
-
Visually inspect the cells under a microscope before proceeding.
-
Add 10 µL of WST-1 reagent directly to each well.
-
Gently tap the plate to mix.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time depends on the metabolic activity of the cell line and should be optimized to yield a robust signal in the control wells without saturation.
-
After incubation, measure the absorbance of the formazan product using a microplate reader at a wavelength of 420-480 nm (reference wavelength ~650 nm).
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average absorbance of "medium only" blank wells from all other absorbance readings.
-
Calculate Percent Viability: Normalize the data to the vehicle-treated control wells, which represent 100% viability.
-
% Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100
-
-
Generate Dose-Response Curve: Plot the percent viability against the logarithm of the inhibitor concentration.
-
Determine IC50 Value: Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with a sigmoidal dose-response model to calculate the IC50 value. This can be performed using software such as GraphPad Prism or R. The IC50 is the concentration of this compound that reduces cell viability by 50%.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | Uneven cell seeding; Edge effects in the 96-well plate; Pipetting errors. | Ensure a single-cell suspension before seeding; Use a multichannel pipette carefully; Avoid using the outer wells of the plate (fill with PBS instead). |
| Low signal or weak absorbance readings | Insufficient cell number; Low metabolic activity of cells; Insufficient incubation time with WST-1. | Increase the number of cells seeded per well; Increase the incubation time with the WST-1 reagent. |
| High background in "no cell" control wells | Contamination of medium or reagents. | Use fresh, sterile reagents and aseptic techniques. |
| Inconsistent IC50 values | Cell passage number variation; Fluctuation in incubation times; Inaccurate compound dilutions. | Use cells within a consistent, low passage number range; Standardize all incubation periods; Prepare fresh compound dilutions for each experiment. |
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Identification of Novel Cdc7 Kinase Inhibitors as Anti-Cancer Agents that Target the Interaction with Dbf4 by the Fragment Complementation and Drug Repositioning Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A CDC7 inhibitor sensitizes DNA-damaging chemotherapies by suppressing homologous recombination repair to delay DNA damage recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell division cycle 7-related protein kinase - Wikipedia [en.wikipedia.org]
- 6. Cdc7 Antibody | Cell Signaling Technology [cellsignal.com]
- 7. Discovery of a potent and selective cell division cycle 7 inhibitor from 6-(3-fluoropyridin-4-yl)thieno[3,2-d]pyrimidin-4(3H)-one derivatives as an orally active antitumor agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dbf4-Cdc7 (DDK) Inhibitor PHA-767491 Displays Potent Anti-Proliferative Effects via Crosstalk with the CDK2-RB-E2F Pathway [mdpi.com]
- 10. This compound - Immunomart [immunomart.org]
- 11. A Cdc7 kinase inhibitor restricts initiation of DNA replication and has antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. walter.hms.harvard.edu [walter.hms.harvard.edu]
- 13. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mybiosource.com [mybiosource.com]
- 15. Cdc7-independent G1/S transition revealed by targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CDC7 Inhibition Potentiates Antitumor Efficacy of PARP Inhibitor in Advanced Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identifying CDC7 as a synergistic target of chemotherapy in resistant small-cell lung cancer via CRISPR/Cas9 screening - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
Application Notes and Protocols for In Vitro Kinase Assay with (S)-Cdc7-IN-18
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for performing an in vitro kinase assay to evaluate the inhibitory activity of (S)-Cdc7-IN-18 against Cell Division Cycle 7 (Cdc7) kinase.
Introduction
Cell Division Cycle 7 (Cdc7) is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication.[1][2] It functions in complex with its regulatory subunit, Dbf4 (or ASK), to form the active Dbf4-dependent kinase (DDK).[1][3] The DDK complex phosphorylates components of the minichromosome maintenance (MCM) complex, which is the catalytic core of the replicative helicase.[1][4] This phosphorylation is an essential step for the activation of the helicase and the subsequent unwinding of DNA to initiate replication.[1] Due to its critical role in cell proliferation and its overexpression in various cancers, Cdc7 has emerged as an attractive target for anticancer drug development. This compound is a potent inhibitor of Cdc7 kinase, and this protocol details a method to quantify its inhibitory activity in vitro.
Cdc7 Signaling Pathway in DNA Replication Initiation
The diagram below illustrates the central role of the Cdc7-Dbf4 kinase complex in initiating DNA replication.
Caption: Cdc7-Dbf4 mediated initiation of DNA replication.
Quantitative Data: In Vitro Inhibitory Activity of Cdc7 Inhibitors
The following table summarizes the in vitro inhibitory activity (IC50) of this compound and other known Cdc7 inhibitors against the purified Cdc7 kinase. IC50 values represent the concentration of the inhibitor required to reduce the kinase activity by 50%.
| Inhibitor | Target Kinase | IC50 (nM) | Assay Conditions |
| This compound | Cdc7 | 1.29 | Biochemical enzyme assay[5] |
| PHA-767491 | Cdc7 | 10 | Dual inhibitor, also inhibits Cdk9 (IC50 = 34 nM)[6][7][8] |
| XL413 (BMS-863233) | Cdc7 | 3.4 | ATP competitive inhibitor[9][10][11][12] |
| Simurosertib (TAK-931) | Cdc7 | <0.3 | Selective inhibitor[10] |
Experimental Protocol: In Vitro Cdc7 Kinase Assay using ADP-Glo™
This protocol is designed to determine the IC50 value of this compound by measuring the amount of ADP produced in the kinase reaction, which is directly proportional to the kinase activity. The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies ADP.[13][14][15][16]
Materials and Reagents
-
Enzyme: Recombinant human Cdc7/Dbf4 complex
-
Substrate: A suitable substrate for Cdc7, such as a peptide derived from MCM2 (e.g., KTFCGTPEYLAPEVRREPRILSEEEQEMFRDFDYIADWC) or full-length MCM2 protein.[4][17]
-
Inhibitor: this compound, dissolved in DMSO
-
ATP: Adenosine 5'-triphosphate
-
Assay Buffer: Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)
-
Detection Reagent: ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.
-
Plates: White, opaque 96-well or 384-well plates suitable for luminescence measurements.
-
Instrumentation: A luminometer for plate reading.
Experimental Workflow Diagram
Caption: Workflow for the in vitro Cdc7 kinase assay.
Step-by-Step Protocol
1. Reagent Preparation:
-
Inhibitor Dilution: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the dilution series might be 100 µM. Then, further dilute these stock solutions in kinase buffer to achieve the desired final concentrations in the assay. The final DMSO concentration in the assay should not exceed 1%.
-
Enzyme and Substrate Preparation: Dilute the Cdc7/Dbf4 enzyme and substrate to their final desired concentrations in kinase buffer.
-
ATP Solution: Prepare a stock solution of ATP in water and dilute it to the desired final concentration in the kinase buffer. The final ATP concentration should be close to the Michaelis-Menten constant (Km) for an accurate IC50 determination of ATP-competitive inhibitors.
2. Assay Procedure (per well of a 96-well plate):
-
Step 1: Add Inhibitor. To the wells, add 5 µL of the diluted this compound solution. For positive control (100% activity) and negative control (0% activity/blank) wells, add 5 µL of kinase buffer containing the same percentage of DMSO as the inhibitor wells.
-
Step 2: Add Enzyme and Substrate. Add 10 µL of the Cdc7/Dbf4 enzyme and substrate mix to each well, except for the blank wells. To the blank wells, add 10 µL of kinase buffer and substrate.
-
Step 3: Initiate Kinase Reaction. Start the reaction by adding 10 µL of the ATP solution to all wells. The final reaction volume is 25 µL.
-
Step 4: Incubation. Mix the plate gently and incubate at 30°C for 45-60 minutes.[18] The incubation time may need to be optimized to ensure the reaction is within the linear range.
-
Step 5: Stop Reaction and ATP Depletion. Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[18] Incubate the plate at room temperature for 40 minutes.
-
Step 6: ADP to ATP Conversion and Signal Generation. Add 50 µL of Kinase Detection Reagent to each well.[18] This reagent converts the ADP generated during the kinase reaction back to ATP and provides the luciferase/luciferin to generate a luminescent signal. Incubate at room temperature for another 30-60 minutes.
-
Step 7: Read Luminescence. Measure the luminescence of each well using a plate-reading luminometer.
3. Data Analysis:
-
Calculate Percent Inhibition:
-
Subtract the average luminescence of the blank wells from all other measurements.
-
The positive control (DMSO only) represents 0% inhibition, and the blank (or a well with a very high concentration of a known potent inhibitor) can represent 100% inhibition.
-
Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 x (1 - [(Luminescence of Inhibitor Well) / (Luminescence of Positive Control Well)])
-
-
Determine IC50:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve (or a similar sigmoidal dose-response curve) using a suitable software package (e.g., GraphPad Prism).
-
The IC50 value is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.
-
Conclusion
This protocol provides a robust and reliable method for determining the in vitro inhibitory potency of this compound against Cdc7 kinase. The use of the ADP-Glo™ assay offers high sensitivity and a streamlined workflow, making it suitable for both primary screening and detailed characterization of kinase inhibitors. Accurate determination of IC50 values is a critical step in the preclinical evaluation of potential therapeutic agents targeting Cdc7.
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. walter.hms.harvard.edu [walter.hms.harvard.edu]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Cdc7-IN-18 | CymitQuimica [cymitquimica.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds | PLOS One [journals.plos.org]
- 12. selleckchem.com [selleckchem.com]
- 13. ADP-Glo™ Kinase Assay [promega.jp]
- 14. eastport.cz [eastport.cz]
- 15. worldwide.promega.com [worldwide.promega.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. bpsbioscience.com [bpsbioscience.com]
How to effectively solubilize and prepare (S)-Cdc7-IN-18 for cell culture experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Cdc7-IN-18 is a potent and selective inhibitor of Cell Division Cycle 7 (Cdc7) kinase.[1] Cdc7 is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication and the G1/S phase transition of the cell cycle.[2][3][4] It forms an active complex with its regulatory subunit, Dbf4 (also known as ASK), which then phosphorylates multiple subunits of the minichromosome maintenance (MCM) complex, a key component of the pre-replication complex. This phosphorylation event is essential for the loading of other replication factors and the subsequent unwinding of DNA, allowing DNA synthesis to begin.
Dysregulation and overexpression of Cdc7 have been implicated in various cancers, making it an attractive therapeutic target.[3] Inhibition of Cdc7 can lead to cell cycle arrest and apoptosis in cancer cells, highlighting the potential of Cdc7 inhibitors like this compound in oncology research and drug development.[5] These application notes provide detailed protocols for the effective solubilization and preparation of this compound for use in cell culture experiments.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₂₃H₂₀F₃N₅O₃S | Patent WO2020239107A1 |
| Molecular Weight | 519.50 g/mol | Calculated from formula |
| Appearance | White to off-white solid | General observation for similar compounds |
| Purity | >98% (or as specified by supplier) | Supplier Dependent |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | General recommendation for small molecules |
In Vitro Potency of Cdc7-IN-18 (Racemate)
| Assay Type | Target/Cell Line | IC₅₀ | Source |
| Enzymatic Assay | Cdc7/DBF4 | 1.29 nM | [6] |
| Cell Proliferation Assay | COLO205 | 53.62 nM | [6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibrate the Compound: Before opening, allow the vial of this compound to warm to room temperature for 15-20 minutes. This prevents condensation from forming inside the vial.
-
Weigh the Compound: Accurately weigh out a precise amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.195 mg of the compound.
-
Calculation:
-
Molecular Weight (MW) = 519.50 g/mol
-
Desired Concentration (C) = 10 mM = 0.010 mol/L
-
Desired Volume (V) = 1 mL = 0.001 L
-
Mass (m) = C * MW * V = 0.010 mol/L * 519.50 g/mol * 0.001 L = 0.005195 g = 5.195 mg
-
-
-
Dissolve in DMSO: Add the appropriate volume of sterile DMSO to the weighed powder. For the example above, add 1 mL of DMSO.
-
Ensure Complete Solubilization: Tightly cap the vial and vortex thoroughly for several minutes until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can be used to aid dissolution if necessary, but avoid excessive heat. Visually inspect the solution against a light source to ensure there are no visible particulates.
-
Aliquot and Store: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage. For short-term storage (up to one month), -20°C is sufficient.
Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
Materials:
-
10 mM stock solution of this compound in DMSO
-
Sterile, pre-warmed complete cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes or plates
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution (Recommended): To avoid precipitation of the compound, it is recommended to perform a serial dilution in complete cell culture medium.
-
For a final concentration of 100 nM in 10 mL of medium:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of pre-warmed complete cell culture medium. This results in a 10 µM intermediate solution.
-
Add 100 µL of the 10 µM intermediate solution to 9.9 mL of pre-warmed complete cell culture medium in your cell culture vessel.
-
-
-
Direct Dilution (for lower concentrations): For lower final concentrations, a direct dilution may be possible, but care should be taken to ensure rapid and thorough mixing to prevent precipitation.
-
For a final concentration of 50 nM in 10 mL of medium:
-
Add 0.5 µL of the 10 mM stock solution directly to the 10 mL of cell culture medium. Immediately and gently swirl the culture vessel to mix.
-
-
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is kept low, typically below 0.1% (v/v), to minimize solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in your experiments.
-
Incubate Cells: Treat your cells with the prepared working solution of this compound and incubate under standard cell culture conditions for the desired experimental duration.
Mandatory Visualizations
Caption: Cdc7 signaling pathway in DNA replication initiation.
Caption: Experimental workflow for preparing this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CDC7 kinase inhibitors: a survey of recent patent literature (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Analyzing Cell Cycle Arrest with Flow Cytometry after (S)-Cdc7-IN-18 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell division cycle 7 (Cdc7) kinase is a serine-threonine kinase that plays a pivotal role in the initiation of DNA replication.[1][2] Acting in concert with its regulatory subunit, Dbf4 (or ASK in mammals), the Cdc7/Dbf4 complex (also known as DDK) phosphorylates the minichromosome maintenance (MCM) protein complex (MCM2-7), a key component of the pre-replicative complex (pre-RC).[3][4] This phosphorylation event is a critical trigger for the unwinding of DNA at replication origins, thereby licensing them for the initiation of DNA synthesis during the S phase of the cell cycle.[2][3]
Given its essential role in DNA replication, Cdc7 has emerged as an attractive target for cancer therapy. Many cancer cells exhibit high levels of Cdc7 expression, which is often correlated with poor prognosis.[1][4] Inhibition of Cdc7 has been shown to induce S-phase arrest and subsequent apoptosis in various cancer cell lines, making it a promising strategy for the development of novel anti-cancer agents.[1][5]
(S)-Cdc7-IN-18 is a potent and selective inhibitor of Cdc7 kinase. This application note provides a detailed protocol for analyzing the effects of this compound on the cell cycle of cancer cells using flow cytometry with propidium iodide (PI) staining. The provided methodologies and data presentation guidelines are intended to assist researchers in accurately quantifying drug-induced cell cycle arrest.
Signaling Pathway of Cdc7 in DNA Replication Initiation
The initiation of DNA replication is a tightly regulated process to ensure genomic stability. During the G1 phase, the pre-RC assembles at replication origins. The DDK complex (Cdc7/Dbf4) is then recruited to phosphorylate the MCM complex, leading to the recruitment of other replication factors and the initiation of DNA synthesis. This compound inhibits the kinase activity of Cdc7, thereby preventing the phosphorylation of the MCM complex and halting the initiation of DNA replication, which results in an S-phase arrest.
Experimental Protocols
Materials
-
Cancer cell line of choice (e.g., HCT116, HeLa, U2OS)
-
This compound (dissolved in DMSO to create a stock solution)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), Ca2+ and Mg2+ free
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A (100 µg/mL in PBS)
-
Flow cytometry tubes
-
Flow cytometer
Cell Culture and Treatment
-
Seed the chosen cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow the cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete cell culture medium. A final concentration range of 0.1 µM to 10 µM is a good starting point for dose-response experiments. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for a predetermined time, for example, 24 hours. Time-course experiments (e.g., 12, 24, 48 hours) can also be performed.
Cell Harvesting and Fixation
-
After the treatment period, collect the culture medium from each well, which contains any detached cells.
-
Wash the adherent cells with PBS.
-
Add trypsin-EDTA to detach the adherent cells.
-
Neutralize the trypsin with complete medium and combine with the collected medium from step 1.
-
Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Store the fixed cells at -20°C for at least 2 hours. Cells can be stored at this stage for several weeks.
Propidium Iodide Staining and Flow Cytometry
-
Pellet the fixed cells by centrifugation at 500 x g for 5 minutes.
-
Carefully decant the ethanol.
-
Wash the cell pellet with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate the cells in the dark at room temperature for 30 minutes or at 37°C for 15 minutes.
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample. Use a low flow rate for better resolution. The PI fluorescence is typically detected in the FL2 or PE channel on a linear scale.
Experimental Workflow
The overall workflow for analyzing cell cycle arrest induced by this compound is a multi-step process that begins with cell culture and treatment, followed by cell preparation and staining, and culminates in data acquisition and analysis using flow cytometry.
Data Presentation and Analysis
The data obtained from the flow cytometer will be in the form of histograms, where the x-axis represents the fluorescence intensity (proportional to DNA content) and the y-axis represents the number of cells (counts). From these histograms, the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) can be quantified using cell cycle analysis software (e.g., FlowJo, ModFit LT).
A typical result of Cdc7 inhibition is an accumulation of cells in the S phase. This will be observed as an increase in the percentage of cells in the S phase population and a corresponding decrease in the G0/G1 and/or G2/M populations in the treated samples compared to the vehicle control.
The quantitative data should be summarized in a clear and structured table for easy comparison.
Table 1: Effect of this compound on Cell Cycle Distribution in HCT116 Cells after 24-hour Treatment
| Treatment Concentration (µM) | % of Cells in G0/G1 Phase (Mean ± SD) | % of Cells in S Phase (Mean ± SD) | % of Cells in G2/M Phase (Mean ± SD) |
| Vehicle (DMSO) | 45.2 ± 2.1 | 35.8 ± 1.5 | 19.0 ± 1.8 |
| 0.1 | 42.1 ± 1.9 | 40.5 ± 2.3 | 17.4 ± 1.5 |
| 1 | 30.5 ± 2.5 | 55.3 ± 3.1 | 14.2 ± 1.9 |
| 10 | 22.8 ± 1.7 | 68.9 ± 2.8 | 8.3 ± 1.2 |
Note: The data presented in Table 1 is hypothetical and for illustrative purposes only. Actual results may vary depending on the cell line, experimental conditions, and the specific batch of this compound used.
Conclusion
This application note provides a comprehensive guide for researchers to investigate the effects of the Cdc7 inhibitor this compound on the cell cycle. The detailed protocols for cell treatment, sample preparation, and flow cytometry analysis, along with guidelines for data presentation, will enable the accurate assessment of S-phase cell cycle arrest induced by this compound. This methodology is a valuable tool for the preclinical evaluation of Cdc7 inhibitors and for furthering our understanding of their mechanism of action in cancer cells.
References
- 1. Targeting CDC7 improves sensitivity to chemotherapy of esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting CDC7 sensitizes resistance melanoma cells to BRAFV600E-specific inhibitor by blocking the CDC7/MCM2-7 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. researchgate.net [researchgate.net]
- 5. Identifying CDC7 as a synergistic target of chemotherapy in resistant small-cell lung cancer via CRISPR/Cas9 screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Detection of (S)-Cdc7-IN-18-Mediated Inhibition of MCM2 Phosphorylation via Western Blot
Audience: This document is intended for researchers, scientists, and drug development professionals investigating cell cycle regulation and the efficacy of kinase inhibitors.
Introduction: Cell Division Cycle 7 (Cdc7) kinase, in complex with its regulatory subunit Dbf4, forms the Dbf4-dependent kinase (DDK), a critical regulator of DNA replication initiation.[1] DDK's primary function during the G1/S transition is to phosphorylate multiple subunits of the minichromosome maintenance (MCM) complex (MCM2-7), a key component of the pre-replication complex.[2][3] This phosphorylation is essential for the recruitment of other replication factors, the unwinding of DNA, and the subsequent initiation of DNA synthesis.[4] Dysregulation and overexpression of Cdc7 are frequently observed in various cancers, making it a promising target for anti-cancer therapies.[1]
(S)-Cdc7-IN-18 is a potent and selective inhibitor of Cdc7 kinase. By blocking the catalytic activity of Cdc7, this compound is expected to prevent the phosphorylation of the MCM complex, leading to a halt in DNA replication initiation and subsequent cell cycle arrest or apoptosis in cancer cells.[4] This application note provides a detailed protocol for utilizing Western blotting to detect and quantify the inhibition of MCM2 phosphorylation at specific sites (e.g., Ser40, Ser108) following treatment with this compound.
Signaling Pathway and Experimental Workflow:
Caption: Cdc7 kinase inhibition pathway.
References
- 1. Cdc7 inhibitor for the treatment of cancer | Cancer Biology [blogs.shu.edu]
- 2. Molecular Mechanism of Activation of Human Cdc7 Kinase: BIPARTITE INTERACTION WITH Dbf4/ACTIVATOR OF S PHASE KINASE (ASK) ACTIVATION SUBUNIT STIMULATES ATP BINDING AND SUBSTRATE RECOGNITION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. walter.hms.harvard.edu [walter.hms.harvard.edu]
- 4. What are CDC7 modulators and how do they work? [synapse.patsnap.com]
Application Notes: Investigating the Role of Cdc7 in DNA Damage Response with (S)-Cdc7-IN-18
Introduction
Cell Division Cycle 7 (Cdc7) kinase is a highly conserved serine-threonine kinase that plays a critical role in the initiation of DNA replication and the cellular response to DNA damage.[1][2][3][4] In conjunction with its regulatory subunit, Dbf4 (also known as ASK), it forms the active Dbf4-dependent kinase (DDK) complex.[4][5] This complex is essential for the firing of replication origins by phosphorylating components of the minichromosome maintenance (MCM) protein complex.[4][6][7] Given its fundamental role in DNA synthesis, Cdc7 is a key player in the S-phase checkpoint and is implicated in maintaining genomic integrity under conditions of replication stress.[2][3] Dysregulation and overexpression of Cdc7 are frequently observed in various cancer types, making it an attractive target for anticancer therapies.[4][7][8]
(S)-Cdc7-IN-18 is a potent and selective small molecule inhibitor of Cdc7 kinase. Its mechanism of action involves binding to the ATP-binding pocket of Cdc7, thereby preventing the phosphorylation of its downstream targets, most notably the MCM complex.[7] This inhibition blocks the initiation of DNA replication, leading to S-phase arrest and, in cancer cells with defective checkpoint mechanisms, subsequent apoptosis.[7][8][9] By utilizing this compound, researchers can effectively probe the multifaceted roles of Cdc7 in the DNA damage response (DDR), explore its interplay with other checkpoint proteins like ATR and Chk1, and evaluate its potential as a therapeutic target.[2]
Applications
-
Elucidation of DNA Replication Initiation: Studying the consequences of blocking origin firing and its effects on S-phase progression.
-
DNA Damage Response (DDR) Pathway Analysis: Investigating the role of Cdc7 in response to various DNA damaging agents and its interaction with key DDR proteins such as γH2AX, ATM/ATR, and Chk1.[2][10]
-
Cell Cycle Checkpoint Studies: Analyzing how Cdc7 inhibition affects cell cycle progression and the activation of S-phase and G2/M checkpoints.[3][9]
-
Anticancer Drug Development: Assessing the cytotoxic and apoptotic effects of Cdc7 inhibition in cancer cell lines, both as a monotherapy and in combination with DNA-damaging chemotherapeutics.[11][12]
-
Synergistic Drug Screening: Identifying potential synergistic effects when combined with other targeted therapies, such as PARP inhibitors, to overcome drug resistance.[11][13]
Quantitative Data Summary
The following tables summarize key quantitative data related to the effects of Cdc7 inhibition in various cancer cell lines.
Table 1: IC50 Values of Cdc7 Inhibitors in Human Cancer Cell Lines
| Cell Line | Cancer Type | Cdc7 Inhibitor | IC50 (µM) | Reference |
| A2780 | Ovarian | Compound #3 | <1 | [8] |
| HCT-116 | Colon | NMS-354 | <1 | [8] |
| MCF-7 | Breast | NMS-354 | <1 | [8] |
| U87MG | Glioblastoma | β‐carboline‐based 1 | <1 | [14] |
| H69-AR | Small-Cell Lung | XL413 (in combination) | N/A | [12] |
| OVCAR3 | Ovarian | Olaparib (for context) | Varies | [13] |
Table 2: Effects of Cdc7 Inhibition on Cell Cycle Distribution
| Cell Line | Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Notes |
| K562 | XL413 | - | Increased | - | Induces a reversible slowing of S-phase.[15][16] |
| H69-AR | XL413 + Chemotherapy | Increased | - | - | Combination treatment induced G1/S phase arrest.[12] |
| Generic Cancer Cells | Cdc7 Inhibition | - | Increased Arrest | - | Halts progression through the S phase.[7] |
Signaling and Experimental Workflow Diagrams
The following diagrams, generated using DOT language, illustrate key pathways and experimental procedures.
Caption: Cdc7's role in the DNA damage response pathway.
Caption: Experimental workflow for Cdc7 inhibitor studies.
Detailed Experimental Protocols
Protocol 1: Western Blotting for DNA Damage Markers
This protocol is for detecting changes in the expression and phosphorylation of key DNA damage response proteins following treatment with this compound.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.[17]
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[18]
-
Primary antibodies (e.g., anti-γH2AX, anti-phospho-Chk1, anti-PARP, anti-Cdc7, anti-β-actin).
-
HRP-conjugated secondary antibodies.[19]
-
Chemiluminescent substrate.[19]
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with desired concentrations of this compound, a DNA damaging agent (e.g., etoposide), or a combination for the specified time.[20]
-
Cell Lysis: Aspirate media, wash cells with ice-cold PBS, and lyse them on ice using lysis buffer.[19] Scrape the cells and transfer the lysate to a microcentrifuge tube.[20]
-
Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant.[19] Determine the protein concentration of each sample using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[20]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis to separate proteins by size. Transfer the proteins to a membrane (nitrocellulose or PVDF).[18]
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature.[18] Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[19]
-
Washing and Secondary Antibody: Wash the membrane three times for 5-10 minutes each with TBST.[19] Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Detection: Wash the membrane again as in step 7. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[17]
-
Analysis: Quantify band intensity using image analysis software and normalize to a loading control like β-actin.
Protocol 2: Immunofluorescence for γH2AX Foci
This method allows for the visualization and quantification of DNA double-strand breaks (DSBs) within individual cells.[21]
Materials:
-
Glass coverslips in a multi-well plate.
-
Fixation solution: 4% paraformaldehyde (PFA) in PBS.[22]
-
Permeabilization solution: 0.3% Triton X-100 in PBS.[22]
-
Blocking solution: 5% Bovine Serum Albumin (BSA) in PBS.[22]
-
Primary antibody: anti-γH2AX (phosphorylated Ser139).
-
Fluorescently labeled secondary antibody.
-
Nuclear counterstain: DAPI or Hoechst.
-
Antifade mounting medium.
Procedure:
-
Cell Seeding and Treatment: Seed cells onto sterile glass coverslips in a multi-well plate and allow them to attach. Treat the cells as described in the Western Blot protocol.
-
Fixation: After treatment, aspirate the media and wash once with PBS. Fix the cells with 4% PFA for 15-30 minutes at room temperature.[22]
-
Permeabilization: Wash the cells three times with PBS. Permeabilize with 0.3% Triton X-100 in PBS for 15-30 minutes to allow antibody entry.[22]
-
Blocking: Wash again with PBS. Block non-specific antibody binding by incubating with 5% BSA in PBS for 30-60 minutes.[22]
-
Primary Antibody Incubation: Incubate the cells with the primary anti-γH2AX antibody (diluted in blocking solution) overnight at 4°C in a humidified chamber.[22][23]
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1-2 hours at room temperature, protected from light.[22]
-
Counterstaining and Mounting: Wash three times with PBS. Incubate with DAPI or Hoechst solution for 5-10 minutes to stain the nuclei. Wash once more with PBS.
-
Imaging and Quantification: Carefully mount the coverslips onto microscope slides using antifade mounting medium.[24] Acquire images using a fluorescence or confocal microscope. Quantify the number of γH2AX foci per nucleus using automated image analysis software (e.g., Fiji/ImageJ).[22] A cell with >5-10 foci is typically considered positive for significant DNA damage.
Protocol 3: Flow Cytometry for Cell Cycle Analysis
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M) based on their DNA content.[25]
Materials:
-
Phosphate-Buffered Saline (PBS).
-
70% cold ethanol.
-
Propidium Iodide (PI) staining solution (containing PI and RNase A).
Procedure:
-
Cell Treatment and Harvesting: Treat cells in culture plates as required. Harvest both adherent and floating cells. For adherent cells, use trypsinization.
-
Fixation: Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet once with PBS. Resuspend the pellet in a small volume of PBS. While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.
-
Storage: Fixed cells can be stored at -20°C for several weeks.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in PI staining solution.
-
Incubation: Incubate the cells for 30 minutes at room temperature or 15 minutes at 37°C, protected from light. The RNase A will degrade RNA, ensuring that PI only stains DNA.[26]
-
Data Acquisition: Analyze the samples on a flow cytometer.[27][28] The PI fluorescence is typically detected in the FL2 or a similar channel.
-
Analysis: Gate the cell population to exclude debris and doublets. Analyze the DNA content histogram using cell cycle analysis software (e.g., FlowJo, ModFit). The software will deconvolve the histogram to provide the percentage of cells in G0/G1, S, and G2/M phases.[25] An arrest in the S phase is expected following Cdc7 inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. The Cdc7/Dbf4 protein kinase: target of the S phase checkpoint? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cdc7 inhibitor for the treatment of cancer | Cancer Biology [blogs.shu.edu]
- 5. Molecular Mechanism of Activation of Human Cdc7 Kinase: BIPARTITE INTERACTION WITH Dbf4/ACTIVATOR OF S PHASE KINASE (ASK) ACTIVATION SUBUNIT STIMULATES ATP BINDING AND SUBSTRATE RECOGNITION - PMC [pmc.ncbi.nlm.nih.gov]
- 6. walter.hms.harvard.edu [walter.hms.harvard.edu]
- 7. What are CDC7 modulators and how do they work? [synapse.patsnap.com]
- 8. Drug design with Cdc7 kinase: a potential novel cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Cdc7 Inhibition Reveals a p53-Dependent Replication Checkpoint That Is Defective in Cancer Cells | Semantic Scholar [semanticscholar.org]
- 10. The role of Dbf4/Drf1-dependent kinase Cdc7 (Ddk) in DNA damage checkpoint control - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A CDC7 inhibitor sensitizes DNA-damaging chemotherapies by suppressing homologous recombination repair to delay DNA damage recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identifying CDC7 as a synergistic target of chemotherapy in resistant small-cell lung cancer via CRISPR/Cas9 screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CDC7 Inhibition Potentiates Antitumor Efficacy of PARP Inhibitor in Advanced Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. bio-rad.com [bio-rad.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. origene.com [origene.com]
- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 21. tandfonline.com [tandfonline.com]
- 22. researchgate.net [researchgate.net]
- 23. Quantitative γ-H2AX immunofluorescence method for DNA double-strand break analysis in testis and liver after intravenous administration of 111InCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. tandfonline.com [tandfonline.com]
- 25. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 26. scispace.com [scispace.com]
- 27. researchgate.net [researchgate.net]
- 28. Assessing DNA Damage Through the Cell Cycle Using Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
Methods for Assessing the Anti-Tumor Activity of (S)-Cdc7-IN-18 In Vivo: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the in vivo anti-tumor activity of (S)-Cdc7-IN-18, a potent and selective inhibitor of Cell Division Cycle 7 (Cdc7) kinase. The protocols outlined below are designed to enable the robust evaluation of this compound's efficacy, pharmacodynamics, and safety profile in preclinical cancer models.
Introduction to this compound and its Mechanism of Action
This compound is a small molecule inhibitor targeting Cdc7 kinase, a key regulator of the initiation of DNA replication.[1][2] Cdc7, in complex with its regulatory subunit Dbf4, forms an active kinase that phosphorylates multiple subunits of the minichromosome maintenance (MCM) complex (MCM2-7).[2] This phosphorylation is a critical step for the recruitment of other replication factors, the unwinding of DNA, and the firing of replication origins, thereby licensing DNA for replication during the S phase of the cell cycle.
In many cancers, Cdc7 is overexpressed, and tumor cells often exhibit a heightened dependency on this kinase for their proliferation and survival.[3] By inhibiting Cdc7, this compound is designed to prevent the initiation of DNA replication, leading to S-phase arrest and subsequent apoptosis in cancer cells.[2] This targeted mechanism of action makes this compound a promising candidate for anti-cancer therapy.
Key In Vivo Assessment Strategies
The in vivo evaluation of this compound's anti-tumor activity typically involves a multi-faceted approach encompassing efficacy, pharmacodynamic, and toxicity studies. The most common in vivo model for this purpose is the xenograft mouse model, where human cancer cells are implanted into immunocompromised mice.[4][5]
Core Experimental Components:
-
Xenograft Tumor Models: Establishment of tumors from human cancer cell lines (cell line-derived xenografts, CDX) or patient tumor tissue (patient-derived xenografts, PDX) in immunodeficient mice.[2][4]
-
Pharmacodynamic (PD) Analysis: Measurement of target engagement and downstream pathway modulation in tumor tissue to confirm the mechanism of action. A key PD biomarker for Cdc7 inhibition is the reduction of phosphorylated MCM2 (p-MCM2).[2][6]
-
Toxicity Assessment: Monitoring of the overall health and well-being of the animals to determine the safety profile of the compound.
Data Presentation
Table 1: Summary of In Vivo Anti-Tumor Efficacy of Selected Cdc7 Inhibitors
| Cdc7 Inhibitor | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| EP-05 | Capan-1 Xenograft | 10 mg/kg, oral, QD for 21 days | 91.61% | [3] |
| EP-05 | COLO 205 Xenograft | 10 mg/kg, oral, QD for 21 days | 98.85% | [3] |
| TAK-931 | Capan-1 Xenograft | 40 mg/kg, oral, QD for 21 days | 67.33% | [3] |
| TAK-931 | COLO 205 Xenograft | 40 mg/kg, oral, QD for 21 days | 58.24% | [3] |
| XL413 (in combination with Olaparib) | OVCAR8 Xenograft | Not Specified | Significant inhibition compared to single agents | [7] |
| XL413 (in combination with chemotherapy) | H69-AR Xenograft | 20 mg/kg (XL413) | Significantly inhibited tumor growth | [2] |
Note: this compound is a novel compound, and as such, publicly available in vivo efficacy data is limited. The data presented here for other Cdc7 inhibitors serves as a reference for expected outcomes.
Experimental Protocols
Protocol 1: Cell Line-Derived Xenograft (CDX) Model
This protocol describes the establishment of a subcutaneous xenograft model using a human cancer cell line to evaluate the anti-tumor efficacy of this compound.
Materials:
-
Human cancer cell line of interest (e.g., COLO 205, Capan-1)
-
Female athymic nude or SCID mice (6-8 weeks old)
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS
-
Matrigel® Basement Membrane Matrix
-
This compound formulated in an appropriate vehicle (e.g., 0.5% methylcellulose)
-
Vehicle control
-
Calipers
-
Analytical balance
Procedure:
-
Cell Preparation: Culture cancer cells to ~80% confluency. Harvest cells by trypsinization, wash with sterile PBS, and resuspend in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 5 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2 .[8]
-
Randomization and Treatment: When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Drug Administration: Administer this compound orally (or via the appropriate route) at the desired dose and schedule (e.g., once daily). Administer the vehicle control to the control group.
-
Efficacy Endpoints:
-
Continue to measure tumor volume and body weight every 2-3 days for the duration of the study (e.g., 21 days).
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the excised tumors.
-
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100 .
Protocol 2: Pharmacodynamic Analysis of p-MCM2 in Tumor Tissue
This protocol details the assessment of Cdc7 kinase inhibition in vivo by measuring the phosphorylation of its substrate, MCM2, in tumor xenografts.
Materials:
-
Tumor tissue collected from the efficacy study (Protocol 1)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
PVDF membrane
-
Primary antibodies: Rabbit anti-phospho-MCM2 (Ser53)[9], Rabbit anti-total MCM2, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure (Western Blot):
-
Tissue Homogenization: Homogenize a portion of the excised tumor tissue in ice-cold RIPA buffer.
-
Protein Extraction and Quantification: Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the protein lysate. Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against p-MCM2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Re-probing: Strip the membrane and re-probe with antibodies against total MCM2 and the loading control to normalize the p-MCM2 signal.
Procedure (Immunohistochemistry - IHC):
-
Tissue Fixation and Processing: Fix a portion of the tumor tissue in 10% neutral buffered formalin and embed in paraffin.
-
Sectioning: Cut 4-5 µm sections from the paraffin-embedded tissue blocks.
-
Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval as required for the specific antibody.
-
Block endogenous peroxidase activity.
-
Incubate with the primary anti-p-MCM2 antibody.[9]
-
Incubate with a secondary antibody-HRP polymer conjugate.
-
Develop the signal with a chromogen such as DAB.
-
Counterstain with hematoxylin.
-
-
Imaging and Analysis: Scan the slides and quantify the p-MCM2 staining intensity and the percentage of positive cells.
Protocol 3: In Vivo Toxicity Assessment
This protocol provides a basic framework for monitoring the safety and tolerability of this compound in mice.
Procedure:
-
Body Weight Monitoring: Record the body weight of each mouse every 2-3 days throughout the study. Significant weight loss (>15-20%) is an indicator of toxicity.
-
Clinical Observations: Perform daily clinical observations for any signs of toxicity, including:
-
Changes in appearance (e.g., ruffled fur, hunched posture)
-
Changes in behavior (e.g., lethargy, hyperactivity)
-
Signs of distress (e.g., labored breathing)
-
A modified Irwin's test can be used for a more systematic assessment of behavioral and physiological signs.[10]
-
-
Gross Necropsy: At the end of the study, perform a gross examination of major organs (liver, spleen, kidneys, lungs, heart) for any visible abnormalities.
-
Histopathology (Optional): For a more detailed toxicity assessment, collect major organs, fix them in formalin, and process for histopathological examination by a veterinary pathologist.
Visualizations
Caption: Cdc7 Signaling Pathway and the Mechanism of Action of this compound.
Caption: Experimental Workflow for In Vivo Assessment of this compound.
References
- 1. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 2. Identifying CDC7 as a synergistic target of chemotherapy in resistant small-cell lung cancer via CRISPR/Cas9 screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a potent and selective cell division cycle 7 inhibitor from 6-(3-fluoropyridin-4-yl)thieno[3,2-d]pyrimidin-4(3H)-one derivatives as an orally active antitumor agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. CDC7 Inhibition Potentiates Antitumor Efficacy of PARP Inhibitor in Advanced Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 9. MCM-2 Levels as a Potential Biomarker for Predicting High-Risk Breast Cancer Patients According to TAILORx Classification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Toxicology | MuriGenics [murigenics.com]
Troubleshooting & Optimization
Troubleshooting the lack of (S)-Cdc7-IN-18 activity in cancer cell lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the Cdc7 inhibitor, (S)-Cdc7-IN-18. The information is tailored for researchers, scientists, and drug development professionals encountering a lack of activity of the compound in their cancer cell line models.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Question: We are not observing any cytotoxic or anti-proliferative effects of this compound in our cancer cell line. What are the possible reasons?
Answer: A lack of activity of this compound can stem from several factors, ranging from experimental setup to intrinsic cellular characteristics. Here are the primary areas to investigate:
-
Compound Integrity and Handling: Ensure the compound is properly stored and has not degraded. Verify the accuracy of the concentration of your stock solution.
-
Experimental Conditions: Confirm that the cell density, treatment duration, and assay methodology are appropriate for your specific cell line.
-
Cell Line-Specific Factors:
-
Low Cdc7 Expression or Activity: The target protein, Cdc7 kinase, may not be expressed at sufficient levels or be a critical driver of proliferation in your chosen cell line.
-
Drug Efflux: The cancer cells may be actively pumping the compound out, preventing it from reaching its intracellular target.[1][2]
-
Compound Metabolism: The cells might be metabolizing this compound into an inactive form.
-
Intrinsic or Acquired Resistance: The cell line may possess or have developed mechanisms to circumvent the effects of Cdc7 inhibition.[3]
-
2. Question: How can we confirm that this compound is entering the cells and engaging with its target, Cdc7 kinase?
Answer: To verify target engagement, you should perform a Western blot analysis to assess the phosphorylation status of a known Cdc7 substrate, such as Minichromosome Maintenance Complex Component 2 (MCM2).
-
Rationale: Cdc7 kinase phosphorylates MCM2, a crucial step for the initiation of DNA replication.[3][4] A potent Cdc7 inhibitor should decrease the levels of phosphorylated MCM2 (p-MCM2) without affecting the total MCM2 protein levels.
-
Procedure: Treat your cells with a range of this compound concentrations for a suitable duration. Lyse the cells and perform a Western blot using antibodies specific for p-MCM2 and total MCM2.
-
Expected Outcome: A dose-dependent decrease in the p-MCM2 signal, with no significant change in total MCM2, would indicate successful target engagement.
3. Question: What are some common mechanisms of resistance to Cdc7 inhibitors that we should investigate?
Answer: Resistance to kinase inhibitors is a common challenge in cancer therapy. For Cdc7 inhibitors, potential resistance mechanisms include:
-
Upregulation of Cdc7 Expression: Cancer cells may compensate for the inhibitor by increasing the expression of Cdc7.[3]
-
Activation of Bypass Pathways: Cells can activate alternative signaling pathways to overcome the block in DNA replication initiation.
-
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can lead to the active removal of the inhibitor from the cell.[1][2]
-
Mutations in the Cdc7 Kinase Domain: While less common for inhibitors targeting the ATP-binding site, mutations could potentially alter the binding affinity of this compound.
4. Question: Our cell line appears to be resistant. What experiments can we perform to identify the resistance mechanism?
Answer: A systematic approach is necessary to pinpoint the mechanism of resistance. Consider the following experiments:
-
Cdc7 Expression Analysis: Use Western blotting or qPCR to compare Cdc7 protein and mRNA levels, respectively, between your resistant cell line and a known sensitive cell line.
-
Efflux Pump Inhibition Assay: Treat your cells with this compound in the presence and absence of a broad-spectrum efflux pump inhibitor (e.g., verapamil or cyclosporin A). If the sensitivity to this compound is restored, it suggests the involvement of efflux pumps.
-
Cell Cycle Analysis: Use flow cytometry to determine if this compound is inducing the expected G1/S phase cell cycle arrest. A lack of arrest could point towards a bypass mechanism.[3]
Quantitative Data Summary
Due to the limited publicly available data specifically for this compound, the following table provides hypothetical IC50 values to illustrate the expected range of activity and to serve as a reference for your own experiments. IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
| Cell Line | Cancer Type | Hypothetical IC50 of this compound (nM) | Notes |
| COLO 205 | Colorectal Cancer | 50 | Highly Sensitive |
| Capan-1 | Pancreatic Cancer | 150 | Moderately Sensitive |
| A375-P | Melanoma (Parental) | 350 | Moderately Sensitive |
| A375-R | Melanoma (Resistant) | >1000 | Resistant |
| H69-AR | Small-Cell Lung Cancer (Resistant) | >5000 | Highly Resistant |
| H446-DDP | Small-Cell Lung Cancer (Resistant) | >5000 | Highly Resistant |
Note: The IC50 values for A375 and H69/H446 cell lines are based on data for other Cdc7 inhibitors like TAK-931 and XL413, respectively, and are for illustrative purposes.[3][5]
Key Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle-only control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for p-MCM2
-
Cell Treatment and Lysis: Treat cells with this compound at various concentrations for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against p-MCM2 and total MCM2 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-MCM2 signal to the total MCM2 signal.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting: Treat cells with this compound. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Cdc7 signaling pathway and the inhibitory action of this compound.
Caption: A general experimental workflow for troubleshooting the lack of this compound activity.
Caption: A decision tree to guide the troubleshooting process for this compound inactivity.
References
- 1. Revisiting the role of efflux pumps in multidrug-resistant cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting CDC7 sensitizes resistance melanoma cells to BRAFV600E-specific inhibitor by blocking the CDC7/MCM2-7 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cdc7 inhibitor for the treatment of cancer | Cancer Biology [blogs.shu.edu]
- 5. Identifying CDC7 as a synergistic target of chemotherapy in resistant small-cell lung cancer via CRISPR/Cas9 screening - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing the working concentration of (S)-Cdc7-IN-18 for long-term studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the working concentration of (S)-Cdc7-IN-18 for long-term experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of Cell Division Cycle 7 (Cdc7) kinase.[1][2] Cdc7 is a serine-threonine kinase that plays a crucial role in the initiation of DNA replication during the S phase of the cell cycle.[1][3][4] It forms an active complex with its regulatory subunit, Dbf4 (or ASK), which then phosphorylates components of the minichromosome maintenance (MCM) complex, a key step for the unwinding of DNA at replication origins.[5] By inhibiting Cdc7, this compound prevents the initiation of DNA replication, leading to cell cycle arrest and, in many cancer cells, apoptosis.[1][2][3]
Q2: What is a typical starting concentration for in vitro studies?
A typical starting point for in vitro studies with a novel kinase inhibitor is to determine its half-maximal inhibitory concentration (IC50) in the cell line of interest. Based on data from similar Cdc7 inhibitors, the IC50 values can range from the low nanomolar to the sub-micromolar range, depending on the cell line.[4][6][7] For long-term studies, it is often advisable to use a concentration at or slightly above the IC50 value to ensure sustained target inhibition without inducing excessive acute cytotoxicity.
Q3: How does the optimal concentration for long-term studies differ from that for short-term assays?
For short-term assays (e.g., up to 72 hours), researchers often use a range of concentrations centered around the IC50 value to assess immediate effects on cell viability and signaling. In contrast, for long-term studies (days to weeks), the optimal concentration needs to be carefully determined to balance efficacy with tolerability. A concentration that is effective in the short term might be too toxic for prolonged exposure, leading to widespread cell death that is not representative of the specific inhibitory effect. Conversely, a concentration that is too low may not provide sustained inhibition of the target, potentially allowing for the development of resistance.
Q4: How stable is this compound in cell culture medium?
The stability of small molecule inhibitors in cell culture medium can vary depending on the compound's chemical properties and the components of the medium. It is recommended to perform stability tests if not provided by the manufacturer. A common approach is to incubate the compound in the complete cell culture medium at 37°C for various durations (e.g., 24, 48, 72 hours) and then measure its concentration using analytical methods like HPLC or LC-MS. Based on the stability profile, the frequency of medium changes containing fresh inhibitor can be determined to maintain a consistent effective concentration.
Troubleshooting Guide
Issue 1: High levels of cytotoxicity are observed even at low concentrations in long-term studies.
-
Possible Cause 1: Off-target effects. At higher concentrations or with prolonged exposure, kinase inhibitors can inhibit other kinases, leading to unexpected toxicity.
-
Solution: Perform a kinase panel screen to assess the selectivity of this compound. If significant off-target effects are identified at the current working concentration, consider lowering the concentration or using a more selective inhibitor if available.
-
-
Possible Cause 2: Accumulation of the compound. The inhibitor may be accumulating within the cells over time, reaching toxic levels.
-
Solution: Reduce the frequency of inhibitor replenishment or lower the working concentration. Consider performing a washout experiment to see if toxicity is reversible.
-
-
Possible Cause 3: Cell line sensitivity. The chosen cell line may be particularly sensitive to the inhibition of the Cdc7 pathway or to the chemical scaffold of the inhibitor.
-
Solution: Test the inhibitor on a panel of different cell lines to determine if the observed toxicity is cell-line specific. Consider using a non-cancerous cell line as a control to assess general cytotoxicity.
-
Issue 2: Loss of efficacy of this compound over time.
-
Possible Cause 1: Development of resistance. Cancer cells can develop resistance to kinase inhibitors through various mechanisms, such as mutations in the target protein or activation of bypass signaling pathways.[1]
-
Possible Cause 2: Degradation of the inhibitor. The compound may not be stable in the culture medium for the duration of the experiment.
-
Solution: As mentioned in the FAQs, assess the stability of this compound in your specific culture conditions and adjust the medium change schedule accordingly.
-
-
Possible Cause 3: Increased drug efflux. Cells may upregulate drug efflux pumps (e.g., P-glycoprotein) that actively remove the inhibitor from the cell.
-
Solution: Test for the expression and activity of common drug efflux pumps. If increased efflux is detected, consider co-treatment with an efflux pump inhibitor.
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause 1: Variability in cell culture conditions. Minor variations in cell density, passage number, or serum lot can influence the cellular response to inhibitors.
-
Solution: Standardize all cell culture parameters as much as possible. Use cells within a defined passage number range and test new lots of serum before use in critical experiments.
-
-
Possible Cause 2: Inaccurate inhibitor concentration. Errors in preparing stock solutions or dilutions can lead to inconsistent results.
-
Solution: Prepare fresh stock solutions regularly and verify their concentration. Use calibrated pipettes for all dilutions.
-
-
Possible Cause 3: Edge effects in multi-well plates. Cells in the outer wells of a plate can behave differently due to variations in temperature and evaporation.
-
Solution: Avoid using the outer wells of plates for experimental samples. Fill them with medium or a buffer to minimize edge effects.
-
Data Presentation
Table 1: IC50 Values of Various Cdc7 Inhibitors in Different Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| XL413 | H69-AR | Small-Cell Lung Cancer | 416.8 | [5] |
| XL413 | H446-DDP | Small-Cell Lung Cancer | 681.3 | [5] |
| EP-05 | SW620 | Colorectal Cancer | 0.068 | [6] |
| EP-05 | DLD-1 | Colorectal Cancer | 0.070 | [6] |
| PHA-767491A | Various | Various | Low µM range | [3] |
| CKI-7 | Leukemia/Lymphoma | Hematological Malignancy | Low nM range | [7] |
| 89S | Various | Various | Sub-µM range | [4] |
Note: This table provides a reference for the expected potency of Cdc7 inhibitors. The optimal concentration for this compound in your specific cell line should be determined experimentally.
Experimental Protocols
Protocol 1: Determination of the Optimal Working Concentration for Long-Term Studies
-
Initial IC50 Determination (72-hour assay):
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
The next day, treat the cells with a range of this compound concentrations (e.g., 0.01 nM to 10 µM in a 10-point dilution series).
-
Incubate for 72 hours.
-
Assess cell viability using a suitable assay (e.g., CellTiter-Glo®, resazurin, or crystal violet).[12][13]
-
Calculate the IC50 value using a non-linear regression analysis.[14]
-
-
Long-Term Viability/Growth Assay (e.g., 7-14 days):
-
Seed cells in multi-well plates at a lower density suitable for long-term growth.
-
Treat cells with a narrower range of this compound concentrations based on the 72-hour IC50 (e.g., 0.5x, 1x, 2x, 5x IC50).
-
Change the medium containing the fresh inhibitor every 2-3 days (or as determined by stability assays).
-
At regular intervals (e.g., every 2-3 days), monitor cell growth by imaging or by sacrificing a set of wells for a viability assay.
-
Plot the growth curves for each concentration.
-
The optimal long-term concentration should significantly inhibit cell proliferation without causing rapid and complete cell death.
-
Protocol 2: Monitoring Target Engagement in Long-Term Studies
-
Western Blot Analysis of Phospho-MCM2:
-
Culture cells with the determined optimal concentration of this compound for the desired duration.
-
Prepare cell lysates at different time points.
-
Perform Western blotting using antibodies against total MCM2 and phospho-MCM2 (a direct substrate of Cdc7).
-
A sustained decrease in the phospho-MCM2/total MCM2 ratio indicates continuous target engagement.[5]
-
-
Cell Cycle Analysis:
-
Treat cells with this compound for various durations.
-
Harvest cells, fix them in ethanol, and stain with a DNA-binding dye (e.g., propidium iodide).
-
Analyze the cell cycle distribution by flow cytometry.
-
Sustained inhibition of Cdc7 should result in an accumulation of cells in the G1 phase or early S phase.[5]
-
Mandatory Visualizations
Caption: Cdc7 signaling pathway and the inhibitory action of this compound.
References
- 1. Drug design with Cdc7 kinase: a potential novel cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are CDC7 inhibitors and how do they work? [synapse.patsnap.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. First Cdc7 kinase inhibitors: pyrrolopyridinones as potent and orally active antitumor agents. 2. Lead discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identifying CDC7 as a synergistic target of chemotherapy in resistant small-cell lung cancer via CRISPR/Cas9 screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a potent and selective cell division cycle 7 inhibitor from 6-(3-fluoropyridin-4-yl)thieno[3,2-d]pyrimidin-4(3H)-one derivatives as an orally active antitumor agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Reducing Signs of Aging and Increasing Lifespan by Drug Synergy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic Drug Combinations Promote the Development of Resistance in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological interactions: Synergism, or not synergism, that is the question - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synergistic and antagonistic drug interactions are prevalent but not conserved across acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Functional testing to characterize and stratify PI3K inhibitor responses in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
How to address the instability of (S)-Cdc7-IN-18 in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the potential instability of the Cdc7 kinase inhibitor, (S)-Cdc7-IN-18, in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its molecular target?
This compound is a small molecule inhibitor of Cell Division Cycle 7 (Cdc7) kinase. Cdc7 is a serine-threonine kinase that plays a crucial role in the regulation of the cell cycle, particularly in the initiation of DNA replication.[1][2][3] In partnership with its regulatory subunit Dbf4, it forms an active complex that phosphorylates the minichromosome maintenance (MCM) protein complex, a necessary step for the unwinding of DNA and the start of DNA synthesis during the S phase.[2][4][5] Due to its overexpression in various cancer types and its essential role in cell proliferation, Cdc7 is an attractive target for anticancer drug development.[1][3][6]
Q2: Why is the aqueous stability of this compound a concern for my experiments?
The stability of any small molecule inhibitor in aqueous solutions, such as assay buffers or cell culture media, is critical for obtaining accurate and reproducible experimental results.[7] Instability can manifest in two primary ways:
-
Chemical Degradation: The molecule can be chemically modified (e.g., through hydrolysis or oxidation), leading to a loss of activity.[7][8]
-
Poor Solubility & Precipitation: Many kinase inhibitors are hydrophobic and may have low solubility in aqueous buffers.[9] When diluted from a DMSO stock, the compound can precipitate out of solution, drastically reducing its effective concentration and leading to inaccurate measurements of potency (e.g., IC50).
Addressing stability ensures that the concentration of the active compound remains constant throughout your experiment, which is fundamental for reliable data.
Q3: What are the common causes of instability for small molecule inhibitors in aqueous solutions?
Several factors can contribute to the instability of a compound like this compound in an experimental setting:
-
Hydrolysis: The compound may react with water, leading to its degradation. This process is often pH-dependent.
-
Oxidation: The compound may be sensitive to oxidation, which can be catalyzed by components in the buffer or exposure to air.
-
Precipitation: As a likely hydrophobic molecule, this compound may crash out of solution when the concentration of the organic co-solvent (like DMSO) is lowered upon dilution into an aqueous buffer.
-
Adsorption: The compound might non-specifically bind to plasticware (e.g., microplates, pipette tips), reducing the amount of compound available to interact with the target.
-
Light Sensitivity: Some compounds can be degraded by exposure to light.
Q4: How should I prepare and store a stock solution of this compound?
For initial use, it is recommended to prepare a high-concentration stock solution in an anhydrous organic solvent, typically dimethyl sulfoxide (DMSO).
-
Preparation: Briefly centrifuge the vial to ensure all powder is at the bottom. Resuspend the compound in high-purity, anhydrous DMSO to a concentration of 10-50 mM.[10] Ensure the compound is fully dissolved, using sonication or gentle vortexing if necessary.
-
Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots in tightly sealed vials at -20°C or -80°C.[10] Before use, thaw an aliquot completely and bring it to room temperature.
Q5: What are some initial strategies to improve the stability and solubility of this compound in my assay buffer?
If you suspect instability or precipitation, consider these formulation strategies:
-
pH Optimization: The stability of a compound can be highly dependent on the pH of the buffer. If possible, test the stability of this compound in a range of pH values to find the optimal condition.[11]
-
Use of Co-solvents: While minimizing the final concentration of DMSO is important to avoid artifacts, ensuring it remains at a low but sufficient level (e.g., 0.1-1%) can help maintain solubility.
-
Inclusion of Excipients: Adding certain reagents to your buffer can improve solubility and stability.[8] Common examples include non-ionic detergents like Tween-20 or Triton X-100 at low concentrations (e.g., 0.01%) or carrier proteins like Bovine Serum Albumin (BSA) (e.g., 0.1%).
Troubleshooting Guides
Problem: I see a precipitate forming when I dilute my this compound DMSO stock into my aqueous assay buffer.
This is a common issue for hydrophobic small molecules and indicates that the compound is precipitating out of solution.
Recommended Actions:
-
Verify Final DMSO Concentration: Ensure the final percentage of DMSO in your assay is sufficient to maintain solubility but not high enough to affect your biological system. A final concentration below 1% is generally recommended.
-
Modify Dilution Method: Instead of adding a small volume of high-concentration stock directly into a large volume of buffer, perform serial dilutions. Also, ensure rapid mixing upon dilution.
-
Use Additives: As mentioned in the FAQ, amend your assay buffer with a small amount of a non-ionic surfactant (e.g., 0.01% Tween-20) or a carrier protein (e.g., 0.1% BSA) to help solubilize the compound.
-
Sonication: After dilution, briefly sonicate the solution in a water bath to help break up any aggregates and improve dissolution.
-
Re-evaluate Buffer Composition: Consider using a different buffer system. Sometimes, interactions with buffer components can reduce solubility.
Troubleshooting Workflow: Compound Precipitation
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. Cell division cycle 7-related protein kinase - Wikipedia [en.wikipedia.org]
- 3. Drug design with Cdc7 kinase: a potential novel cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. walter.hms.harvard.edu [walter.hms.harvard.edu]
- 6. researchgate.net [researchgate.net]
- 7. enamine.net [enamine.net]
- 8. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 9. researchgate.net [researchgate.net]
- 10. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating the cytotoxic effects of (S)-Cdc7-IN-18 on non-cancerous cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the cytotoxic effects of the Cdc7 inhibitor, (S)-Cdc7-IN-18, on non-cancerous cells during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of the Cell Division Cycle 7 (Cdc7) kinase. Cdc7 is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication.[1][2][3] In partnership with its regulatory subunit Dbf4 (or ASK), it forms an active complex that phosphorylates components of the minichromosome maintenance (MCM) complex.[2][4] This phosphorylation is a key step for activating the MCM helicase, which unwinds DNA at replication origins, allowing DNA synthesis to begin.[4] By inhibiting Cdc7, this compound prevents the firing of replication origins, leading to replication stress and subsequent cell cycle arrest or apoptosis.[2][4]
Q2: Why does this compound show selectivity for cancer cells over non-cancerous cells?
A2: The selectivity of Cdc7 inhibitors is primarily due to the heightened dependency of cancer cells on robust DNA replication machinery to sustain their rapid and uncontrolled proliferation.[4] Many cancer cells have defects in cell cycle checkpoints (e.g., p53 mutations), making them more vulnerable to agents that induce replication stress.[2][5] In contrast, normal cells have intact checkpoint mechanisms that can arrest the cell cycle in G1, allowing for repair and preventing entry into a lethal S phase when Cdc7 is inhibited, thus showing less sensitivity.[2][5]
Q3: What are the common off-target effects or cytotoxic manifestations in non-cancerous cells?
A3: While more selective, Cdc7 inhibitors can still impact highly proliferative non-cancerous cells, such as those in the bone marrow, digestive tract, and hair follicles.[6] In vitro, this can manifest as reduced cell viability, induction of apoptosis, and cell cycle arrest in normal cell lines. The primary mechanism remains the inhibition of DNA replication, which is essential for all dividing cells.
Q4: What is "cyclotherapy," and how can it be applied to mitigate the cytotoxicity of this compound?
A4: Cyclotherapy is a strategy designed to protect normal cells from the toxic effects of chemotherapy by transiently arresting them in a specific phase of the cell cycle.[7][8] Since this compound primarily targets cells undergoing DNA replication (S phase), pre-treating a mixed population of cells with agents that arrest normal cells in the G1 phase can protect them.[8] Cancer cells, often lacking a functional G1 checkpoint, will not arrest and will proceed to S phase, where they remain sensitive to the Cdc7 inhibitor.[8]
Troubleshooting Guide: Unintended Cytotoxicity in Non-Cancerous Cells
This guide addresses issues of high cytotoxicity observed in normal or non-cancerous control cell lines during treatment with this compound.
| Problem | Possible Cause | Recommended Solution & Troubleshooting Steps |
| High cytotoxicity in non-cancerous control cells. | 1. High Proliferative Rate of "Normal" Cells: The chosen non-cancerous cell line may have an intrinsically high rate of division, making it more susceptible to a replication inhibitor. | - Verify Cell Line Characteristics: Check the literature for the doubling time of your control cell line. Consider using a more slowly dividing or primary cell line as a control.- Implement Cyclotherapy: Synchronize the non-cancerous cells in the G1 phase before adding this compound. See Protocol 2 for a detailed method. |
| 2. Inhibitor Concentration Too High: The concentration of this compound may be excessive for the specific normal cell line, leading to off-target effects or overwhelming its ability to arrest safely. | - Perform a Dose-Response Curve: Determine the IC50 values for both your cancer and non-cancerous cell lines to establish a therapeutic window. See Protocol 1 .- Use a Lower Concentration: Based on the dose-response data, select a concentration that maximizes cancer cell death while minimizing toxicity to normal cells. | |
| 3. Incorrect Assessment of Viability: The cytotoxicity assay itself may be yielding inaccurate results due to experimental artifacts. | - Check Assay Controls: Ensure that your assay includes untreated controls, vehicle (e.g., DMSO) controls, and positive controls for cell death.- Validate with a Secondary Assay: Confirm results using an orthogonal method (e.g., if you used an MTT assay, validate with a live/dead stain and flow cytometry). | |
| Inconsistent results between experiments. | 1. Cell Passage Number and Health: High passage numbers can lead to genetic drift and altered sensitivity. Cells that are overly confluent or unhealthy may respond differently. | - Use Low-Passage Cells: Thaw a fresh vial of low-passage cells for your experiments.- Maintain Consistent Confluency: Always seed cells at the same density and treat them at a consistent confluency (e.g., 70-80%). |
| 2. Inhibitor Instability: The this compound stock solution may have degraded over time or through improper storage. | - Prepare Fresh Stock Solutions: Make fresh inhibitor stocks from powder regularly.- Proper Storage: Aliquot stock solutions to avoid repeated freeze-thaw cycles and store them protected from light at the recommended temperature. | |
| Cyclotherapy is not protecting normal cells. | 1. Inefficient Cell Synchronization: The synchronization protocol may not be effectively arresting a high percentage of the normal cells in G1. | - Optimize Synchronization: The duration and concentration of synchronizing agents may need to be optimized for your specific cell line.[9]- Verify Arrest: Use flow cytometry to analyze the cell cycle profile after synchronization to confirm that >90% of cells are in the desired phase before adding the Cdc7 inhibitor. See Protocol 2, Step 6 . |
| 2. Incorrect Timing of Inhibitor Addition: The Cdc7 inhibitor might be added too early (before cells are fully arrested) or too late (after cells have started to escape the block). | - Optimize Timing: Perform a time-course experiment to determine the optimal window for adding this compound after releasing the synchronization block. |
Quantitative Data: Comparative Cytotoxicity of Cdc7 Inhibitors
While specific IC50 data for this compound is not widely available in public literature, the following table presents representative data for other potent and selective Cdc7 inhibitors to illustrate the typical therapeutic window between cancer and non-cancerous cells. Researchers should determine the specific IC50 for this compound in their own systems.
Table 1: Representative IC50 Values of a Selective Cdc7 Inhibitor (EP-05) [10]
| Cell Line | Cell Type | IC50 (µM) | Selectivity Index (SI)¹ |
| HUVEC | Normal (Human Umbilical Vein Endothelial Cells) | 33.41 | - |
| SW620 | Cancer (Colorectal Adenocarcinoma) | 0.068 | 491.3 |
| DLD-1 | Cancer (Colorectal Adenocarcinoma) | 0.070 | 477.3 |
| Capan-1 | Cancer (Pancreatic Adenocarcinoma) | 0.049 | 681.8 |
| COLO 205 | Cancer (Colorectal Adenocarcinoma) | <0.03 | >1113.7 |
¹ Selectivity Index (SI) is calculated as (IC50 in Normal Cell Line) / (IC50 in Cancer Cell Line). A higher SI value indicates greater selectivity for killing cancer cells over normal cells.
Experimental Protocols
Protocol 1: Determining Differential Cytotoxicity and IC50 Values
This protocol describes a method to assess the half-maximal inhibitory concentration (IC50) of this compound in both a cancer cell line and a non-cancerous control cell line using a standard MTT or similar viability assay.
Materials:
-
Cancer and non-cancerous cell lines
-
Complete culture medium
-
96-well clear flat-bottom tissue culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT reagent (5 mg/mL in PBS) or other viability assay reagent (e.g., PrestoBlue™, CellTiter-Glo®)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed both the cancer and non-cancerous cells into separate 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours to allow for cell attachment.
-
Compound Dilution: Prepare a serial dilution of this compound in complete culture medium. A typical 8-point dilution series might range from 100 µM to 0.01 µM, plus a vehicle-only control (e.g., 0.1% DMSO).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the appropriate wells. Include vehicle-only controls and untreated controls. Incubate for a period relevant to the cell cycle (e.g., 48 or 72 hours).
-
Viability Assay (MTT Example):
-
Add 10 µL of MTT reagent to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well.
-
Incubate for 15-30 minutes at room temperature with gentle shaking to dissolve the crystals.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability (%) against the log of the inhibitor concentration.
-
Use a non-linear regression (sigmoidal dose-response) analysis in software like GraphPad Prism to calculate the IC50 value.
-
Protocol 2: Mitigating Cytotoxicity in Normal Cells via G1 Arrest (Cyclotherapy)
This protocol details a double thymidine block to synchronize non-cancerous cells in the G1/S boundary, followed by treatment with this compound.
Materials:
-
Non-cancerous cell line
-
Complete culture medium
-
Thymidine solution (e.g., 100 mM stock in sterile water)
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Materials for flow cytometry (e.g., ethanol for fixation, Propidium Iodide/RNase staining solution)
Procedure:
-
Initial Seeding: Plate the non-cancerous cells at 20-30% confluency and allow them to attach overnight.[11]
-
First Thymidine Block: Add thymidine to the culture medium to a final concentration of 2 mM. Incubate for 16-18 hours.[11][12] This will arrest cells in S phase.
-
Release: Remove the thymidine-containing medium, wash the cells twice with warm PBS, and add fresh complete medium. Incubate for 9-10 hours.[11][12] This allows the arrested cells to proceed through the cell cycle.
-
Second Thymidine Block: Add thymidine again to a final concentration of 2 mM. Incubate for another 16-18 hours. This second block synchronizes the cells at the G1/S boundary.[12]
-
Release and Treatment:
-
Remove the thymidine medium, wash twice with warm PBS, and add fresh medium.
-
At this point, the cells are at the G1/S boundary. To arrest them in G1, you can proceed with the experiment, as they will be more resistant to S-phase-specific drugs.
-
Add your desired concentration of this compound to the cells immediately after release. The synchronized G1 cells should be less sensitive than a parallel, asynchronously cycling cancer cell population.
-
-
Verification (Optional but Recommended): To confirm the efficiency of the block, collect a sample of cells after the second thymidine block (Step 4) and after release. Fix the cells in 70% ethanol, stain with Propidium Iodide, and analyze by flow cytometry to confirm their cell cycle position. An effective block should show a sharp peak at the G1/S transition.
Diagrams: Pathways and Workflows
Below are diagrams generated using Graphviz to visualize key concepts.
Caption: Cdc7/Dbf4 kinase signaling pathway for DNA replication initiation and its inhibition.
Caption: Experimental workflow for cyclotherapy to protect non-cancerous cells.
Caption: A logical troubleshooting workflow for addressing high off-target cytotoxicity.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeting CDC7 improves sensitivity to chemotherapy of esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly sensitive live-cell imaging-based cytotoxicity assay enables functional validation of rare epitope-specific CTLs. - DKFZ [inrepo02.dkfz.de]
- 7. Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Strengths and Weaknesses of Cell Synchronization Protocols Based on Inhibition of DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a potent and selective cell division cycle 7 inhibitor from 6-(3-fluoropyridin-4-yl)thieno[3,2-d]pyrimidin-4(3H)-one derivatives as an orally active antitumor agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Synchronization by Double Thymidine Block - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results from (S)-Cdc7-IN-18 Combination Therapy Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results in combination therapy experiments involving the Cdc7 inhibitor, (S)-Cdc7-IN-18.
FAQs and Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, providing potential explanations and actionable troubleshooting steps.
Q1: My combination therapy of this compound and Drug X is showing an antagonistic or additive effect, but I expected synergy. What could be the reason?
A1: Several factors can contribute to a lack of synergy. Here are some potential reasons and troubleshooting steps:
-
Cell Line-Specific Dependencies: Not all cancer cell lines are equally dependent on Cdc7 for proliferation. Some cell lines may have redundant pathways for DNA replication initiation or a less stringent G1/S checkpoint, making them less sensitive to Cdc7 inhibition.
-
Troubleshooting:
-
Screen a panel of cell lines with varying genetic backgrounds to identify those most sensitive to this compound monotherapy before assessing combinations.
-
Review the literature for the dependency of your chosen cell line on the Cdc7 pathway.
-
-
-
p53 Status: The tumor suppressor p53 can play a crucial role in the cellular response to Cdc7 inhibition. In normal cells, a p53-dependent checkpoint can induce cell cycle arrest in response to Cdc7 inhibition, allowing for survival.[1][2][3] In p53-deficient cancer cells, this checkpoint is often abrogated, leading to mitotic catastrophe and apoptosis.[1][2] An unexpected lack of synergy could be related to the p53 status of your cells.
-
Troubleshooting:
-
Verify the p53 status (wild-type, mutant, or null) of your cell line.
-
Compare the effects of your combination therapy in isogenic cell lines with different p53 statuses.
-
-
-
Drug Concentrations and Ratios: Synergy is often dependent on the specific concentrations and ratios of the combined drugs. An inappropriate concentration range or ratio can lead to additive or even antagonistic effects.
-
Troubleshooting:
-
Perform a thorough dose-response matrix experiment with a wide range of concentrations for both this compound and the combination partner.
-
Use software like CompuSyn to calculate the Combination Index (CI) across different effect levels (fractions affected, Fa) to identify concentration ranges of synergy.[4]
-
-
-
Activation of Compensatory Signaling Pathways: Cells can adapt to Cdc7 inhibition by upregulating alternative signaling pathways to bypass the replication block. For example, increased activity of other kinases involved in cell cycle progression could compensate for the loss of Cdc7 function.
-
Troubleshooting:
-
Perform pathway analysis (e.g., using phosphoproteomics or western blotting for key signaling nodes) to investigate the activation of potential bypass pathways in response to treatment.
-
-
Q2: I'm observing high cell viability in my combination therapy experiment, even at concentrations where I expect to see significant cell death. What should I check?
A2: Unexpectedly high cell viability can stem from experimental artifacts or intrinsic resistance mechanisms.
-
Experimental Errors:
-
Incorrect drug concentrations: Errors in serial dilutions or drug stock concentrations can lead to lower-than-expected drug exposure.
-
Cell seeding variability: Inconsistent cell numbers across wells can lead to inaccurate viability readings.
-
Assay interference: The combination drugs may interfere with the chemistry of your viability assay (e.g., MTT, XTT).
-
Troubleshooting:
-
Confirm the concentration and stability of your drug stocks.
-
Ensure a homogenous cell suspension and accurate cell counting before seeding.
-
Run appropriate controls, including media-only, vehicle-only, and single-agent controls. Include a control where the drugs are added to media without cells to check for direct interference with the assay reagents.
-
-
-
Drug Efflux: Cancer cells can develop resistance by overexpressing drug efflux pumps (e.g., P-glycoprotein) that actively remove drugs from the cell, lowering their intracellular concentration.
-
Troubleshooting:
-
Investigate the expression of common drug efflux pumps in your cell line.
-
Test the combination in the presence of a known efflux pump inhibitor to see if it restores sensitivity.
-
-
Q3: My Western blot results for p-MCM2 (a downstream target of Cdc7) are inconsistent after treatment with this compound. What could be wrong?
A3: Inconsistent p-MCM2 levels can be due to several factors related to experimental timing and procedure.
-
Timing of Lysate Collection: The phosphorylation of MCM2 by Cdc7 is cell cycle-dependent, peaking at the G1/S transition.[5] The effect of this compound on p-MCM2 levels will be most apparent when a significant portion of the cell population is at this stage.
-
Troubleshooting:
-
Synchronize your cells before treatment to enrich the population at the G1/S boundary.
-
Perform a time-course experiment to identify the optimal time point for observing maximal p-MCM2 inhibition.
-
-
-
Antibody and Protocol Issues:
-
Antibody specificity and validation: Ensure your primary antibody is specific for the phosphorylated form of MCM2 and is validated for Western blotting.
-
Phosphatase activity: Endogenous phosphatases in your cell lysate can dephosphorylate p-MCM2, leading to a weaker signal.
-
Troubleshooting:
-
Use a well-validated anti-phospho-MCM2 antibody.
-
Always include phosphatase inhibitors in your lysis buffer.
-
Follow a detailed and optimized Western blot protocol for phosphorylated proteins.
-
-
Data Presentation
The following tables summarize quantitative data from a study investigating the synergistic effects of the Cdc7 inhibitor XL413 (structurally related to this compound) in combination with chemotherapy in chemo-resistant small-cell lung cancer (SCLC) cell lines.[6]
Table 1: IC50 Values of XL413 and Cisplatin (DDP) in Chemo-Resistant SCLC Cell Lines [6]
| Cell Line | Drug | IC50 (Single Agent) | IC50 (in combination with XL413) |
| H69-AR | XL413 | 416.8 µM | - |
| DDP | High (resistant) | Significantly Reduced | |
| H446-DDP | XL413 | 681.3 µM | - |
| DDP | High (resistant) | Significantly Reduced |
Table 2: Synergy Analysis of XL413 and Chemotherapy in Chemo-Resistant SCLC Cell Lines [6]
| Cell Line | Combination | Synergy Model | Result |
| H69-AR | XL413 + Cisplatin | Highest Single Agent (HSA) | Synergistic |
| H446-DDP | XL413 + Cisplatin | Highest Single Agent (HSA) | Synergistic |
| H69-AR | XL413 + Etoposide | Highest Single Agent (HSA) | Synergistic |
| H446-DDP | XL413 + Etoposide | Highest Single Agent (HSA) | Synergistic |
Experimental Protocols
1. Cell Viability Assay (MTT/XTT)
This protocol is adapted for determining the effect of this compound and a combination drug on cell viability.
-
Materials:
-
96-well cell culture plates
-
Cell culture medium
-
This compound and combination drug
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (sodium 3’-[1-(phenylaminocarbonyl)- 3,4-tetrazolium]-bis(4-methoxy-6-nitro)benzenesulfonic acid) reagent
-
Solubilization buffer (for MTT)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the combination drug, both alone and in combination at fixed ratios.
-
Remove the culture medium and add the drug-containing medium to the respective wells. Include vehicle-only control wells.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Add MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.[7][8]
-
If using MTT, add the solubilization buffer and incubate until the formazan crystals are fully dissolved.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Apoptosis Assay (Flow Cytometry with Annexin V and Propidium Iodide)
This protocol allows for the quantification of apoptotic and necrotic cells following combination therapy.
-
Materials:
-
Flow cytometer
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
1X Binding Buffer
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Treat cells with this compound and the combination drug for the desired time.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the samples by flow cytometry within one hour.
-
Gate the cell populations to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
3. Western Blot for Apoptosis Markers (Cleaved PARP and Cleaved Caspase-3)
This protocol is for detecting the induction of apoptosis at the molecular level.
-
Materials:
-
SDS-PAGE equipment
-
PVDF or nitrocellulose membrane
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies against cleaved PARP and cleaved Caspase-3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat cells with the drug combination and collect cell lysates at various time points.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.[9][10]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[9]
-
Incubate the membrane with primary antibodies against cleaved PARP and cleaved Caspase-3 overnight at 4°C.[10]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[9]
-
4. Synergy Analysis (Combination Index Calculation)
The Combination Index (CI) method is a widely used approach to quantify drug interactions.
-
Procedure:
-
Perform cell viability assays with each drug alone and in combination at a constant ratio.
-
Determine the dose-effect relationship for each drug and the combination.
-
Use software like CompuSyn or CalcuSyn to calculate the CI values based on the Chou-Talalay method.[4][11][12][13]
-
Interpret the CI values:
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
Visualizations
Caption: Cdc7 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Combination Therapy Analysis.
Caption: Logical Relationship for Determining Drug Interaction.
References
- 1. Cdc7 inhibition reveals a p53-dependent replication checkpoint that is defective in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. [PDF] Cdc7 Inhibition Reveals a p53-Dependent Replication Checkpoint That Is Defective in Cancer Cells | Semantic Scholar [semanticscholar.org]
- 4. Synergy Analysis of Drug Combination [bio-protocol.org]
- 5. Targeting CDC7 sensitizes resistance melanoma cells to BRAFV600E-specific inhibitor by blocking the CDC7/MCM2-7 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identifying CDC7 as a synergistic target of chemotherapy in resistant small-cell lung cancer via CRISPR/Cas9 screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. origene.com [origene.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Efficacy of (S)-Cdc7-IN-18 in Resistant Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming resistance to (S)-Cdc7-IN-18 and other Cdc7 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and other Cdc7 inhibitors?
A1: this compound is a potent and selective inhibitor of Cell Division Cycle 7 (Cdc7) kinase.[1] Cdc7 is a serine-threonine kinase that plays a crucial role in the initiation of DNA replication.[2][3] It forms an active complex with its regulatory subunit, Dbf4, to phosphorylate the minichromosome maintenance (MCM) complex (MCM2-7).[4][5] This phosphorylation is an essential step for the activation of the MCM helicase, which unwinds DNA at replication origins, allowing DNA synthesis to begin.[4][5] By inhibiting Cdc7, this compound prevents MCM complex phosphorylation, leading to the stalling of replication forks, induction of replication stress, and ultimately, cell cycle arrest and apoptosis in cancer cells.[2][6]
Q2: My cancer cell line is resistant to this compound. What are the potential mechanisms of resistance?
A2: Resistance to Cdc7 inhibitors can arise from various factors, although this is an ongoing area of research. Potential mechanisms include:
-
Alterations in downstream signaling pathways: Cells may develop mechanisms to bypass the replication stress induced by Cdc7 inhibition.
-
Drug efflux pumps: Overexpression of multidrug resistance proteins, such as P-glycoprotein (MDR1), can reduce the intracellular concentration of the inhibitor. However, some studies suggest that certain Cdc7 inhibitors can overcome MDR1-mediated resistance.[7]
-
Redundancy in cell cycle control: In some contexts, other kinases like CDK1 may partially compensate for the loss of Cdc7 function, allowing cells to progress through the cell cycle, albeit with some delay.[8]
Q3: What are the most promising strategies to overcome resistance to this compound?
A3: The most effective strategies to enhance the efficacy of this compound in resistant cell lines involve combination therapies. The primary rationale is to exploit the replication stress induced by Cdc7 inhibition and combine it with agents that target other vulnerabilities in cancer cells, particularly in the DNA damage response (DDR) pathway. Key combination strategies include:
-
Combination with DNA-damaging agents: Chemotherapeutic agents like cisplatin and etoposide, which cause DNA damage, show strong synergistic effects with Cdc7 inhibitors.[9][10] Cdc7 inhibition can impair the cell's ability to repair this damage, leading to increased apoptosis.[10]
-
Combination with PARP inhibitors: Poly(ADP-ribose) polymerase (PARP) inhibitors, such as olaparib and niraparib, are effective in cancers with deficiencies in homologous recombination (HR) repair (e.g., BRCA1/2 mutations). Cdc7 inhibitors can induce a "BRCAness" phenotype by suppressing HR, thereby sensitizing resistant cells to PARP inhibitors.[10][11] This combination leads to a synthetic lethal effect.[10][11]
-
Exploiting synthetic lethality: In addition to BRCAness, other genetic backgrounds may confer sensitivity to Cdc7 inhibitors. For example, cancer cells with loss-of-function mutations in the tumor suppressor gene FBXW7 have shown synthetic lethality with Cdc7 inhibition.[3][12]
Troubleshooting Guides
Problem 1: this compound shows limited single-agent activity in my cell line of interest.
| Possible Cause | Suggested Solution |
| Intrinsic Resistance | The cell line may have intrinsic mechanisms to tolerate replication stress. |
| Action: Consider combination therapies. Synergistic effects have been observed with DNA-damaging agents (e.g., cisplatin, etoposide) and PARP inhibitors (e.g., olaparib, niraparib).[9][10] | |
| Sub-optimal Drug Concentration | The concentration of this compound may be too low to induce a significant effect. |
| Action: Perform a dose-response experiment to determine the IC50 value for your specific cell line. Refer to the quantitative data tables below for reported IC50 values in various cell lines. | |
| Poor Drug Bioavailability in vitro | The inhibitor may not be efficiently reaching its intracellular target. While less common for in vitro studies, factors like protein binding in the media can play a role. |
| Action: Ensure proper solubilization of the compound. For some inhibitors like XL413, bioavailability in certain cell lines has been noted as a potential issue.[1][4] |
Problem 2: I am not observing the expected synergistic effect when combining this compound with another agent.
| Possible Cause | Suggested Solution |
| Inappropriate Dosing Schedule | The timing and sequence of drug administration can be critical for achieving synergy. |
| Action: Experiment with different dosing schedules. For example, pre-treating with a cell cycle-arresting agent before adding the Cdc7 inhibitor, or co-administration. | |
| Cell Line-Specific Response | The synergistic interaction may be dependent on the genetic background of the cell line. |
| Action: Verify if the targeted pathway for the combination is active in your cell line (e.g., for PARP inhibitor combinations, assess the status of homologous recombination repair). | |
| Incorrect Data Analysis | The method used to determine synergy (e.g., Bliss independence, Loewe additivity) can influence the interpretation of results. |
| Action: Use established methods for synergy analysis, such as calculating the Combination Index (CI), where CI < 1 indicates synergy.[11] |
Quantitative Data
Table 1: Single-Agent Activity of Cdc7 Inhibitors in Various Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference |
| TAK-931 | COLO205 | Colorectal Cancer | <0.3 nM (enzymatic) | [6] |
| XL413 | H69-AR | Small Cell Lung Cancer | 416.8 | [9] |
| XL413 | H446-DDP | Small Cell Lung Cancer | 681.3 | [9] |
| XL413 | HCC1954 | Breast Cancer | 22.9 | [1][4] |
| XL413 | Colo-205 | Colorectal Cancer | 1.1 | [1][4] |
| PHA-767491 | HCC1954 | Breast Cancer | IC50 not specified, but effective | [1][4] |
| PHA-767491 | Colo-205 | Colorectal Cancer | IC50 not specified, but effective | [1][4] |
Table 2: Synergistic Effects of Cdc7 Inhibitors in Combination Therapies
| Cdc7 Inhibitor | Combination Agent | Cell Line | Cancer Type | Effect | Reference |
| XL413 | Cisplatin (DDP) | H69-AR | Small Cell Lung Cancer | Significant reduction in DDP IC50 | [9] |
| XL413 | Etoposide (VP16) | H69-AR | Small Cell Lung Cancer | Significant reduction in VP16 IC50 | [9] |
| XL413 | Olaparib | OVCAR5, OVCAR8 | Ovarian Cancer | Combination Index < 1 (synergy) | [11] |
| TAK-931 | Niraparib | MDA-MB-231 | Breast Cancer | Significantly improved antitumor efficacy in vivo | [10] |
| TAK-931 | Vemurafenib | A375-R | Melanoma (Vemurafenib-resistant) | Sensitized resistant cells to Vemurafenib | [2] |
Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound and/or the combination agent in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Reagent Addition:
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) and incubate overnight at 37°C.
-
For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the dose-response curves and determine the IC50 values.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound alone or in combination for the desired time (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine with the floating cells from the supernatant.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Add 400 µL of 1X binding buffer to each sample and analyze immediately by flow cytometry.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash twice with cold PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Analysis: Analyze the DNA content by flow cytometry. The data can be used to quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Cdc7 signaling pathway and its inhibition.
References
- 1. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds | PLOS One [journals.plos.org]
- 2. Targeting CDC7 sensitizes resistance melanoma cells to BRAFV600E-specific inhibitor by blocking the CDC7/MCM2-7 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cancer-associated FBXW7 loss is synthetic lethal with pharmacological targeting of CDC7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vigo-avocats.com [vigo-avocats.com]
- 6. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Cdc7-independent G1/S transition revealed by targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identifying CDC7 as a synergistic target of chemotherapy in resistant small-cell lung cancer via CRISPR/Cas9 screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A CDC7 inhibitor sensitizes DNA-damaging chemotherapies by suppressing homologous recombination repair to delay DNA damage recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CDC7 Inhibition Potentiates Antitumor Efficacy of PARP Inhibitor in Advanced Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Common pitfalls to avoid when working with Cdc7 inhibitors in the lab
Welcome to the technical support center for researchers working with Cdc7 inhibitors. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you navigate the common pitfalls and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: My Cdc7 inhibitor shows no or low activity in my cell-based assay. What are the possible causes and solutions?
A1: Several factors could contribute to a lack of inhibitor activity. Here's a troubleshooting guide:
-
Inhibitor Solubility and Stability:
-
Problem: Many small molecule inhibitors have poor aqueous solubility. The compound may have precipitated out of your culture medium.
-
Solution: Always prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and visually inspect for any precipitation before diluting into your final assay medium. Avoid repeated freeze-thaw cycles. It is recommended to aliquot stock solutions for single use.
-
-
Cell Line Sensitivity:
-
Problem: Not all cell lines are equally sensitive to Cdc7 inhibition.[1]
-
Solution: Choose a cell line known to be sensitive to Cdc7 inhibition for your initial experiments. If you must use a specific cell line, consider increasing the inhibitor concentration or treatment duration. However, be mindful of potential off-target effects at higher concentrations.
-
-
Target Engagement:
-
Problem: The inhibitor may not be effectively reaching and inhibiting Cdc7 within the cell.
-
Solution: Confirm target engagement by performing a Western blot to assess the phosphorylation status of MCM2 (p-MCM2), a direct downstream target of Cdc7.[2] A decrease in p-MCM2 levels upon inhibitor treatment indicates successful target inhibition.
-
-
Assay-Specific Issues:
-
Problem: The endpoint of your assay (e.g., cell viability after 24 hours) may not be optimal for observing the effects of a cell cycle inhibitor.
-
Solution: Cdc7 inhibition primarily causes an S-phase delay or arrest.[3] The cytotoxic effects may take longer to manifest. Consider extending your assay duration (e.g., 48-72 hours) or using an assay that measures cell cycle progression or DNA replication directly.
-
Q2: I'm observing significant off-target effects with my Cdc7 inhibitor. How can I mitigate these?
A2: Off-target effects are a common challenge with kinase inhibitors. Here are some strategies to address this:
-
Inhibitor Selection:
-
Problem: Some Cdc7 inhibitors have known off-target activities. For example, PHA-767491 is a dual inhibitor of Cdc7 and Cdk9.[4][5]
-
Solution: Whenever possible, use a highly selective Cdc7 inhibitor. Refer to the literature for selectivity profiles of different inhibitors. If using a less selective inhibitor, be aware of its known off-targets and design your experiments to control for these effects.
-
-
Concentration Optimization:
-
Problem: High concentrations of an inhibitor are more likely to cause off-target effects.
-
Solution: Use the lowest effective concentration of the inhibitor that shows a clear on-target effect (i.e., reduction in p-MCM2 levels). Perform a dose-response curve to determine the optimal concentration for your experiments.
-
-
Use of Multiple Inhibitors:
-
Problem: Relying on a single inhibitor can lead to misleading results due to its specific off-target profile.
-
Solution: If feasible, use two or more structurally distinct Cdc7 inhibitors to confirm that the observed phenotype is due to Cdc7 inhibition and not an off-target effect of a particular compound.
-
-
Genetic Approaches:
-
Problem: Chemical inhibitors can have unavoidable off-target effects.
-
Solution: To definitively link a phenotype to Cdc7, consider using genetic approaches such as siRNA or CRISPR/Cas9 to knockdown or knockout Cdc7 expression.[6] This can help validate the findings from your inhibitor studies.
-
Q3: How do I interpret the cell cycle analysis data after treating cells with a Cdc7 inhibitor?
A3: Cdc7 is a key regulator of DNA replication initiation.[7] Therefore, its inhibition is expected to cause a delay or arrest in the S-phase of the cell cycle.
-
Expected Outcome: Upon treatment with a Cdc7 inhibitor, you should observe an accumulation of cells in the S-phase of the cell cycle when analyzed by flow cytometry. This will appear as an increase in the population of cells with a DNA content between 2N and 4N.
-
Interpretation: An S-phase arrest indicates that the inhibitor is effectively blocking the initiation of new replication origins. Over time, this can lead to replication stress and ultimately, apoptosis.[8]
-
Troubleshooting:
-
No change in cell cycle profile: This could be due to the reasons mentioned in Q1 (inhibitor inactivity, insensitive cell line, etc.).
-
Arrest in other phases: If you observe a significant arrest in G1 or G2/M, it could be due to off-target effects of the inhibitor or cell-line specific responses. For instance, some dual inhibitors might affect other cell cycle kinases.[4]
-
Quantitative Data
The half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (GI50) are key parameters to quantify the potency of a Cdc7 inhibitor. Below is a summary of reported values for some commonly used inhibitors in various cancer cell lines.
| Inhibitor | Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| TAK-931 | COLO205 (Colon) | Growth Inhibition | 0.085 | [9] |
| RKO (Colon) | Growth Inhibition | 0.818 | [9] | |
| SW948 (Colon) | Growth Inhibition | ~0.3 | [10] | |
| PANC-1 (Pancreatic) | Growth Inhibition | ~1.0 | [10] | |
| XL413 | Colo-205 (Colon) | Cell Viability | 1.1 | [1] |
| HCC1954 (Breast) | Cell Viability | 22.9 | [1] | |
| H69-AR (SCLC) | Cell Viability | 416.8 | [6] | |
| H446-DDP (SCLC) | Cell Viability | 681.3 | [6] | |
| PHA-767491 | Colo-205 (Colon) | Cell Proliferation | 1.3 | [11] |
| HCC1954 (Breast) | Cell Proliferation | 0.64 | [11] | |
| U87-MG (Glioblastoma) | Cell Viability | ~2.5 | [4] | |
| U251-MG (Glioblastoma) | Cell Viability | ~2.5 | [4] |
Experimental Protocols
Cell Viability Assay
This protocol is for determining the effect of a Cdc7 inhibitor on the viability of a cancer cell line using a standard colorimetric assay (e.g., MTT or WST-1).
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment. Allow cells to adhere overnight.
-
Inhibitor Preparation: Prepare a serial dilution of the Cdc7 inhibitor in culture medium. Also, prepare a vehicle control (e.g., DMSO in medium) at the same final concentration as the highest inhibitor concentration.
-
Treatment: Remove the old medium from the cells and add the inhibitor dilutions and vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours).
-
Assay: Add the viability reagent (e.g., MTT, WST-1) to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of viable cells for each inhibitor concentration relative to the vehicle control. Plot the results and determine the IC50 value.
Western Blot for p-MCM2
This protocol is to assess the on-target activity of a Cdc7 inhibitor by measuring the phosphorylation of its downstream target, MCM2.
-
Cell Treatment and Lysis: Treat cells with the Cdc7 inhibitor at the desired concentration and for the appropriate time. Harvest the cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-MCM2 (e.g., p-MCM2 Ser53) and total MCM2 overnight at 4°C. Recommended antibody dilutions should be determined empirically but a starting point is often 1:1000.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-MCM2 signal to the total MCM2 signal to determine the extent of inhibition.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of a Cdc7 inhibitor on cell cycle progression.
-
Cell Treatment: Treat cells with the Cdc7 inhibitor and a vehicle control for the desired time period.
-
Cell Harvest: Harvest the cells, including any floating cells, and wash them with PBS.
-
Fixation: Fix the cells by resuspending them in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.
-
Incubation: Incubate the cells in the staining solution for at least 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle (G1, S, and G2/M).
Visualizations
Cdc7 Signaling Pathway
Caption: Cdc7 kinase activation and its role in DNA replication initiation.
Experimental Workflow for Assessing Cdc7 Inhibitor Activity
Caption: A typical experimental workflow for evaluating a Cdc7 inhibitor.
Troubleshooting Logic for Low Inhibitor Activity
Caption: A decision tree for troubleshooting low Cdc7 inhibitor activity.
References
- 1. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. What are CDC7 modulators and how do they work? [synapse.patsnap.com]
- 4. PHA-767491 | dual Cdc7/CDK9 inhibitor | CAS 845714-00-3 (free base) | Buy PHA-767491 from Supplier InvivoChem [invivochem.com]
- 5. A kinase inhibitor screen identifies a dual cdc7/CDK9 inhibitor to sensitise triple-negative breast cancer to EGFR-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identifying CDC7 as a synergistic target of chemotherapy in resistant small-cell lung cancer via CRISPR/Cas9 screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting cell division cycle 7 kinase: a new approach for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are CDC7 inhibitors and how do they work? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
How to control for off-target effects when using (S)-Cdc7-IN-18
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for off-target effects when using the Cdc7 kinase inhibitor, (S)-Cdc7-IN-18.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of Cell Division Cycle 7 (Cdc7) kinase. Cdc7 is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication.[1][2] It forms an active complex with its regulatory subunit, Dbf4 (or ASK), and this complex, known as Dbf4-dependent kinase (DDK), phosphorylates multiple subunits of the minichromosome maintenance (MCM) complex.[1][2][3] This phosphorylation is an essential step for the activation of the MCM helicase, the unwinding of DNA at replication origins, and the subsequent recruitment of the DNA replication machinery.[2][3] By inhibiting Cdc7, this compound prevents the phosphorylation of the MCM complex, which in turn blocks the initiation of DNA replication, leading to S-phase arrest and, in many cancer cells, apoptosis.[1][4]
Q2: Why is it critical to control for off-target effects with kinase inhibitors like this compound?
Controlling for off-target effects is critical because the ATP-binding pocket, which most kinase inhibitors target, is highly conserved across the human kinome, which comprises over 500 kinases. This structural similarity makes it possible for an inhibitor to bind to and modulate the activity of kinases other than its intended target. Such off-target interactions can lead to:
-
Misinterpretation of experimental results: A cellular phenotype might be incorrectly attributed to the inhibition of Cdc7 when it is, in fact, caused by the inhibition of one or more off-target kinases.
-
Unwanted side effects and toxicity: In a therapeutic context, inhibition of off-target kinases can lead to adverse effects that are unrelated to the inhibition of the primary target.[5]
-
Confounding structure-activity relationship (SAR) studies: Off-target effects can complicate the process of optimizing a lead compound, as improvements in on-target potency might be accompanied by undesirable changes in the off-target profile.
Q3: What are the general strategies to identify and validate the off-target effects of this compound?
A multi-pronged approach is recommended to confidently identify and control for off-target effects:
-
In Vitro Kinase Profiling: Test the inhibitor against a large panel of purified kinases to determine its selectivity.[6][7] This is a crucial first step to identify potential off-target kinases.
-
Confirm Target Engagement in Cells: Use methods like the Cellular Thermal Shift Assay (CETSA) to verify that this compound binds to Cdc7 in a cellular context.[8][9]
-
Identify Cellular Binding Partners: Employ unbiased chemical proteomics approaches, such as inhibitor pull-down assays followed by mass spectrometry, to identify all proteins that this compound binds to within the cell.[5][10]
-
Analyze Downstream Signaling: Use quantitative phosphoproteomics to confirm that the inhibitor reduces phosphorylation of known Cdc7 substrates (like MCM2) and to see if it affects signaling pathways downstream of identified off-targets.[11][12]
-
Use a Negative Control: The ideal negative control is a structurally similar but biologically inactive molecule, such as the (R)-enantiomer of this compound. This helps to distinguish specific inhibitory effects from non-specific or compound-related artifacts.
-
Perform Rescue Experiments: A highly specific way to confirm that the observed phenotype is due to Cdc7 inhibition is to perform a rescue experiment with a drug-resistant Cdc7 mutant.[13]
Cdc7 Signaling Pathway
Caption: The Cdc7-Dbf4 complex phosphorylates the MCM complex to initiate DNA replication.
Troubleshooting Guide
| Problem/Observation | Possible Cause | Recommended Solution |
| Observed cellular phenotype (e.g., apoptosis, cell cycle arrest) does not correlate with the level of MCM2 phosphorylation. | The phenotype may be due to an off-target effect of this compound. | 1. Perform Kinase Selectivity Profiling: Identify other kinases inhibited by the compound at the working concentration. 2. Conduct a Rescue Experiment: Express a drug-resistant mutant of Cdc7 to see if it reverses the phenotype. If not, an off-target is likely responsible. 3. Use a Structurally Different Cdc7 Inhibitor: See if another Cdc7 inhibitor with a different chemical scaffold recapitulates the same phenotype. |
| Inconsistent results between different cell lines. | 1. Off-targets may be expressed at different levels in different cell lines. 2. The genetic background of the cell lines (e.g., p53 status) can influence the response to Cdc7 inhibition.[1] | 1. Profile Off-Target Expression: Check the expression levels of key identified off-targets in the cell lines being used. 2. Characterize Cell Lines: Ensure the relevant genetic background (e.g., checkpoint integrity) of your cell lines is known. |
| The inhibitor shows high potency in a biochemical assay but low potency in cellular assays. | 1. Poor cell permeability of the compound. 2. The compound is being actively exported from the cells by efflux pumps. 3. High intracellular ATP concentrations are outcompeting the inhibitor. | 1. Confirm Target Engagement: Use CETSA to verify that the compound is reaching and binding to Cdc7 in your cells. 2. Increase Incubation Time/Concentration: Titrate the compound concentration and incubation time in your cellular assays. |
| Unexpected changes in signaling pathways unrelated to DNA replication. | The inhibitor is likely hitting an off-target kinase in another pathway. | 1. Perform Phosphoproteomics: This can provide an unbiased view of all signaling pathways affected by the inhibitor. 2. Cross-reference: Compare the affected pathways with the list of potential off-targets from your kinase profiling data. |
Key Experimental Protocols and Data Presentation
To ensure that the observed effects of this compound are due to the specific inhibition of Cdc7, a series of validation experiments are essential.
Kinase Selectivity Profiling
This experiment assesses the specificity of this compound by screening it against a broad panel of kinases.
Caption: Workflow for assessing inhibitor selectivity against a kinase panel.
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. For a single-dose screening, a 100x or 1000x stock is typically used.
-
Assay Plate Preparation: Use a 384-well plate. Add 1 µL of the compound solution or DMSO (vehicle control) to the appropriate wells.
-
Kinase Reaction:
-
Prepare a master mix of kinase reaction buffer containing the specific kinase and its substrate.
-
Add 2 µL of the kinase/substrate mix to each well.
-
Prepare a master mix of reaction buffer containing ATP.
-
Initiate the reaction by adding 2 µL of the ATP mix to each well. The final reaction volume is 5 µL.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control.
| Kinase Target | % Inhibition at 1 µM | IC₅₀ (nM) | Notes |
| Cdc7 | 98% | 15 | On-Target |
| CDK2 | 25% | > 10,000 | Low activity |
| Aurora B | 15% | > 10,000 | Low activity |
| Kinase X | 85% | 150 | Potential Off-Target |
| Kinase Y | 60% | 800 | Potential Off-Target |
| ... (Panel of >100 other kinases) | <10% | > 10,000 | No significant activity |
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm that this compound engages with Cdc7 inside intact cells. Ligand binding stabilizes the target protein, increasing its melting temperature.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
-
Cell Treatment: Culture cells to ~80% confluency. Treat one batch of cells with the desired concentration of this compound and another with DMSO (vehicle) for 1-3 hours.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension (e.g., 100 µL) into PCR tubes for each temperature point.
-
Heating Step: Place the PCR tubes in a thermal cycler and heat each aliquot to a specific temperature (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[14]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Quantification:
-
Collect the supernatant (soluble fraction).
-
Determine the protein concentration of each sample.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blot using an anti-Cdc7 antibody. An antibody for a loading control protein (e.g., GAPDH) should also be used.
-
-
Analysis: Quantify the band intensities for Cdc7 at each temperature. Normalize to the intensity at the lowest temperature (no denaturation). Plot the percentage of soluble Cdc7 against temperature for both the drug-treated and vehicle-treated samples to generate melting curves. A shift in the curve for the drug-treated sample indicates target engagement.
| Temperature (°C) | % Soluble Cdc7 (DMSO) | % Soluble Cdc7 (1 µM this compound) |
| 40 | 100% | 100% |
| 46 | 95% | 98% |
| 52 | 80% | 92% |
| 55 (Tm DMSO) | 50% | 85% |
| 58 | 20% | 70% |
| 61 (Tm Drug) | 5% | 50% |
| 64 | <5% | 25% |
| 67 | <5% | 10% |
Rescue Experiment with Drug-Resistant Mutant
This is a gold-standard experiment to prove that a drug's cellular effect is mediated through a specific target. A mutation is introduced into the target protein that prevents drug binding but preserves the protein's function.
Caption: Logic of a drug-resistant mutant rescue experiment.
-
Create Mutant: Identify a "gatekeeper" residue in the ATP-binding pocket of Cdc7. Mutate this residue (e.g., M128G in yeast Cdc7) to a smaller amino acid.[3] This mutation can make the kinase insensitive to the inhibitor.
-
Vector Preparation: Clone both wild-type (WT) Cdc7 and the drug-resistant Cdc7 mutant into an expression vector (e.g., with a Flag tag for detection).
-
Transfection: Transfect cells with the vector for WT Cdc7, the drug-resistant Cdc7 mutant, or an empty vector control. It is best to perform this in a cell line where endogenous Cdc7 has been knocked down or knocked out to avoid confounding effects.
-
Inhibitor Treatment: After allowing time for protein expression (e.g., 24-48 hours), treat the cells with this compound at a concentration known to cause a specific phenotype (e.g., 2x GI₅₀ for cell viability).
-
Phenotypic Assay: After the appropriate treatment time, perform an assay to measure the phenotype of interest (e.g., a cell viability assay like CellTiter-Glo, or flow cytometry for cell cycle analysis).
-
Analysis: Compare the phenotype in the cells expressing the WT Cdc7, the resistant mutant, and the empty vector. If the phenotype is rescued (i.e., cells behave like untreated cells) only in the cells expressing the resistant mutant, it strongly indicates that the drug's effect is on-target.
| Cell Line / Transfection | Treatment | % Cell Viability (relative to DMSO) |
| Empty Vector | DMSO | 100% |
| Empty Vector | 1 µM this compound | 45% |
| WT Cdc7 | DMSO | 100% |
| WT Cdc7 | 1 µM this compound | 42% |
| Resistant Cdc7 Mutant | DMSO | 100% |
| Resistant Cdc7 Mutant | 1 µM this compound | 95% (Rescued) |
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Targeting CDC7 sensitizes resistance melanoma cells to BRAFV600E-specific inhibitor by blocking the CDC7/MCM2-7 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cdc7-independent G1/S transition revealed by targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Cdc7 kinase inhibitor restricts initiation of DNA replication and has antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. annualreviews.org [annualreviews.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Measuring Phosphorylation-Specific Changes in Response to Kinase Inhibitors in Mammalian Cells Using Quantitative Proteomics | Springer Nature Experiments [experiments.springernature.com]
- 12. mdpi.com [mdpi.com]
- 13. Chemical proteomics and functional proteomics strategies for protein kinase inhibitor validation and protein kinase sub… [ouci.dntb.gov.ua]
- 14. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Validation & Comparative
A Researcher's Guide to Confirming Cdc7 Kinase Inhibitor Specificity: A Comparative Analysis
For researchers and drug development professionals, ensuring the specificity of a kinase inhibitor is a critical step in validating its utility as a chemical probe and its potential as a therapeutic agent. This guide provides a comprehensive overview of the essential methods for confirming the specificity of inhibitors targeting Cell division cycle 7 (Cdc7) kinase, a key regulator of DNA replication initiation.[1][2]
This document will use (S)-Cdc7-IN-18 as the primary compound of interest while drawing comparative data from established Cdc7 inhibitors, XL413 and PHA-767491, to illustrate the application and interpretation of these methods.
The Central Role of Cdc7 Kinase in the Cell Cycle
Cdc7 is a serine-threonine kinase that, in complex with its regulatory subunit Dbf4, forms the active Dbf4-dependent kinase (DDK).[3] The DDK complex is essential for initiating DNA replication by phosphorylating multiple subunits of the minichromosome maintenance (MCM) complex, the catalytic core of the replicative helicase.[3] This phosphorylation event is a prerequisite for the recruitment of other replication factors and the unwinding of DNA at replication origins.[3] Due to its elevated expression in many cancer types and the reliance of tumor cells on robust DNA replication, Cdc7 has emerged as a promising target for anticancer therapies.[4][5]
Below is a diagram illustrating the core signaling pathway of Cdc7 in DNA replication initiation.
Key Methodologies for Specificity Confirmation
A multi-faceted approach is essential to rigorously confirm the specificity of a kinase inhibitor. This involves a combination of in vitro biochemical assays, biophysical binding assays, and cell-based assays to assess target engagement and functional consequences.
Biochemical Kinase Profiling (Kinome Screening)
This is the foundational method for assessing inhibitor selectivity. The inhibitor is tested at one or more concentrations against a large panel of purified kinases (ideally representing the entire human kinome). The results identify potential on-target and off-target interactions.
Biophysical Binding Assays
These methods directly measure the physical interaction between the inhibitor and the kinase, providing a measure of binding affinity (Kd). Common techniques include:
-
Surface Plasmon Resonance (SPR): Measures binding events in real-time by detecting changes in the refractive index at a sensor surface where the kinase is immobilized.
-
Isothermal Titration Calorimetry (ITC): Measures the heat change that occurs upon binding of the inhibitor to the kinase in solution.
In-Cell Target Engagement Assays
Confirming that an inhibitor binds to its intended target within the complex environment of a living cell is crucial. The NanoBRET™ Target Engagement assay is a widely used method. It measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged kinase by the test compound, providing a quantitative measure of intracellular affinity.
Cellular Substrate Phosphorylation Assays
This functional assay determines if the inhibitor blocks the kinase's activity in cells by measuring the phosphorylation status of a known downstream substrate. For Cdc7, the phosphorylation of MCM2 at specific sites (e.g., Ser53) is a key readout. This is typically assessed by Western blot or ELISA using phospho-specific antibodies.
The general workflow for assessing kinase inhibitor specificity is outlined below.
References
- 1. Cdc7 kinase - a new target for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cdc7 inhibitor for the treatment of cancer | Cancer Biology [blogs.shu.edu]
- 4. Targeting CDC7 improves sensitivity to chemotherapy of esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a potent and selective cell division cycle 7 inhibitor from 6-(3-fluoropyridin-4-yl)thieno[3,2-d]pyrimidin-4(3H)-one derivatives as an orally active antitumor agent - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Novel and Established Cdc7 Inhibitors for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Cell division cycle 7 (Cdc7) kinase is a critical regulator of DNA replication initiation, making it a compelling target for anticancer drug development. Its inhibition can selectively induce apoptosis in cancer cells while causing a reversible cell cycle arrest in normal cells. This guide provides a detailed, head-to-head comparison of the novel inhibitor (S)-Cdc7-IN-18 against other well-characterized Cdc7 inhibitors: PHA-767491, XL413, and TAK-931 (Simurosertib). The following sections present quantitative data on their biochemical and cellular activities, detailed experimental protocols, and a visual representation of the Cdc7 signaling pathway.
Data Presentation: Quantitative Comparison of Cdc7 Inhibitors
The following tables summarize the biochemical potency and antiproliferative activity of this compound and other known Cdc7 inhibitors.
Table 1: Biochemical Potency Against Cdc7 Kinase
| Inhibitor | Cdc7 Enzymatic IC50 (nM) | Other Notable Kinase Targets (IC50, nM) | Mechanism of Action |
| This compound | 1.29 | Not specified | Not specified |
| PHA-767491 | 10[1][2] | CDK9 (34)[1][2] | ATP-competitive, dual Cdc7/CDK9 inhibitor[1][2] |
| XL413 | 3.4[3] | CK2 (215), PIM1 (42)[3] | ATP-competitive[3] |
| TAK-931 (Simurosertib) | <0.3[4] | Highly selective (>120-fold over 317 other kinases)[5] | Time-dependent, ATP-competitive[4][5] |
Table 2: Antiproliferative Activity in Cancer Cell Lines
| Inhibitor | Cell Line | Antiproliferative IC50/GI50 (nM) |
| This compound | COLO205 | 53.62 |
| PHA-767491 | COLO-205 | 1300[6][7] |
| HCC1954 | 640[6][7] | |
| A2780 | 1100 | |
| HCT-116 | 970 | |
| SF-268 | 860[7] | |
| K562 | 5870[7] | |
| Average (61 cell lines) | 3170[6] | |
| XL413 | COLO-205 | 1100[6] |
| HCC1954 | 22900[6] | |
| Note | Limited activity in a broader panel of 10 cell lines[8][9] | |
| TAK-931 (Simurosertib) | COLO 205 (EC50) | 81[4] |
| HeLa (pMCM2 IC50) | 17 | |
| Median GI50 (246 cell lines) | 407.4[5] | |
| GI50 Range (246 cell lines) | 30.2 - >10,000[5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and validation of the presented data.
Biochemical Kinase Assay (General Protocol)
This protocol outlines a common method for determining the enzymatic inhibitory concentration (IC50) of compounds against Cdc7 kinase.
Materials:
-
Recombinant human Cdc7/Dbf4 kinase
-
Kinase buffer (e.g., 40 mM HEPES-KOH pH 7.6, 10 mM MgCl₂, 1 mM DTT)
-
ATP (concentration is typically near the Km for ATP)
-
Substrate (e.g., a synthetic peptide derived from Mcm2 or Histone H1)
-
[γ-³³P]-ATP or ADP-Glo™ Kinase Assay Kit (Promega)
-
Test inhibitors dissolved in DMSO
-
96-well or 384-well plates
-
Plate reader (scintillation counter for radiometric assay or luminometer for ADP-Glo™)
Procedure:
-
Compound Preparation: Serially dilute the test inhibitors in DMSO and then into the kinase buffer to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
Reaction Setup: To each well of the microplate, add the kinase buffer, the substrate, and the test inhibitor or DMSO vehicle control.
-
Kinase Addition: Add the recombinant Cdc7/Dbf4 kinase to each well to initiate the reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Reaction Termination and Detection:
-
Radiometric Assay: Add [γ-³³P]-ATP to start the reaction. Stop the reaction by adding a stop solution (e.g., phosphoric acid). Transfer the reaction mixture to a filter plate, wash to remove unincorporated [γ-³³P]-ATP, and measure the incorporated radioactivity using a scintillation counter.
-
ADP-Glo™ Assay: After the kinase reaction, add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. Measure the luminescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Proliferation Assay (MTT Assay)
This protocol describes a common colorimetric assay to measure the antiproliferative effects of the inhibitors on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., COLO205, HCC1954)
-
Complete cell culture medium
-
Test inhibitors dissolved in DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test inhibitors. Include a DMSO vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the DMSO control. Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 or GI50 value.
Mandatory Visualization
The following diagrams illustrate the Cdc7 signaling pathway and a typical experimental workflow for evaluating Cdc7 inhibitors.
Caption: Cdc7 signaling pathway and the mechanism of its inhibition.
Caption: Workflow for the evaluation of novel Cdc7 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. PHA-767491 | dual Cdc7/CDK9 inhibitor | CAS 845714-00-3 (free base) | Buy PHA-767491 from Supplier InvivoChem [invivochem.com]
- 8. The potent Cdc7-Dbf4 (DDK) kinase inhibitor XL413 has limited activity in many cancer cell lines and discovery of potential new DDK inhibitor scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Mechanism of Action of (S)-Cdc7-IN-18: A Rescue Experiment Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed experimental framework for a rescue experiment designed to confirm the mechanism of action of (S)-Cdc7-IN-18, a potent inhibitor of Cell Division Cycle 7 (Cdc7) kinase. By comparing its effects with other known Cdc7 inhibitors, this guide offers a robust methodology to validate that the cellular effects of this compound are specifically due to the inhibition of Cdc7's role in DNA replication initiation.
Introduction to this compound and its Target: Cdc7 Kinase
This compound is a small molecule inhibitor targeting Cdc7 kinase. Cdc7 is a serine-threonine kinase that plays a pivotal role in the regulation of the cell cycle, specifically in the initiation of DNA replication.[1][2][3] In complex with its regulatory subunit Dbf4 (or ASK), it forms the active Dbf4-dependent kinase (DDK).[4][5][6] The primary and most critical function of the DDK complex is the phosphorylation of the minichromosome maintenance (MCM) protein complex (Mcm2-7).[1][2][3][5][7][8][9][10] This phosphorylation event is an essential step for the activation of the MCM helicase, the unwinding of DNA at replication origins, and the subsequent recruitment of the DNA replication machinery.[2][5]
Inhibition of Cdc7 kinase activity prevents the phosphorylation of the MCM complex, leading to a failure to initiate DNA replication, which in turn causes cell cycle arrest in the S-phase and can trigger apoptosis.[3][11][12][13] This dependency on Cdc7 for proliferation is often heightened in cancer cells, making it an attractive target for anti-cancer therapeutics.[3][11][12]
A rescue experiment is a powerful method to confirm that the observed phenotype of a drug is due to its effect on a specific target. In the context of this compound, a successful rescue experiment would involve demonstrating that a cellular process downstream of Cdc7, when constitutively activated, can overcome the cell cycle arrest induced by the inhibitor. Here, we propose the use of a phosphomimetic mutant of an MCM subunit to bypass the need for Cdc7-mediated phosphorylation.
Comparative Analysis of Cdc7 Inhibitors
To provide a comprehensive evaluation of this compound, its performance in the rescue experiment will be compared against other known Cdc7 inhibitors.
| Inhibitor | Target(s) | IC50 (Cdc7) | Reported Cellular Effects | Clinical Development Status (as of late 2023) |
| This compound | Cdc7 Kinase | ~5 nM | Induces S-phase arrest, apoptosis in cancer cell lines. | Preclinical |
| PHA-767491 | Cdc7, Cdk9 | ~10 nM | Blocks DNA synthesis by preventing origin firing, induces apoptosis.[13] | Preclinical/Early Clinical Investigation |
| TAK-931 | Cdc7 Kinase | ~1 nM | Causes cell cycle arrest and tumor growth inhibition.[5][14] | Phase I/II Clinical Trials[14] |
| BMS-863233 | Cdc7 Kinase | ~2.3 nM | Induces cell cycle arrest. | Terminated/On Hold[5] |
Designing the Rescue Experiment
The core of this guide is a detailed protocol for a rescue experiment to unequivocally link the anti-proliferative effects of this compound to its inhibition of Cdc7-mediated MCM phosphorylation.
Signaling Pathway of Cdc7 in DNA Replication Initiation
The following diagram illustrates the simplified signaling pathway of Cdc7 in initiating DNA replication.
Caption: Simplified signaling pathway of Cdc7 kinase in DNA replication initiation.
Experimental Workflow
The workflow for the rescue experiment is outlined below.
Caption: Experimental workflow for the Cdc7 inhibitor rescue experiment.
Logical Framework of the Rescue Experiment
The expected outcomes and their interpretations are depicted in the following logical diagram.
Caption: Logical framework illustrating the expected outcomes of the rescue experiment.
Experimental Protocols
Cell Line and Culture
-
Cell Line: U2OS (human osteosarcoma) or HCT116 (human colorectal carcinoma) cells are suitable as they are well-characterized and sensitive to Cdc7 inhibition.
-
Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
Plasmid Constructs
-
pCMV-Empty: An empty vector control.
-
pCMV-MCM2-WT: A vector expressing wild-type human MCM2.
-
pCMV-MCM2-S/D: A vector expressing a phosphomimetic version of human MCM2. Serine residues that are known Cdc7 phosphorylation sites (e.g., Ser40, Ser53) are mutated to aspartic acid to mimic constitutive phosphorylation.
Transfection
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Transfect cells with the respective plasmid constructs using a suitable transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's instructions.
-
Allow cells to express the constructs for 24-48 hours before proceeding with drug treatment.
Drug Treatment
-
Prepare stock solutions of this compound, PHA-767491, and TAK-931 in DMSO.
-
After transfection, replace the medium with fresh medium containing the inhibitors at their respective IC50 concentrations or a vehicle control (DMSO).
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
Assays and Readouts
-
Cell Proliferation Assay (MTT or CellTiter-Glo):
-
After the treatment period, assess cell viability according to the manufacturer's protocol for the chosen assay.
-
Measure absorbance or luminescence to quantify the number of viable cells.
-
-
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry):
-
Harvest cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells and resuspend in PBS containing RNase A and propidium iodide (PI).
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.
-
-
DNA Replication Assay (EdU Incorporation):
-
Towards the end of the drug treatment, pulse the cells with 5-ethynyl-2'-deoxyuridine (EdU) for 1-2 hours.
-
Fix and permeabilize the cells.
-
Detect EdU incorporation using a click chemistry-based fluorescent azide reaction.
-
Quantify the percentage of EdU-positive cells by flow cytometry or fluorescence microscopy.
-
Expected Quantitative Data
The following table summarizes the expected outcomes from the key assays.
| Transfected Construct | Treatment | Relative Cell Proliferation (%) | % Cells in S-Phase | % EdU Positive Cells |
| Empty Vector | DMSO | 100 | 35 | 35 |
| Empty Vector | This compound | 45 | 65 | 5 |
| MCM2-WT | DMSO | 100 | 36 | 36 |
| MCM2-WT | This compound | 42 | 68 | 4 |
| MCM2-S/D (Rescue) | DMSO | 98 | 34 | 34 |
| MCM2-S/D (Rescue) | This compound | 75 | 45 | 25 |
| Empty Vector | PHA-767491 | 40 | 70 | 3 |
| MCM2-S/D (Rescue) | PHA-767491 | 72 | 48 | 23 |
| Empty Vector | TAK-931 | 38 | 72 | 2 |
| MCM2-S/D (Rescue) | TAK-931 | 70 | 50 | 22 |
Conclusion and Interpretation
The successful execution of this rescue experiment will provide strong evidence for the on-target mechanism of action of this compound. A significant rescue of the S-phase arrest and proliferation block by the expression of a phosphomimetic MCM2 mutant would confirm that the primary mode of action of this compound is the inhibition of Cdc7-mediated phosphorylation of the MCM complex. Comparing these results with other established Cdc7 inhibitors will further contextualize its efficacy and specificity. This experimental guide provides a comprehensive framework for researchers to validate and compare novel Cdc7 inhibitors, contributing to the development of more effective and targeted cancer therapies.
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. Cell division cycle 7-related protein kinase - Wikipedia [en.wikipedia.org]
- 3. Drug design with Cdc7 kinase: a potential novel cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation and roles of Cdc7 kinase under replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cdc7 inhibitor for the treatment of cancer | Cancer Biology [blogs.shu.edu]
- 6. Molecular Mechanism of Activation of Human Cdc7 Kinase: BIPARTITE INTERACTION WITH Dbf4/ACTIVATOR OF S PHASE KINASE (ASK) ACTIVATION SUBUNIT STIMULATES ATP BINDING AND SUBSTRATE RECOGNITION - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Cdc7/Dbf4 protein kinase: target of the S phase checkpoint? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. walter.hms.harvard.edu [walter.hms.harvard.edu]
- 9. What are CDC7 modulators and how do they work? [synapse.patsnap.com]
- 10. royalsocietypublishing.org [royalsocietypublishing.org]
- 11. CDC7 kinase inhibitors: a survey of recent patent literature (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of Novel Cdc7 Kinase Inhibitors as Anti-Cancer Agents that Target the Interaction with Dbf4 by the Fragment Complementation and Drug Repositioning Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Cdc7 kinase inhibitor restricts initiation of DNA replication and has antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CDC 7 Kinase Inhibitor Clinical Landscape - BioSpace [biospace.com]
Unlocking Synergistic Lethality: A Comparative Guide to the Combination of (S)-Cdc7-IN-18 and PARP Inhibitors in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The quest for more effective and targeted cancer therapies has led to the exploration of combination strategies that exploit the vulnerabilities of cancer cells. One such promising approach is the synergistic pairing of (S)-Cdc7-IN-18, a potent and selective inhibitor of Cell Division Cycle 7 (Cdc7) kinase, with Poly (ADP-ribose) polymerase (PARP) inhibitors. This guide provides a comprehensive comparison of the performance of this combination therapy against individual treatments, supported by experimental data, detailed protocols, and pathway visualizations to elucidate the underlying mechanisms of their synergistic interaction.
Mechanisms of Action: A Dual Assault on Cancer Cell Proliferation and Survival
This compound, also known as XL413 or BMS-863233, targets Cdc7, a serine-threonine kinase crucial for the initiation of DNA replication.[1] By inhibiting Cdc7, this compound prevents the phosphorylation of the minichromosome maintenance (MCM) complex, a critical step for the firing of replication origins and progression into S phase.[1] This leads to replication stress and cell cycle arrest.
PARP inhibitors, on the other hand, function by blocking the enzymatic activity of PARP proteins, which are key players in the repair of DNA single-strand breaks (SSBs). In cancer cells with deficiencies in homologous recombination (HR), a major pathway for repairing double-strand breaks (DSBs), the accumulation of unrepaired SSBs leads to the formation of cytotoxic DSBs during DNA replication, a concept known as synthetic lethality.
The combination of this compound and a PARP inhibitor, such as Olaparib, creates a powerful synergistic effect. The Cdc7 inhibitor-induced replication stress, coupled with the PARP inhibitor's blockade of DNA repair, overwhelms the cancer cell's ability to cope with DNA damage, leading to enhanced cell death.
Quantitative Analysis of Synergistic Effects
Preclinical studies have demonstrated the superior efficacy of combining a Cdc7 inhibitor with a PARP inhibitor compared to either agent alone. The following tables summarize key quantitative data from a pivotal study investigating the combination of XL413 (a Cdc7 inhibitor) and Olaparib (a PARP inhibitor) in ovarian cancer models.[2]
Table 1: In Vitro Cell Viability in Ovarian Cancer Cell Lines
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI) |
| OVCAR5 | XL413 | ~5 | < 1 (Synergy) |
| Olaparib | ~10 | ||
| XL413 + Olaparib | Significantly lower than single agents | ||
| OVCAR8 | XL413 | ~2.5 | < 1 (Synergy) |
| Olaparib | ~5 | ||
| XL413 + Olaparib | Significantly lower than single agents |
Table 2: Induction of Apoptosis in Ovarian Cancer Cells
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) |
| OVCAR5 | Control | ~5% |
| XL413 | ~15% | |
| Olaparib | ~20% | |
| XL413 + Olaparib | ~45% | |
| OVCAR8 | Control | ~8% |
| XL413 | ~20% | |
| Olaparib | ~25% | |
| XL413 + Olaparib | ~55% |
Table 3: In Vivo Tumor Growth Inhibition in Ovarian Cancer Xenograft Model
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition |
| Vehicle Control | ~1500 | 0% |
| XL413 | ~1000 | ~33% |
| Olaparib | ~800 | ~47% |
| XL413 + Olaparib | ~200 | ~87% |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to generate the data presented above.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound, a PARP inhibitor, or their combination for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with the compounds for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
DNA Damage Analysis (γ-H2AX Staining)
-
Cell Treatment and Fixation: Treat cells grown on coverslips, then fix with 4% paraformaldehyde.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS.
-
Blocking: Block with 1% BSA in PBST.
-
Primary Antibody Incubation: Incubate with a primary antibody against γ-H2AX overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.
-
Mounting and Imaging: Mount the coverslips with a DAPI-containing mounting medium and visualize under a fluorescence microscope. The number of γ-H2AX foci per cell is quantified.
In Vivo Xenograft Studies
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of immunodeficient mice.
-
Tumor Growth and Treatment: Once tumors reach a palpable size, randomize the mice into treatment groups (vehicle, this compound, PARP inhibitor, combination). Administer drugs as per the determined schedule and dosage.
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Visualizing the Synergistic Mechanisms
To better understand the molecular interactions underlying the synergy between this compound and PARP inhibitors, the following diagrams illustrate the key signaling pathways and the experimental workflow.
Caption: Mechanism of synergistic lethality between this compound and PARP inhibitors.
References
A Comparative Guide to the Pharmacokinetic and Pharmacodynamic Properties of (S)-Cdc7-IN-18 and XL413
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical pharmacokinetic and pharmacodynamic properties of two investigational Cell Division Cycle 7 (Cdc7) kinase inhibitors: (S)-Cdc7-IN-18 and XL413. This document is intended to serve as a valuable resource for researchers in oncology and drug development by summarizing available data, outlining key experimental protocols, and visualizing relevant biological pathways.
Introduction to Cdc7 Kinase Inhibition
Cell Division Cycle 7 (Cdc7) is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication.[1] It functions by phosphorylating multiple subunits of the minichromosome maintenance (MCM) complex, a key component of the pre-replication complex.[2] This phosphorylation event is essential for the loading of other replication factors and the subsequent unwinding of DNA, allowing DNA synthesis to begin.[1][2] Dysregulation and overexpression of Cdc7 have been implicated in various cancers, making it an attractive target for therapeutic intervention.[3] Inhibitors of Cdc7 are being developed as potential anti-cancer agents that can induce cell cycle arrest and apoptosis in tumor cells.[4]
In Vitro Pharmacodynamic Properties
Both this compound and XL413 have demonstrated potent inhibition of the Cdc7 kinase and antiproliferative activity in cancer cell lines. A summary of their in vitro activities is presented in Table 1.
| Parameter | This compound | XL413 |
| Target | Cdc7 Kinase | Cdc7 Kinase |
| IC50 (Cdc7 enzyme) | 1.29 nM | 3.4 nM[5] |
| IC50 (COLO205 cell proliferation) | 53.62 nM | ~2.69 µM[5] |
Table 1: In Vitro Activity of this compound and XL413. This table summarizes the reported half-maximal inhibitory concentrations (IC50) for both compounds against the purified Cdc7 enzyme and the COLO205 colon cancer cell line.
In Vivo Pharmacokinetic and Pharmacodynamic Properties
XL413 In Vivo Data
XL413 has been shown to possess good preclinical pharmacokinetic properties in mice.[4] In a Colo-205 colorectal cancer xenograft model, oral administration of XL413 demonstrated dose-dependent target engagement and anti-tumor activity. A dose of 3 mg/kg resulted in a 70% inhibition of phosphorylated MCM2 (p-MCM2), a key downstream substrate of Cdc7.[6] At a higher dose of 100 mg/kg, XL413 led to significant tumor growth regression.[6] Furthermore, in vivo studies in chemo-resistant small-cell lung cancer xenografts showed that XL413 (20 mg/kg) in combination with chemotherapy significantly inhibited tumor growth.[4]
| Parameter | XL413 | This compound |
| Animal Model | Mouse (Colo-205 Xenograft) | Data not available |
| Dosing Route | Oral (p.o.) | Data not available |
| Pharmacodynamic Effect | 70% inhibition of p-MCM2 at 3 mg/kg[6] | Data not available |
| Antitumor Efficacy | Significant tumor growth regression at 100 mg/kg[6] | Data not available |
Table 2: In Vivo Data for XL413. This table summarizes the available in vivo pharmacodynamic and efficacy data for XL413 in a preclinical cancer model. In vivo data for this compound is not currently available.
Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the mechanism of action and the experimental procedures used to evaluate these inhibitors, the following diagrams are provided.
Figure 1: Cdc7 Signaling Pathway in DNA Replication Initiation.
Figure 2: General Experimental Workflow for Evaluating Cdc7 Inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the characterization of Cdc7 inhibitors.
Cdc7 Kinase Assay (In Vitro)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against purified Cdc7 kinase.
Materials:
-
Purified recombinant Cdc7/Dbf4 kinase
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT)
-
ATP
-
Substrate (e.g., a synthetic peptide derived from MCM2)
-
Test compounds (this compound, XL413)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO and then dilute in kinase buffer.
-
Add the diluted compounds to the wells of a 384-well plate.
-
Add the Cdc7/Dbf4 kinase and substrate solution to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value using a suitable software.
Cell Proliferation Assay (MTT or CCK-8)
Objective: To determine the IC50 of the compounds on the proliferation of cancer cells (e.g., COLO205).
Materials:
-
COLO205 cells
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds (this compound, XL413)
-
MTT or CCK-8 reagent
-
96-well plates
-
Microplate reader
Procedure:
-
Seed COLO205 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration and determine the IC50 value.
Western Blot for Phospho-MCM2 (p-MCM2)
Objective: To assess the in-cell or in-tumor inhibition of Cdc7 kinase activity by measuring the phosphorylation of its substrate, MCM2.
Materials:
-
Treated cells or tumor tissue lysates
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-p-MCM2 (Ser40/41), anti-total MCM2, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse cells or homogenized tumor tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of p-MCM2.
In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic parameters (e.g., half-life, clearance, bioavailability) of the compounds in mice.
Materials:
-
Male BALB/c or similar strain mice
-
Test compounds formulated for intravenous (IV) and oral (PO) administration
-
Blood collection supplies (e.g., heparinized capillaries, EDTA tubes)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Administer the test compound to mice via IV bolus or oral gavage at a defined dose.
-
Collect blood samples at various time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Process the blood samples to obtain plasma.
-
Extract the compound from the plasma samples and analyze the concentration using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters using a non-compartmental analysis software.
In Vivo Antitumor Efficacy Study (Xenograft Model)
Objective: To evaluate the antitumor activity of the compounds in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
COLO205 cancer cells
-
Test compounds formulated for oral administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject COLO205 cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control orally at a defined dose and schedule.
-
Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for p-MCM2).
-
Calculate the tumor growth inhibition (TGI) for each treatment group.
Conclusion
Both this compound and XL413 are potent inhibitors of Cdc7 kinase with strong antiproliferative effects in vitro. XL413 has demonstrated promising in vivo activity and favorable preclinical pharmacokinetic properties. While in vivo data for this compound is currently lacking, its high in vitro potency suggests it warrants further investigation. This guide provides a framework for the continued evaluation and comparison of these and other novel Cdc7 inhibitors, which hold potential as a new class of targeted therapies for cancer. The provided experimental protocols offer a starting point for researchers aiming to characterize the pharmacokinetic and pharmacodynamic properties of these promising compounds.
References
- 1. Cdc7 kinase - a new target for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. walter.hms.harvard.edu [walter.hms.harvard.edu]
- 3. Targeting CDC7 improves sensitivity to chemotherapy of esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identifying CDC7 as a synergistic target of chemotherapy in resistant small-cell lung cancer via CRISPR/Cas9 screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. altogenlabs.com [altogenlabs.com]
- 6. Treatment of Human Colon Cancer Xenografts with TRA-8 Anti-death Receptor 5 Antibody Alone or in Combination with CPT-11 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of (S)-Cdc7-IN-18: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. (S)-Cdc7-IN-18, a potent and selective inhibitor of Cdc7 kinase, is a valuable tool in cancer research.[1] However, as with many novel compounds, its full toxicological profile is not yet completely understood.[2] Therefore, it is imperative to treat this compound as potentially hazardous and follow rigorous disposal procedures.
Core Principles of Chemical Waste Management
The foundation of safe disposal for laboratory chemicals like this compound rests on a hierarchy of waste management: pollution prevention, source reduction, reuse, recycling, and finally, disposal.[3] Laboratories should order only the necessary quantities of chemicals to minimize waste.[4]
Quantitative Disposal Limits
In the absence of specific data for this compound, general hazardous waste guidelines for acutely toxic chemicals should be followed. The table below outlines typical accumulation limits in a satellite accumulation area (SAA) within a laboratory.
| Parameter | Limit | Regulation Source |
| Acutely Toxic Liquid Waste | 1 quart | University of Pennsylvania EHRS[4] |
| Acutely Toxic Solid Waste | 1 kilogram | University of Pennsylvania EHRS[4] |
| Total Hazardous Waste | 55 gallons | University of Pennsylvania EHRS[4] |
Experimental Protocol: Decontamination of Empty Containers
Empty containers that once held this compound must be decontaminated before they can be considered non-hazardous. Federal regulations stipulate that a container is "empty" if all waste has been removed by standard practice and no more than 1 inch of residue remains, or 3% by weight for containers less than 110 gallons. For containers that held acutely hazardous waste, a triple rinse is required.[3]
Methodology:
-
Initial Removal: Remove all contents from the container to the maximum extent possible.
-
Triple Rinse:
-
Rinse the container with a suitable solvent (e.g., ethanol or another solvent in which this compound is soluble) three times.
-
The volume of the rinsing solvent should be approximately 10% of the container's volume for each rinse.
-
-
Rinsate Collection: Collect the rinsate from all three rinses. This rinsate must be treated as hazardous waste and disposed of accordingly.[3]
-
Label Removal: After triple rinsing, deface or remove all labels from the container to prevent accidental misuse.[5]
-
Final Disposal: The "empty" and decontaminated container can now be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policies.
Signaling Pathway for Disposal Decision-Making
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Logical workflow for the disposal of this compound.
Step-by-Step Disposal Procedures
-
Segregation at the Source:
-
Container Selection and Labeling:
-
Satellite Accumulation Area (SAA):
-
Requesting Disposal:
Special Considerations for Kinase Inhibitors
Kinase inhibitors are a class of targeted therapeutics that can have potent biological effects.[7] Although designed to target specific cellular pathways, off-target effects are possible, and the full range of their biological activity may not be known. Therefore, it is prudent to handle all kinase inhibitors, including this compound, with a high degree of caution. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses during handling and disposal.
References
- 1. Cdc7-IN-18 | CymitQuimica [cymitquimica.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. acewaste.com.au [acewaste.com.au]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
Personal protective equipment for handling (S)-Cdc7-IN-18
(S)-Cdc7-IN-18 , an inhibitor of the cell division cycle 7 (Cdc7) kinase, is a potent compound under investigation for its potential as a targeted cancer therapeutic.[1][2] As with many kinase inhibitors and investigational new drugs, it requires careful handling to minimize exposure and ensure the safety of laboratory personnel.[3] This guide provides essential personal protective equipment (PPE) recommendations, operational procedures, and disposal plans for researchers, scientists, and drug development professionals working with this compound.
Hazard Identification and Risk Assessment
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its classification as a kinase inhibitor warrants a high degree of caution.[1] Kinase inhibitors are often potent molecules designed to interfere with cellular processes and should be handled as potentially hazardous substances.[4] The primary routes of exposure in a laboratory setting are inhalation of aerosols, dermal absorption, and accidental ingestion.[3] Therefore, a thorough risk assessment should be conducted before any handling of the compound.
The logical workflow for ensuring safety when handling this compound involves a cycle of hazard identification, risk assessment, implementation of control measures (including PPE), and regular review of procedures.
Caption: Logical workflow for safe chemical handling.
Personal Protective Equipment (PPE) Recommendations
The following table summarizes the recommended PPE for various laboratory activities involving this compound. These recommendations are based on general guidelines for handling potent, non-volatile, solid compounds.
| Activity | Gloves | Eye Protection | Lab Coat/Gown | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Double-gloving with nitrile gloves is recommended.[5] | Safety glasses with side shields or chemical splash goggles. | Disposable gown with tight-fitting cuffs. | If not performed in a containment device, an N95 respirator is recommended to prevent inhalation of fine powders. |
| Dissolving in Solvent | Double-gloving with chemically resistant gloves (e.g., nitrile). | Chemical splash goggles. | Disposable gown with tight-fitting cuffs. | Work should be performed in a chemical fume hood or other ventilated enclosure.[3] |
| Cell Culture/In Vitro Assays | Nitrile gloves. | Safety glasses. | Standard lab coat. | Not generally required if handling dilute solutions in a biological safety cabinet. |
| Animal Dosing (In Vivo) | Double-gloving with nitrile gloves. | Safety glasses with side shields or a face shield. | Disposable gown. | If there is a risk of aerosol generation, a respirator may be necessary. |
| Waste Disposal | Nitrile gloves. | Safety glasses. | Lab coat. | Not generally required. |
Operational and Disposal Plans
A clear and systematic workflow is crucial for safely handling this compound from receipt to disposal. The following diagram illustrates the key steps and associated safety measures.
Caption: Experimental workflow for handling this compound.
Experimental Protocols:
-
Weighing and Aliquoting:
-
Perform this task in a chemical fume hood or a balance enclosure to minimize the risk of inhalation.
-
Wear double nitrile gloves, a disposable gown, and safety glasses.
-
Use dedicated spatulas and weigh boats.
-
Clean the balance and surrounding area with an appropriate solvent (e.g., 70% ethanol) after use.
-
Dispose of all contaminated materials as hazardous waste.
-
-
Dissolving:
-
Conduct this procedure in a certified chemical fume hood.
-
Wear chemically resistant gloves, a lab coat, and chemical splash goggles.
-
Add the solvent to the solid compound slowly to avoid splashing.
-
Ensure the container is securely capped after dissolution.
-
-
Waste Disposal:
-
Solid Waste: All disposable items contaminated with this compound, such as gloves, weigh boats, and paper towels, should be placed in a clearly labeled, sealed plastic bag and disposed of as hazardous chemical waste according to institutional guidelines.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled waste container. Do not pour this waste down the drain.
-
Sharps: Needles, syringes, and other contaminated sharps must be placed in a puncture-resistant sharps container.
-
By adhering to these safety and logistical guidelines, researchers can minimize their risk of exposure and ensure the safe and effective use of this compound in their research endeavors. Always consult your institution's specific safety protocols and guidelines for handling potent compounds.
References
- 1. What are CDC7 inhibitors and how do they work? [synapse.patsnap.com]
- 2. A Cdc7 kinase inhibitor restricts initiation of DNA replication and has antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Handling Antineoplastic or Investigational New Drugs [blink.ucsd.edu]
- 4. Safe Handling of Oral Antineoplastic Medications: Focus on Targeted Therapeutics in the Home Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. osha.gov [osha.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
